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  • Product: 4-Cyano-2-fluorophenylacetic acid
  • CAS: 1261791-33-6

Core Science & Biosynthesis

Foundational

Chemical properties and structure of 4-Cyano-2-fluorophenylacetic acid

An In-depth Technical Guide to 4-Cyano-2-fluorophenylacetic Acid Abstract This guide provides a comprehensive technical overview of 4-Cyano-2-fluorophenylacetic acid (CFPAA), a key chemical intermediate in the fields of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Cyano-2-fluorophenylacetic Acid

Abstract

This guide provides a comprehensive technical overview of 4-Cyano-2-fluorophenylacetic acid (CFPAA), a key chemical intermediate in the fields of pharmaceutical and agrochemical research. We will delve into its core chemical properties, molecular structure, and spectroscopic profile. This document further explores established synthetic pathways, analytical methodologies for quality control, and critical safety and handling protocols. The unique combination of a nitrile, a fluorine atom, and a carboxylic acid on the phenylacetic acid scaffold makes CFPAA a versatile building block for creating complex molecules with enhanced biological activity and tailored physicochemical properties. This guide is intended for researchers, chemists, and drug development professionals who utilize fluorinated intermediates in their synthetic workflows.

Introduction: The Strategic Importance of CFPAA

4-Cyano-2-fluorophenylacetic acid is a substituted aromatic carboxylic acid of significant interest in synthetic organic chemistry. Its utility stems from the presence of three distinct functional groups, each contributing to its reactivity and the properties of its derivatives.

  • The Phenylacetic Acid Core: This motif is a well-established pharmacophore found in numerous classes of drugs, most notably the non-steroidal anti-inflammatory drugs (NSAIDs).

  • Fluorine Substitution: The introduction of a fluorine atom at the C2 position of the phenyl ring is a common strategy in medicinal chemistry to modulate a molecule's metabolic stability, lipophilicity (logP), and binding affinity to target proteins.[1][2] The high electronegativity of fluorine can alter the electronic properties of the aromatic ring and influence the acidity of the carboxylic acid.

  • Nitrile Group: The cyano group at the C4 position is a versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic systems. It also serves as a potent hydrogen bond acceptor, influencing molecular interactions.

The convergence of these features makes 4-Cyano-2-fluorophenylacetic acid a valuable starting material for synthesizing novel therapeutic agents, particularly in oncology and inflammation research, as well as for developing new agrochemicals.[1]

Molecular Structure and Spectroscopic Profile

The unambiguous characterization of 4-Cyano-2-fluorophenylacetic acid is fundamental to its use in synthesis. The following sections detail its structure and the expected spectroscopic signatures that confirm its identity and purity.

Chemical Structure

The IUPAC name for the compound is 2-(4-cyano-2-fluorophenyl)acetic acid.[3] Its structure consists of a benzene ring substituted at position 1 with a carboxymethyl group (-CH₂COOH), at position 2 with a fluorine atom (-F), and at position 4 with a cyano group (-C≡N).

Caption: Molecular Structure of 4-Cyano-2-fluorophenylacetic acid.

Spectroscopic Data
Property Value
Molecular Formula C₉H₆FNO₂[3]
Molecular Weight 179.15 g/mol [3]
Exact Mass 179.03825660 Da[3]
Appearance Expected to be an off-white to white solid[7]
Melting Point Not specified; related compounds like 4-fluorophenylacetic acid melt around 83-86 °C[1]
logP 1.2 (Computed)[3]
Hydrogen Bond Donors 1 (from -COOH)[3]
Hydrogen Bond Acceptors 3 (from -COOH, -C≡N)[3]
Spectroscopy Expected Characteristic Signals
¹H NMR - ~10-12 ppm (s, 1H): Carboxylic acid proton (-COOH). - ~7.5-7.8 ppm (m, 3H): Aromatic protons, showing complex splitting due to F-H coupling. - ~3.7 ppm (s, 2H): Methylene protons (-CH₂-).
¹³C NMR - ~175 ppm: Carboxylic acid carbon (-C OOH). - ~160 ppm (d): Aromatic carbon attached to fluorine (C -F), showing a large C-F coupling constant. - ~110-135 ppm: Remaining aromatic carbons and the nitrile carbon. - ~40 ppm: Methylene carbon (-C H₂-).
IR (cm⁻¹) - ~3300-2500 (broad): O-H stretch of the carboxylic acid. - ~2230: C≡N stretch of the nitrile group. - ~1700: C=O stretch of the carboxylic acid. - ~1250: C-F stretch.
Mass Spec (EI) - m/z 179: Molecular ion [M]⁺. - m/z 134: Fragment corresponding to the loss of the carboxyl group (-COOH).

Synthesis and Reactivity

The synthesis of 4-Cyano-2-fluorophenylacetic acid typically involves multi-step sequences starting from commercially available precursors. The choice of route depends on factors like starting material cost, scalability, and safety.

Representative Synthetic Pathway

A plausible and common approach begins with 3-fluoro-4-methylbenzonitrile. The synthesis proceeds via a benzylic bromination followed by a substitution reaction to introduce the carboxylic acid moiety.

Synthesis_Pathway Start 3-Fluoro-4-methylbenzonitrile Reagent1 NBS, AIBN CCl₄, Reflux Start->Reagent1 Intermediate 4-(Bromomethyl)-3-fluorobenzonitrile Reagent2 1. NaCN, DMSO 2. H₃O⁺, Heat Intermediate->Reagent2 Product 4-Cyano-2-fluorophenylacetic acid Reagent1->Intermediate Reagent2->Product

Caption: A plausible synthetic route to 4-Cyano-2-fluorophenylacetic acid.

Causality Behind Experimental Choices:

  • Benzylic Bromination: The synthesis initiates with the selective bromination of the methyl group. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, steady concentration of bromine, minimizing unwanted aromatic ring bromination. A radical initiator like Azobisisobutyronitrile (AIBN) is required to start the free-radical chain reaction.[8] An inert solvent such as carbon tetrachloride (CCl₄) is used, and the reaction is heated to reflux to facilitate radical formation.

  • Cyanide Displacement and Hydrolysis: The resulting benzyl bromide is a good electrophile. It undergoes an Sₙ2 reaction with a nucleophile to build the acetic acid side chain. A common method is the Strecker synthesis-like pathway where sodium cyanide (NaCN) displaces the bromide to form a nitrile. This intermediate is then subjected to acidic hydrolysis (H₃O⁺) under heat, which converts the newly introduced nitrile group into a carboxylic acid, yielding the final product.

Applications in Research and Drug Development

The structural motifs within CFPAA make it a valuable precursor for various biologically active molecules. While specific drugs derived directly from this starting material are proprietary, its utility can be inferred from the applications of its analogs.

  • Anti-inflammatory Agents: The related 4-fluorophenylacetic acid is a known building block for NSAIDs.[1] The core structure of CFPAA can be similarly elaborated, for instance, by converting the carboxylic acid to an amide, to generate novel anti-inflammatory candidates.

  • Anticancer Therapeutics: Phenylacetamide derivatives have shown potential as anticancer agents.[9] Research has demonstrated that 2-(4-Fluorophenyl)-N-phenylacetamide derivatives exhibit cytotoxic effects against prostate and breast cancer cell lines.[9] CFPAA serves as an ideal starting point for synthesizing libraries of such compounds for screening.

  • Agrochemicals: Phenylacetic acids are precursors to herbicides and pesticides.[1][10] The fluorine and cyano groups can enhance the potency and modify the environmental persistence of these agents.

Analytical Methodologies

Ensuring the purity of 4-Cyano-2-fluorophenylacetic acid is critical for its use in regulated industries like pharmaceuticals. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the standard method for purity assessment and quantification.

Standard HPLC Workflow for Purity Analysis

The workflow involves sample preparation, chromatographic separation, and data analysis to determine the percentage purity of the compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Prep1 Weigh ~10 mg of CFPAA sample Prep2 Dissolve in Diluent (e.g., 50:50 ACN:H₂O) to 1 mg/mL Prep1->Prep2 Prep3 Filter through 0.45 µm syringe filter Prep2->Prep3 Analysis1 Inject sample onto C18 Reverse-Phase Column Prep3->Analysis1 Analysis2 Elute with Gradient of Acetonitrile and Water (with 0.1% Formic Acid) Analysis1->Analysis2 Analysis3 Detect at 264 nm Analysis2->Analysis3 Data1 Integrate Peak Areas Analysis3->Data1 Data2 Calculate Purity by Area Percent Method Data1->Data2

Caption: Standard workflow for HPLC purity analysis of CFPAA.

Detailed HPLC Protocol

This protocol is adapted from established methods for analyzing fluorophenylacetic acid isomers and is suitable for determining the purity of CFPAA.[11][12]

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 264 nm.

    • Column Temperature: 30 °C.

    • Justification: A C18 column provides good retention for aromatic compounds. The acidic mobile phase ensures the carboxylic acid is protonated, leading to sharp, well-defined peaks. Acetonitrile is a common organic modifier. Detection at 264 nm is chosen as it is a common UV absorbance maximum for substituted benzene rings.[11]

  • Standard and Sample Preparation:

    • Diluent: 50:50 mixture of Mobile Phase A and Mobile Phase B.

    • Standard Preparation: Accurately weigh and dissolve a reference standard of CFPAA in the diluent to a final concentration of 0.1 mg/mL.

    • Sample Preparation: Prepare the sample to be tested in the same manner as the standard.

  • Chromatographic Run:

    • Equilibrate the column with the initial mobile phase composition (e.g., 70% A, 30% B) for at least 15 minutes.

    • Inject 10 µL of the sample solution.

    • Run a linear gradient (e.g., from 30% B to 90% B over 20 minutes) to elute the compound and any potential impurities.

    • Hold at 90% B for 5 minutes to wash the column.

    • Return to initial conditions and re-equilibrate.

  • Data Analysis:

    • Identify the peak corresponding to 4-Cyano-2-fluorophenylacetic acid by comparing its retention time to that of the reference standard.

    • Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Safety and Handling

As a laboratory chemical, 4-Cyano-2-fluorophenylacetic acid must be handled with appropriate precautions. The following information is aggregated from GHS classifications.[3]

  • GHS Hazard Classification:

    • H302: Harmful if swallowed (Acute toxicity, oral, Category 4).[3]

    • H315: Causes skin irritation (Skin corrosion/irritation, Category 2).[3]

    • H319: Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A).[3]

    • H335: May cause respiratory irritation (Specific target organ toxicity, single exposure, Category 3).[3]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles compliant with EN166 or OSHA 29 CFR 1910.133 standards.[7]

    • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure.[7]

    • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhaling dust.[13] If ventilation is inadequate, use a NIOSH/MSHA approved respirator with a particle filter.[14]

  • Handling and Storage:

    • Store in a dry, cool, and well-ventilated place.[7]

    • Keep the container tightly closed when not in use.[7]

    • Avoid contact with strong oxidizing agents.[7]

  • First Aid Measures:

    • If Swallowed: Call a poison control center or doctor immediately.[13]

    • If on Skin: Take off contaminated clothing and rinse skin immediately with plenty of water for 15-20 minutes.[13]

    • If in Eyes: Hold eye open and rinse slowly and gently with water for 15-20 minutes.[13]

    • If Inhaled: Move person to fresh air. If not breathing, give artificial respiration.[13]

Conclusion

4-Cyano-2-fluorophenylacetic acid stands out as a strategically important intermediate for modern chemical research. Its trifunctional nature provides a robust platform for synthetic chemists to develop novel molecules with enhanced biological profiles. A thorough understanding of its structure, properties, synthesis, and safe handling, as detailed in this guide, is essential for leveraging its full potential in the discovery and development of new pharmaceuticals and other high-value chemical products.

References

  • PubChem. (n.d.). 2-(4-Cyano-2-fluorophenyl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Greenbook. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of 2-(4-bromo-2-cyano-6-fluorophenyl) acetic acid.
  • PubChem. (n.d.). 2-(4-Fluorophenyl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. Retrieved from [Link]

  • Google Patents. (n.d.). CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol.
  • SIELC Technologies. (n.d.). 4-Fluorophenylacetic acid. Retrieved from [Link]

  • PubChem. (n.d.). Benzeneacetic acid, 2-fluoro-. National Center for Biotechnology Information. Retrieved from [Link]

  • Chamkasem, N., & Morris, C. (n.d.). Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry. U.S. Food and Drug Administration. Retrieved from [Link]

  • The Pherobase. (n.d.). NMR: 2-Phenylacetic acid. Retrieved from [Link]

  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (n.d.). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2023, March 23). Process design for the production of 2,4-dichlorophenoxyacetic acid. Retrieved from [Link]

Sources

Exploratory

4-Cyano-2-fluorophenylacetic acid CAS number and molecular weight

An In-Depth Technical Guide to 4-Cyano-2-fluorophenylacetic acid: Synthesis, Applications, and Experimental Protocols Introduction 4-Cyano-2-fluorophenylacetic acid is a highly functionalized aromatic carboxylic acid tha...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Cyano-2-fluorophenylacetic acid: Synthesis, Applications, and Experimental Protocols

Introduction

4-Cyano-2-fluorophenylacetic acid is a highly functionalized aromatic carboxylic acid that has garnered significant interest within the fields of medicinal chemistry and materials science. Its unique trifunctional structure—comprising a carboxylic acid, a nitrile group, and a fluorine atom on a phenylacetic acid scaffold—makes it a versatile and valuable building block for the synthesis of complex molecular architectures. The strategic placement of these functional groups allows for orthogonal chemical modifications, providing a robust platform for generating diverse compound libraries.

The presence of a fluorine atom is particularly noteworthy. In drug development, the introduction of fluorine can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. The cyano group serves as a versatile synthetic handle, capable of being transformed into various other functionalities such as amines, amides, or tetrazoles, which are common bioisosteres in drug design. This guide provides a comprehensive overview of 4-Cyano-2-fluorophenylacetic acid, detailing its chemical properties, synthesis, key applications, and a practical experimental protocol for its use.

Compound Identification and Properties

A precise understanding of a compound's fundamental properties is critical for its effective application in research and development. The key identifiers and physicochemical properties of 4-Cyano-2-fluorophenylacetic acid are summarized below.

PropertyValueSource
CAS Number 1261791-33-6[1]
Molecular Formula C₉H₆FNO₂[1]
Molecular Weight 179.15 g/mol [1]
IUPAC Name 2-(4-cyano-2-fluorophenyl)acetic acid[1]
Physical State Solid (predicted)
Solubility Soluble in organic solvents like DMSO, DMF, Methanol

Synthesis and Purification

A common strategy involves the construction of the substituted benzene ring followed by the introduction of the acetic acid moiety. For instance, a synthesis could commence from a readily available fluorotoluene derivative, followed by bromination, cyanation, and finally, conversion of a methyl group to the acetic acid side chain.

Plausible Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of 4-Cyano-2-fluorophenylacetic acid. The causality behind this proposed route lies in the strategic use of directing groups and robust, well-characterized reactions common in industrial synthesis.

Synthesis_Workflow cluster_legend Legend A 3-Fluoro-4-methylbenzonitrile B 4-(Bromomethyl)-3-fluorobenzonitrile A->B Radical Bromination (e.g., NBS, AIBN) C 4-Cyano-2-fluorophenylacetonitrile B->C Cyanide Displacement (e.g., NaCN, DMSO) D 4-Cyano-2-fluorophenylacetic acid C->D Acid Hydrolysis (e.g., H2SO4, H2O, Heat) Starting Material Starting Material Intermediate 1 Intermediate 1 Intermediate 2 Intermediate 2 Final Product Final Product

Caption: Conceptual workflow for the synthesis of 4-Cyano-2-fluorophenylacetic acid.

Causality in Synthesis:

  • Radical Bromination: The synthesis starts with 3-fluoro-4-methylbenzonitrile. The methyl group is susceptible to free-radical bromination at the benzylic position using N-Bromosuccinimide (NBS) and a radical initiator like AIBN. This is a highly selective reaction for activating the methyl group for subsequent nucleophilic substitution.

  • Cyanide Displacement: The resulting benzylic bromide is an excellent electrophile. A simple SN2 reaction with sodium cyanide introduces the second carbon atom required for the acetic acid side chain, forming the corresponding phenylacetonitrile.

  • Acid Hydrolysis: The final step is the hydrolysis of the nitrile group to a carboxylic acid. This is typically achieved under harsh acidic or basic conditions with heating. The cyano group on the aromatic ring is generally more resistant to hydrolysis than the aliphatic one, allowing for selective conversion, although optimization would be required.

Purification: Given the crystalline nature of similar compounds, the primary method for purification would be recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane or toluene). High-vacuum distillation can also be employed for precursor purification.[2] Purity is typically assessed by HPLC and confirmed by NMR and mass spectrometry.

Applications in Research and Drug Development

Phenylacetic acid derivatives are crucial intermediates in the pharmaceutical industry.[3] The specific combination of fluoro and cyano groups in 4-Cyano-2-fluorophenylacetic acid makes it a valuable scaffold for developing novel therapeutic agents.

Core Directive in Drug Discovery: The primary utility of this molecule is as a "building block" or "scaffold." The carboxylic acid group serves as a convenient anchor point for amide bond formation, one of the most common reactions in drug synthesis. This allows for the coupling of this fragment to other complex molecules, typically amines, to build a final drug candidate.

Drug_Discovery_Workflow cluster_0 Scaffold Preparation cluster_2 Lead Generation A 4-Cyano-2-fluorophenylacetic acid (Key Intermediate) E Candidate Molecule 1 A->E Amide Coupling F Candidate Molecule 2 A->F Amide Coupling G Candidate Molecule 'n' A->G Amide Coupling B Amine Building Block 1 (R1-NH2) B->E C Amine Building Block 2 (R2-NH2) C->F D Amine Building Block 'n' (Rn-NH2) D->G

Caption: Role of 4-Cyano-2-fluorophenylacetic acid in parallel synthesis for drug discovery.

Field-Proven Insights:

  • Anti-inflammatory Agents: Fluorinated phenylacetic acids are precursors to several non-steroidal anti-inflammatory drugs (NSAIDs).[3] The fluorine atom can enhance the potency and pharmacokinetic profile of these molecules.

  • Enzyme Inhibitors: The rigid, functionalized phenyl ring can act as a pharmacophore that fits into the active site of enzymes. For example, related structures are used in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors like Sitagliptin, used for treating type 2 diabetes.[4]

  • Agrochemicals: This scaffold is also explored in the development of novel herbicides and pesticides.[3]

Experimental Protocol: Amide Coupling

This protocol describes a general, self-validating procedure for the coupling of 4-Cyano-2-fluorophenylacetic acid with a generic primary amine (R-NH₂).

Objective: To synthesize N-alkyl-2-(4-cyano-2-fluorophenyl)acetamide.

Materials:

  • 4-Cyano-2-fluorophenylacetic acid (1.0 eq)

  • Primary Amine (R-NH₂) (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Methodology:

  • Reaction Setup (Inert Atmosphere):

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-Cyano-2-fluorophenylacetic acid (1.0 eq).

    • Causality: An inert atmosphere is crucial to prevent atmospheric moisture from quenching the activated carboxylic acid intermediate, which would reduce the yield.

  • Reagent Addition:

    • Dissolve the acid in anhydrous DMF.

    • Add the primary amine (1.1 eq), followed by DIPEA (3.0 eq). The slight excess of the amine ensures the complete consumption of the more valuable acid. DIPEA is a non-nucleophilic base used to neutralize the HCl generated and drive the reaction forward.

    • Cool the mixture to 0 °C in an ice bath. This is done to control the initial exotherm upon adding the coupling agent.

  • Activation and Coupling:

    • In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF.

    • Add the HATU solution dropwise to the reaction mixture at 0 °C.

    • Causality: HATU is a highly efficient coupling agent that reacts with the carboxylic acid to form an activated ester, which is highly susceptible to nucleophilic attack by the amine. The excess ensures the acid is fully activated.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed. This is a self-validating step; the reaction is only complete when the limiting reagent has disappeared.

  • Workup and Extraction:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove unreacted acid and acidic byproducts), water, and finally brine (to remove residual water).

    • Causality: Each washing step is designed to remove specific impurities, ensuring a cleaner crude product before purification.

  • Purification:

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Heptane/Ethyl Acetate) to yield the pure amide product.

Safety and Handling

Based on aggregated GHS data, 4-Cyano-2-fluorophenylacetic acid is considered hazardous.[1]

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Measures:

    • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[5]

    • Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[6]

    • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[6] Wash hands thoroughly after handling.

    • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6] Store away from strong oxidizing agents.[6]

Conclusion

4-Cyano-2-fluorophenylacetic acid is a potent synthetic intermediate whose value is derived from its unique and strategically placed functional groups. Its utility in constructing complex molecules makes it a cornerstone for innovation in drug discovery and materials science. Understanding its synthesis, properties, and safe handling protocols is essential for researchers aiming to leverage its synthetic potential to develop next-generation pharmaceuticals and advanced materials.

References

  • PubChem. 2-(4-Cyano-2-fluorophenyl)acetic acid. National Center for Biotechnology Information. [Link]

  • Greenbook. MATERIAL SAFETY DATA SHEET. [Link]

  • Google Patents. Synthetic method of 2-(4-bromo-2-cyano-6-fluorophenyl) acetic acid.
  • Google Patents. Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol.
  • PubChem. 2-(4-Fluorophenyl)acetic acid. [Link]

Sources

Foundational

Solubility profile of 4-Cyano-2-fluorophenylacetic acid in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 4-Cyano-2-fluorophenylacetic Acid in Organic Solvents Authored by: A Senior Application Scientist Abstract The solubility of an active pharmaceutical ingredient (A...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 4-Cyano-2-fluorophenylacetic Acid in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and manufacturability. This guide provides a comprehensive technical overview of the solubility profile of 4-Cyano-2-fluorophenylacetic acid, a key intermediate in the synthesis of various pharmaceuticals. We will explore the theoretical underpinnings of its solubility, present a detailed protocol for its experimental determination, and analyze its behavior in a range of organic solvents. This document is intended for researchers, chemists, and formulation scientists in the drug development sector, offering both practical methodologies and the theoretical insights necessary for process optimization and formulation design.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

The journey of a drug molecule from a laboratory curiosity to a clinical candidate is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, aqueous and non-aqueous solubility stand paramount. For a compound like 4-Cyano-2-fluorophenylacetic acid, which serves as a crucial building block in organic synthesis, understanding its solubility in various organic solvents is essential for several reasons:

  • Reaction Kinetics and Yield: The rate and completeness of a chemical reaction often depend on the concentration of the reactants in the solvent. Poor solubility can lead to sluggish reactions and diminished yields.

  • Purification and Crystallization: Selective crystallization is a primary method for purifying intermediates and final APIs. Knowledge of the solubility curve—the relationship between solubility and temperature—is fundamental to designing an efficient crystallization process that maximizes purity and yield.

  • Formulation and Drug Delivery: While this guide focuses on organic solvents, the principles governing solubility are universal. Understanding how the molecule behaves in different chemical environments informs the selection of excipients and vehicles for the final drug product.

This guide will provide the necessary framework for a thorough characterization of the solubility of 4-Cyano-2-fluorophenylacetic acid, enabling scientists to make informed decisions throughout the development lifecycle.

Physicochemical Properties of 4-Cyano-2-fluorophenylacetic Acid

Before delving into experimental solubility data, it is crucial to understand the intrinsic properties of the molecule, as these dictate its interactions with different solvents.

PropertyValueSignificance
Molecular Formula C₉H₆FNO₂Provides the elemental composition.
Molecular Weight 179.15 g/mol Essential for converting between mass and molar concentrations.
Melting Point 134-138 °CA high melting point often correlates with lower solubility due to strong crystal lattice energy.
pKa ~3.5-4.5 (Estimated)As a carboxylic acid, it will be predominantly in its neutral form in non-polar organic solvents and can be ionized in protic or basic media, significantly altering solubility.
logP ~1.5-2.5 (Estimated)This estimated value suggests a moderate lipophilicity, indicating a preference for organic solvents over water.

The presence of a polar cyano group (-CN), a hydrogen-bonding carboxylic acid group (-COOH), and an electronegative fluorine atom (-F) on an aromatic ring creates a molecule with a complex electronic profile, capable of participating in a variety of intermolecular interactions, including dipole-dipole, hydrogen bonding, and van der Waals forces.

Experimental Determination of Solubility: A Validated Protocol

The following section details a robust, self-validating protocol for determining the equilibrium solubility of 4-Cyano-2-fluorophenylacetic acid. The shake-flask method, as described here, is a gold-standard technique recognized for its accuracy and reliability.

Materials and Equipment
  • 4-Cyano-2-fluorophenylacetic acid (>98% purity)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, heptane)

  • Analytical balance (±0.1 mg)

  • Vials with Teflon-lined caps

  • Constant temperature orbital shaker/incubator

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Experimental Workflow: Shake-Flask Method

The workflow for determining equilibrium solubility is a multi-step process requiring precision and patience. The goal is to create a saturated solution at a specific temperature and then accurately measure the concentration of the dissolved solute.

G prep 1. Preparation Add excess solid to a known volume of solvent in a sealed vial. equil 2. Equilibration Agitate at a constant temperature for 24-48 hours. prep->equil Ensures saturation is reached phase_sep 3. Phase Separation Allow solids to settle. Alternatively, centrifuge. equil->phase_sep Critical for clear supernatant sampling 4. Sampling & Filtration Withdraw supernatant and filter through a 0.22 µm syringe filter. phase_sep->sampling Removes undissolved particles analysis 5. Analysis Dilute the filtrate and quantify the concentration using a pre-calibrated HPLC method. sampling->analysis Determines solute concentration

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Protocol
  • Preparation of Stock Standards: Prepare a series of standard solutions of 4-Cyano-2-fluorophenylacetic acid in a suitable solvent (e.g., methanol) at known concentrations. These will be used to create a calibration curve for the HPLC analysis.

  • Sample Preparation: To a series of glass vials, add a pre-weighed amount of the selected organic solvent (e.g., 5 mL). Add an excess of 4-Cyano-2-fluorophenylacetic acid to each vial, ensuring that a significant amount of solid remains undissolved. This is a critical step to ensure that the resulting solution is saturated.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium. A preliminary kinetic study can determine the minimum time required to reach a plateau in concentration.

  • Sampling: After equilibration, stop the agitation and allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe.

  • Filtration: Immediately filter the sample through a 0.22 µm solvent-compatible syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles, which would otherwise lead to an overestimation of solubility. The first few drops of the filtrate should be discarded to avoid any adsorption effects from the filter membrane.

  • Quantification: Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the HPLC calibration curve. Analyze the diluted sample by HPLC and determine the concentration based on the pre-established calibration curve.

  • Data Reporting: Calculate the solubility in desired units (e.g., mg/mL or mol/L). The experiment should be performed in triplicate to ensure reproducibility.

Solubility Profile and Solvent Selection

Predicted Solubility Behavior

The following table outlines the expected solubility trend in common organic solvents, based on the principles of "like dissolves like."

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe carboxylic acid group can form strong hydrogen bonds with these solvents.
Polar Aprotic Acetone, Acetonitrile, Ethyl AcetateModerate to HighThe polar cyano group and carbonyl group (in ethyl acetate and acetone) can engage in dipole-dipole interactions.
Non-polar Aromatic TolueneLow to ModerateThe phenyl ring of the solute can interact favorably with the aromatic solvent via pi-pi stacking.
Non-polar Aliphatic Heptane, HexaneVery LowThe overall polarity of the molecule is too high for significant interaction with non-polar, aliphatic solvents.
Visualizing Solvent Selection Logic

The choice of solvents for screening is a critical decision. A logical approach involves selecting solvents that span a range of polarities and hydrogen bonding capabilities to build a comprehensive profile of the solute's behavior.

G start Start: Characterize Solute (4-Cyano-2-fluorophenylacetic acid) props Key Functional Groups -COOH (H-bond donor/acceptor) -CN (Polar, H-bond acceptor) -Aromatic Ring (pi-pi stacking) start->props strategy Select Solvents to Probe Interactions props->strategy h_bond Hydrogen Bonding? (Methanol, Ethanol) strategy->h_bond dipole Dipole-Dipole? (Acetone, Acetonitrile) strategy->dipole nonpolar Non-polar/van der Waals? (Toluene, Heptane) strategy->nonpolar end Result: Comprehensive Solubility Profile h_bond->end dipole->end nonpolar->end

Caption: Decision Tree for Rational Solvent Selection.

Conclusion

The solubility of 4-Cyano-2-fluorophenylacetic acid is a multifaceted property governed by its unique chemical structure. While specific quantitative data must be generated experimentally, a thorough understanding of its physicochemical characteristics allows for a predictive assessment of its behavior in various organic solvents. The detailed shake-flask protocol provided in this guide offers a reliable and scientifically sound method for obtaining high-quality, reproducible solubility data. By systematically applying these experimental techniques and theoretical principles, researchers can effectively map the solubility profile of this important pharmaceutical intermediate, thereby accelerating process development, optimizing reaction conditions, and ensuring the successful progression of their drug discovery and development programs.

References

  • Title: General classification of organic solvents Source: Wikipedia URL: [Link]

  • Title: Shake-flask method for solubility determination Source: OECD Guidelines for the Testing of Chemicals, Section 1, Test No. 105: Water Solubility URL: [Link]

  • Title: Physicochemical properties and their impact on drug development Source: Journal of Pharmaceutical Sciences URL: [Link]

  • Title: 4-Cyano-2-fluorophenylacetic acid chemical data Source: PubChem, National Center for Biotechnology Information URL: [Link]

Exploratory

pKa values and acidity of 4-Cyano-2-fluorophenylacetic acid

An In-depth Technical Guide to the Acidity and pKa of 4-Cyano-2-fluorophenylacetic Acid Abstract The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the behavior of ionizable comp...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Acidity and pKa of 4-Cyano-2-fluorophenylacetic Acid

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the behavior of ionizable compounds in various chemical and biological systems. For active pharmaceutical ingredients (APIs), the pKa value is critical, influencing solubility, absorption, distribution, metabolism, and excretion (ADME). This technical guide provides a comprehensive analysis of the acidity of 4-Cyano-2-fluorophenylacetic acid, a substituted aromatic carboxylic acid of interest in medicinal chemistry. We will explore the theoretical underpinnings of its acidity, driven by the electronic effects of its substituents, detail rigorous experimental protocols for pKa determination, and discuss the utility of computational prediction methods. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of structure-acidity relationships and their practical measurement.

Introduction: The Significance of Acidity in Phenylacetic Acid Derivatives

4-Cyano-2-fluorophenylacetic acid (C₉H₆FNO₂) is a functionalized organic molecule that serves as a valuable building block in the synthesis of more complex chemical entities.[1] Its structure, featuring a carboxylic acid moiety attached to a disubstituted benzene ring, makes its acidic properties a subject of considerable importance, particularly in the context of drug design and development. The degree of ionization of a molecule at a given pH, which is directly dictated by its pKa, profoundly affects its interaction with biological membranes, receptor binding sites, and metabolic enzymes.

This guide delves into the factors governing the acidity of this specific molecule. We will begin by dissecting the powerful influence of the ortho-fluoro and para-cyano substituents on the carboxylate group. This theoretical framework is then complemented by a practical, field-proven methodology for the empirical determination of pKa via potentiometric titration. Finally, we will touch upon modern computational approaches that allow for the in silico prediction of acidity, a vital tool in contemporary chemical research.

Theoretical Framework: Unpacking the Electronic Effects on Acidity

The acidity of a carboxylic acid is defined by the stability of its corresponding carboxylate anion (the conjugate base). The more stable the anion, the more readily the acid will donate its proton, resulting in a stronger acid and a lower pKa value. The acidity of 4-Cyano-2-fluorophenylacetic acid is significantly enhanced relative to its parent compound, phenylacetic acid (pKa ≈ 4.31), due to the potent electron-withdrawing nature of the fluoro and cyano substituents.[2][3]

Inductive and Resonance Effects of Substituents

The stability of the carboxylate anion is modulated by two primary electronic phenomena: the inductive effect and the resonance effect.

  • Inductive Effect (-I): This effect involves the polarization of sigma (σ) bonds due to differences in electronegativity between adjacent atoms.[4]

    • Fluorine (-F): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I). Positioned at the ortho position, it is close to the -CH₂COOH side chain and effectively pulls electron density away from the carboxylate group, dispersing and stabilizing the negative charge.[5]

    • Cyano (-CN): The cyano group is also strongly electron-withdrawing via the inductive effect due to the electronegativity of the nitrogen atom.[6]

  • Resonance Effect (-M/+M): This effect involves the delocalization of pi (π) electrons across a conjugated system.

    • Cyano (-CN): The cyano group, positioned para to the side chain, exhibits a strong electron-withdrawing resonance effect (-M). It can delocalize the electron density of the aromatic ring, which in turn withdraws density from the carboxylate group, further stabilizing the anion.[6][7]

    • Fluorine (-F): While fluorine has an electron-donating resonance effect (+M) due to its lone pairs, for halogens, the inductive effect is overwhelmingly dominant in determining acidity.[8]

The combination of a strong -I effect from the ortho-fluoro group and both strong -I and -M effects from the para-cyano group creates a powerful synergistic electron withdrawal. This significantly stabilizes the 4-cyano-2-fluorophenylacetate anion, making the parent acid considerably stronger (i.e., having a lower pKa) than unsubstituted phenylacetic acid or benzoic acid (pKa ≈ 4.20).[2]

Caption: Electronic effects of substituents on 4-Cyano-2-fluorophenylacetic acid.

Quantitative Estimation via the Hammett Equation

The Hammett equation provides a framework for quantifying the impact of meta- and para-substituents on the reactivity of aromatic compounds.[9] The equation is given by:

log(K/K₀) = σρ

Where:

  • K is the equilibrium constant for the substituted compound.

  • K₀ is the equilibrium constant for the unsubstituted compound.

  • σ (sigma) is the substituent constant, which depends on the substituent and its position (meta or para). Positive σ values indicate electron-withdrawing groups.

  • ρ (rho) is the reaction constant, which measures the sensitivity of the reaction to substituent effects.[10]

For the dissociation of benzoic acids in water at 25°C, ρ is defined as 1.00. For phenylacetic acids, the intervening methylene (-CH₂-) group dampens the transmission of electronic effects, resulting in a smaller ρ value.[11] Nonetheless, the large positive σ values for para-cyano (σₚ ≈ +0.66) and the positive σ value for a halogen substituent illustrate quantitatively why 4-Cyano-2-fluorophenylacetic acid is expected to be a significantly stronger acid than its parent compound.[12]

Experimental pKa Determination: Potentiometric Titration

Potentiometric titration is the gold standard for the precise and reliable determination of pKa values.[13][14] The method involves monitoring the pH of a solution of the acid as a standardized titrant (a strong base) is added incrementally. The pKa is the pH at which the acid is exactly half-neutralized.[15]

Detailed Experimental Protocol

Objective: To determine the pKa of 4-Cyano-2-fluorophenylacetic acid in an aqueous or co-solvent system.

Materials & Apparatus:

  • Calibrated pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Class A 25 mL or 50 mL burette

  • Beaker (100 mL or 150 mL)

  • 4-Cyano-2-fluorophenylacetic acid (analytical grade)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

  • 0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)

  • Deionized, degassed (e.g., nitrogen-purged) water

  • Co-solvent (e.g., methanol or ethanol), if required for solubility

Procedure:

  • System Calibration: Calibrate the pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at the experimental temperature.

  • Sample Preparation: Accurately weigh a sample of 4-Cyano-2-fluorophenylacetic acid to prepare a solution of approximately 1-10 mM. Dissolve the sample in a known volume of deionized water or a suitable water/co-solvent mixture. Note: Using a co-solvent will yield an apparent pKa (pKaapp) specific to that solvent system. Add KCl solution to achieve a final concentration of 0.15 M.[15]

  • Titration Setup: Place the beaker containing the sample solution on the magnetic stirrer. Immerse the pH electrode and the tip of the burette into the solution, ensuring they do not touch the sides or bottom of the beaker. Begin gentle stirring.

  • Initial Reading: Record the initial pH of the solution.

  • Titration: Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added.

  • Endpoint: Continue the titration well past the equivalence point (the region of most rapid pH change).

  • Data Collection: Record all volume and pH data pairs systematically.

Data Analysis:

  • Titration Curve: Plot pH (y-axis) versus the volume of NaOH added (x-axis).

  • Half-Equivalence Point: Determine the volume of NaOH required to reach the equivalence point (Veq), which is the inflection point of the sigmoid curve. This can be identified more accurately by plotting the first derivative (ΔpH/ΔV vs. V) or the second derivative (Δ²pH/ΔV² vs. V).[16]

  • pKa Determination: The pKa is equal to the pH at the half-equivalence point (V = Veq / 2).[10] Read this pH value directly from the titration curve.

titration_workflow start Start calibrate Calibrate pH Meter start->calibrate prep Prepare Sample Solution (Acid + KCl in H₂O) titrate Titrate with Standardized NaOH Record (Volume, pH) data prep->titrate calibrate->prep plot Plot pH vs. Volume of Titrant titrate->plot analyze Determine Equivalence Point (Veq) (e.g., using 1st Derivative) plot->analyze determine_pka Find pH at Half-Equivalence Volume (Veq/2) analyze->determine_pka result Result: pKa = pH at Veq/2 determine_pka->result

Sources

Foundational

A Technical Guide to the Thermal Characterization of 4-Cyano-2-fluorophenylacetic Acid

Abstract This technical guide provides a comprehensive framework for determining the melting point and thermal stability of 4-Cyano-2-fluorophenylacetic acid (CAS No. 1261791-33-6).

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for determining the melting point and thermal stability of 4-Cyano-2-fluorophenylacetic acid (CAS No. 1261791-33-6). As a key phenylacetic acid derivative, understanding its thermal properties is paramount for applications in pharmaceutical synthesis, materials science, and quality control. While specific experimental data for this compound is not widely published, this document outlines the authoritative methodologies and rationale required for its complete thermal characterization. We present detailed protocols for capillary melting point determination, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA), grounded in established principles of thermal analysis. This guide is intended for researchers, chemists, and drug development professionals who require robust, reproducible, and scientifically sound data for process development, safety assessment, and material specification.

Introduction: The Need for Thermal Analysis

4-Cyano-2-fluorophenylacetic acid is a substituted phenylacetic acid derivative, a class of compounds recognized for its utility as intermediates in organic and medicinal chemistry. The precise arrangement of the cyano and fluoro groups on the phenyl ring imparts specific reactivity and physicochemical properties that are leveraged in the synthesis of more complex molecules.

The thermal stability and melting point of such an intermediate are not merely physical data points; they are critical process parameters that dictate its handling, storage, reaction conditions, and purification.[1][2] An accurate melting point is a primary indicator of purity, while thermal stability data, derived from techniques like DSC and TGA, are essential for defining safe processing limits and predicting shelf-life.[3] In the pharmaceutical industry, in particular, rigorous thermal characterization is a foundational component of regulatory compliance and ensuring the safety and efficacy of the final drug product.[2]

This guide provides the experimental framework to generate this critical data, emphasizing the causality behind procedural steps to ensure the integrity and reliability of the results.

Physicochemical & Comparative Data

While a definitive melting point for 4-Cyano-2-fluorophenylacetic acid is not publicly documented, we can establish its identity and predict a probable melting range by examining its core properties and those of structurally analogous compounds.

Table 1: Core Properties of 4-Cyano-2-fluorophenylacetic acid

Property Value Source
CAS Number 1261791-33-6 [4][5][6][7][8]
Molecular Formula C₉H₆FNO₂ [4][8]
Molecular Weight 179.15 g/mol [4][7]
IUPAC Name 2-(4-cyano-2-fluorophenyl)acetic acid [8]

| InChIKey | VDBHEZPYTTTZRP-UHFFFAOYSA-N |[4][8] |

Rationale for Comparative Analysis: The melting point of an organic solid is highly dependent on its crystal lattice energy, which is influenced by intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. By comparing the melting points of similar structures, we can infer the contributions of the cyano and fluoro substituents. The electron-withdrawing nature of both groups, and the potential for dipole interactions from the cyano group, suggest that 4-Cyano-2-fluorophenylacetic acid will likely have a melting point significantly higher than unsubstituted phenylacetic acid.

Part I: Melting Point Determination

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a very narrow temperature range (typically <1°C). The presence of impurities disrupts the crystal lattice, typically causing a depression in the melting point and a broadening of the melting range.[9] Therefore, this simple measurement is a powerful first indicator of purity.

Experimental Protocol: Capillary Melting Point Determination

The capillary method is the standard pharmacopeial technique for melting point determination due to its simplicity, small sample requirement, and reliability.[10]

Methodology:

  • Sample Preparation: Ensure the 4-Cyano-2-fluorophenylacetic acid sample is completely dry and homogenous. If necessary, gently crush the crystalline solid into a fine powder using a mortar and pestle.

  • Capillary Loading: Invert a capillary tube (open end down) and press it into the powdered sample until a small amount of material enters the tube. Tap the sealed end of the tube gently on a hard surface to pack the sample into a dense column approximately 2-3 mm in height at the bottom.[11]

  • Instrument Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

  • Rapid Determination (Optional but Recommended): Set a rapid heating rate (e.g., 10-15°C/minute) to quickly find an approximate melting range. This minimizes analysis time for subsequent, more accurate measurements.

  • Accurate Determination: Using a fresh sample, heat the block rapidly to about 15-20°C below the approximate melting point found in the previous step. Then, reduce the heating rate to 1-2°C per minute.

  • Observation & Recording: Record two temperatures:

    • T_onset: The temperature at which the first drop of liquid appears.

    • T_clear: The temperature at which the entire sample becomes a clear liquid. The melting point is reported as the range [T_onset – T_clear].

  • Verification: Conduct at least two independent measurements. The results should be consistent.

Causality and Self-Validation:

  • Why a fine powder? A finely powdered, well-packed sample ensures uniform heat transfer throughout the material, preventing thermal gradients that could artificially broaden the melting range.

  • Why a slow ramp rate? A slow heating rate (1-2°C/min) is critical to allow the system to remain in thermal equilibrium.[10] If heated too quickly, the temperature of the heating block will overshoot the actual melting temperature of the sample, leading to an erroneously high and broad reading.

  • Why report a range? Reporting the full melting range provides more information than a single number.[10] A sharp range (e.g., 145.5-146.0°C) is indicative of high purity, whereas a broad range (e.g., 142-145°C) suggests the presence of impurities.[9]

Workflow Diagram

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Loading cluster_measure Measurement cluster_report Reporting prep1 Dry Sample prep2 Grind to Fine Powder prep1->prep2 load1 Load Capillary Tube (2-3 mm height) prep2->load1 load2 Pack Sample Densely load1->load2 measure1 Place in Apparatus load2->measure1 measure2 Set Ramp Rate (1-2°C/min) measure1->measure2 measure3 Observe & Record (T_onset & T_clear) measure2->measure3 report1 Report as Range [T_onset - T_clear] measure3->report1 ThermalAnalysisWorkflow cluster_dsc DSC Analysis cluster_tga TGA Analysis cluster_data Data Synthesis start Characterize Sample dsc_prep Weigh 2-5 mg in Hermetic Pan start->dsc_prep tga_prep Weigh 5-10 mg in Ceramic Pan start->tga_prep dsc_run Run Temp Ramp (e.g., 10°C/min in N₂) dsc_prep->dsc_run dsc_analyze Analyze Heat Flow: - Melting Endotherm - Decomposition Exotherm dsc_run->dsc_analyze synthesis Correlate DSC events with TGA mass loss. Determine Melting Point (DSC) & Decomposition Temp (TGA/DSC). dsc_analyze->synthesis tga_run Run Temp Ramp (e.g., 10°C/min in N₂) tga_prep->tga_run tga_analyze Analyze Mass Loss: - Onset of Decomposition - Residual Mass tga_run->tga_analyze tga_analyze->synthesis

Integrated workflow for DSC and TGA.

Conclusion

The comprehensive thermal characterization of 4-Cyano-2-fluorophenylacetic acid is an indispensable step in its development and application. While direct literature values for its melting point and decomposition temperature are scarce, the methodologies detailed in this guide provide a robust and scientifically rigorous path to obtaining this critical information. By employing capillary melting point determination, Differential Scanning Calorimetry, and Thermogravimetric Analysis in a complementary fashion, researchers can confidently establish the compound's purity, identify its melting behavior, and define its upper limit of thermal stability. Adherence to these protocols will ensure data integrity, promote safe laboratory and manufacturing practices, and provide the foundational knowledge required for successful integration of this valuable chemical intermediate into advanced synthetic processes.

References

  • BCL. (n.d.). Differential Scanning Calorimetry Principle & Applications. BCL. Retrieved from [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Westlab Canada. Retrieved from [Link]

  • Stanford Research Systems. (n.d.). Melting Point Determination. thinkSRS.com. Retrieved from [Link]

  • Wired Chemist. (n.d.). Determination of Melting Point. Wired Chemist. Retrieved from [Link]

  • Linseis Thermal Analysis. (2025, April 30). DSC Differential Scanning Calorimetry – Principles, Applications, and Real-World Use. Linseis. Retrieved from [Link]

  • University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

  • Precise Thermal Analysis. (2025, May 7). Understanding DSC Differential Scanning Calorimetry: Principles, Applications, and Benefits. Precise Thermal Analysis. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. SSERC. Retrieved from [Link]

  • Qualitest. (2024, May 21). Understanding DSC Testing: Principles and Applications. WorldofTest.com. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA). Retrieved from [Link]

  • Setaram. (n.d.). An overview of Differential Scanning Calorimetry - DSC. Setaram. Retrieved from [Link]

  • TA Instruments. (2024, July 23). How to Accelerate Thermal Stability Testing for High-Concentration Drugs. TA Instruments. Retrieved from [Link]

  • In-Cites. (2025, July 31). Thermal degradation studies: Significance and symbolism. In-Cites. Retrieved from [Link]

  • Auriga Research. (n.d.). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Auriga Research. Retrieved from [Link]

  • Applus+ DatapointLabs. (n.d.). Thermogravimetric Analysis (TGA) Testing of Materials. DatapointLabs. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from [Link]

  • Netzsch. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Netzsch. Retrieved from [Link]

  • XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis. XRF Scientific. Retrieved from [Link]

  • Lab Manager. (n.d.). Thermal Stability Testing for Pharmaceuticals and Advanced Materials. Lab Manager. Retrieved from [Link]

  • Reagentia. (n.d.). 4-Cyano-2-fluorophenylacetic acid (1 x 1 g). Retrieved from [Link]

  • Reagentia. (n.d.). 4-Cyano-2-fluorophenylacetic acid (1 x 250 mg). Retrieved from [Link]

  • AZoM. (2018, June 27). Thermal Analysis of Organic Compounds. AZoM. Retrieved from [Link]

  • CuriRx. (n.d.). Understanding Drug Stability: Factors, Evaluation, and Importance in Pharmaceuticals. CuriRx. Retrieved from [Link]

  • Barrall, E. M., & Rogers, L. B. (1962). Differential Thermal Analysis of Organic Compounds. Effects of Diluting Agents. Analytical Chemistry, 34(9), 1101–1105. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. DTIC. Retrieved from [Link]

  • Vyazovkin, S. (2006). Thermal Analysis. Analytical Chemistry, 78(12), 3845–3865. Retrieved from [Link]

  • Sandy, F. (1965). Thermal Stability of Organic Compounds. Industrial & Engineering Chemistry Product Research and Development, 4(4), 225–231. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Cyano-2-fluorophenyl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Exploratory

Chemo-Structural Modulation of Phenylacetic Acid: Fluorine and Nitrile Incorporation Strategies

[1] Executive Summary Phenylacetic acid (PAA) serves as a ubiquitous pharmacophore in medicinal chemistry, forming the backbone of non-steroidal anti-inflammatory drugs (e.g., Diclofenac) and acting as a precursor in pen...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Phenylacetic acid (PAA) serves as a ubiquitous pharmacophore in medicinal chemistry, forming the backbone of non-steroidal anti-inflammatory drugs (e.g., Diclofenac) and acting as a precursor in penicillin synthesis.[1] However, the parent scaffold often suffers from rapid oxidative metabolism and suboptimal lipophilicity. This guide analyzes the strategic incorporation of Fluorine (F) and Nitrile (CN) functionalities to modulate the physicochemical and pharmacokinetic profile of PAA. We explore the "Fluorine Gauche Effect" on conformation, the bioisosteric utility of nitriles, and provide self-validating synthetic protocols for their introduction.

Part 1: Physicochemical Modulation & Mechanistic Logic

The modification of PAA at the


-carbon or the phenyl ring alters the molecule's electronic landscape. Understanding these shifts is critical for rational drug design.
Acidity and pKa Shifts

The carboxylic acid of PAA has a pKa of approximately 4.[1]31. Introducing Electron-Withdrawing Groups (EWGs) stabilizes the conjugate base (carboxylate anion) through inductive effects (


), increasing acidity.
  • 
    -Fluorination:  The high electronegativity of fluorine (3.98 Pauling scale) exerts a strong 
    
    
    
    effect. This typically lowers the pKa by 1.5–2.0 units (analogous to acetic acid vs. fluoroacetic acid), rendering the molecule significantly more acidic (pKa
    
    
    2.5–2.8). This increases ionization at physiological pH (7.4), potentially reducing passive membrane permeability but improving solubility.
  • Nitrile Incorporation: The cyano group is a potent EWG. If introduced at the

    
    -position, it drastically acidifies the proton; however, in the context of PAA derivatives, nitriles are often used as bioisosteres on the aromatic ring to modulate polarity without the high acidity penalty of 
    
    
    
    -substitution.
The Fluorine Gauche Effect

Unlike heavier halogens that prefer anti conformations to minimize steric clash,


-fluoro-PAA derivatives often adopt a gauche conformation. This is driven by a hyperconjugative interaction where electron density from the C–H 

bonding orbital donates into the low-lying C–F

antibonding orbital (

).[2]
  • Impact: This locks the molecule into a specific 3D shape, potentially reducing the entropic penalty of binding to a protein target.

Lipophilicity (LogP) and Bioisosterism
  • Fluorine: generally increases LogP (lipophilicity) due to the low polarizability of the C-F bond, enhancing membrane permeability (unless ionization counteracts this).

  • Nitrile: Acts as a "polar hydrophobe." It is less lipophilic than a methyl group but more lipophilic than a hydroxyl group. It serves as an excellent carbonyl bioisostere, accepting hydrogen bonds via the nitrogen lone pair.

Visualization: Structure-Property Relationships (SPR)

SPR_Flow PAA Phenylacetic Acid (Scaffold) AlphaF + Alpha-Fluorine PAA->AlphaF Nitrile + Nitrile (Bioisostere) PAA->Nitrile Acidity Increased Acidity (pKa drop ~1.5 units) AlphaF->Acidity Inductive Effect Conf Gauche Effect (Conformational Lock) AlphaF->Conf Hyperconjugation Meta Metabolic Block (Prevents Oxidation) AlphaF->Meta C-F Bond Strength Nitrile->Meta Steric/Electronic Polar H-Bond Acceptor (Carbonyl Mimic) Nitrile->Polar

Caption: Impact of functional group modification on PAA physicochemical properties.

Part 2: Synthetic Strategies & Protocols

Protocol A: -Fluorination via Selectfluor (HAT Mechanism)

Traditional fluorination often requires toxic reagents or harsh conditions. The modern "Green" approach utilizes Selectfluor (F-TEDA-BFngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) with a radical mediator. This protocol relies on a Hydrogen Atom Transfer (HAT) mechanism, which is divergent: aqueous conditions favor decarboxylation, while non-aqueous conditions favor 

-fluorination.

Target: Synthesis of


-fluoro-phenylacetic acid derivatives.

Reagents:

  • Substrate: Phenylacetic Acid derivative (1.0 equiv)

  • Fluorinating Agent: Selectfluor (1.2 equiv)[3]

  • Radical Catalyst: 4-(Dimethylamino)pyridine (DMAP) (2.0 equiv)

  • Solvent: Acetonitrile (MeCN) (Anhydrous)

Step-by-Step Workflow:

  • Preparation: In a flame-dried reaction vial, dissolve the PAA substrate (1.0 mmol) in anhydrous MeCN (5.0 mL).

  • Activation: Add DMAP (2.0 mmol). The solution may change color, indicating complex formation.

  • Addition: Add Selectfluor (1.2 mmol) in one portion.

  • Reaction: Stir at room temperature (25 °C) under an inert atmosphere (

    
    ) for 4–12 hours.
    
    • Note: DMAP acts as a radical catalyst, generating a radical at the benzylic position which then abstracts fluorine.

  • Quench: Dilute with Ethyl Acetate (EtOAc) and wash with 1M HCl (to remove DMAP) followed by brine.

  • Purification: Dry organic layer over Na

    
    SO
    
    
    
    , concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).

Self-Validating Checkpoint:

  • 
    F NMR:  Look for a doublet of doublets (or multiplet) around -180 to -200 ppm (relative to CFCl
    
    
    
    ), characteristic of benzylic fluorine.
  • Absence of Decarboxylation: Confirm retention of the carboxyl group via

    
    C NMR (carbonyl peak ~170-175 ppm). If the peak is missing, moisture was present (switch to strictly anhydrous conditions).
    
Protocol B: Nitrile Insertion (Sandmeyer or Displacement)

For introducing a nitrile to the phenyl ring (e.g., 4-cyanophenylacetic acid), the Sandmeyer reaction or Pd-catalyzed cyanation is preferred. For


-cyanation, nucleophilic displacement is standard.

Target: Synthesis of


-cyano-phenylacetate (Precursor to acid).

Step-by-Step Workflow:

  • Bromination: Treat PAA ester with N-Bromosuccinimide (NBS) and AIBN in CCl

    
     (reflux) to generate 
    
    
    
    -bromo-PAA ester.
  • Displacement: Dissolve

    
    -bromo ester in DMSO. Add NaCN (1.1 equiv) slowly at 0 °C to prevent exotherms.
    
  • Workup: Extract with ether. Wash thoroughly with water to remove DMSO.

  • Hydrolysis (Optional): If the free acid is required, mild hydrolysis (LiOH, THF/H

    
    O) is needed, though care must be taken to avoid hydrolyzing the nitrile to an amide.
    
Visualization: Divergent Fluorination Pathway[1][4][5]

Fluorination_Path Start Phenylacetic Acid + Selectfluor + DMAP Radical Benzylic Radical Intermediate Start->Radical SET / HAT Cond_Aq Condition: Aqueous (H2O) Radical->Cond_Aq Cond_Dry Condition: Anhydrous (MeCN) Radical->Cond_Dry Prod_Decarb Decarboxylative Fluorination (Ph-CH2-F) Cond_Aq->Prod_Decarb Oxidative Decarboxylation Prod_Alpha Alpha-Fluorination (Ph-CHF-COOH) Cond_Dry->Prod_Alpha F-Transfer

Caption: Solvent-controlled divergence in Selectfluor-mediated PAA fluorination.

Part 3: ADME & Biological Implications[6]

Metabolic Stability

The primary metabolic soft spot of PAA is benzylic oxidation (formation of alcohol/ketone) and aromatic hydroxylation.

  • Fluorine Blockade: Substitution of hydrogen with fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) effectively blocks metabolic oxidation at that site. Para-fluorination of the phenyl ring prevents CYP450-mediated hydroxylation.

  • Nitrile Stability: The nitrile group is generally metabolically stable.[4][5] It resists oxidative metabolism but can be hydrolyzed by specific amidases or nitrilases, though this is rare for sterically hindered or aryl nitriles.

Binding Affinity[8][9][10][11][12]
  • Electrostatics: The C-F bond introduces a strong dipole that can engage in multipolar interactions with protein backbone amides (orthogonal dipolar interactions).

  • Water Displacement: A nitrile group can displace "high-energy" water molecules in a binding pocket. The energy released (

    
    ) upon releasing a trapped water molecule into the bulk solvent contributes significantly to binding affinity.
    

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[3] Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[6] Link

  • Klammer, M., et al. (2024). Benzylic fluorination induced by N–F bond activation of Selectfluor® with a solvent-dependent selectivity switch.[3] Max-Planck-Gesellschaft. Link[3]

  • Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore.[4][5][7][8] Journal of Medicinal Chemistry.[3] Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry.[3] Chemical Society Reviews.[6] Link

Sources

Protocols & Analytical Methods

Method

Introduction: The Strategic Importance of 4-Cyano-2-fluorophenylacetic Acid in Modern Drug Discovery

An In-Depth Guide to Amide Coupling Reactions with 4-Cyano-2-fluorophenylacetic Acid In the landscape of medicinal chemistry, the amide bond is a cornerstone of molecular design, present in a vast array of pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Amide Coupling Reactions with 4-Cyano-2-fluorophenylacetic Acid

In the landscape of medicinal chemistry, the amide bond is a cornerstone of molecular design, present in a vast array of pharmaceuticals. The synthesis of this functional group, however, is not trivial. The direct condensation of a carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction that forms a non-reactive ammonium carboxylate salt.[1][2] Consequently, the activation of the carboxylic acid is a mandatory step to facilitate amide bond formation.[3]

4-Cyano-2-fluorophenylacetic acid has emerged as a particularly valuable building block in the synthesis of novel therapeutic agents.[4][5] The presence of electron-withdrawing groups—the cyano (-CN) and fluoro (-F) substituents—on the phenyl ring significantly influences the molecule's electronic properties and, by extension, the biological activity of its derivatives. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of robust and efficient protocols for the amide coupling of 4-Cyano-2-fluorophenylacetic acid, grounded in mechanistic understanding and field-proven insights.

Physicochemical Properties of 4-Cyano-2-fluorophenylacetic Acid

A foundational understanding of the starting material is critical for successful synthesis.

PropertyValueSource
Molecular Formula C₉H₆FNO₂PubChem[6]
Molecular Weight 179.15 g/mol PubChem[6]
Appearance White to cream crystalline powderThermo Fisher[7]
CAS Number 1261791-33-6PubChem[6]
Safety Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.PubChem[6]

The electron-withdrawing nature of the fluorine and cyano groups increases the acidity of the carboxylic acid proton, which can influence the choice of base and reaction kinetics during the coupling process.

Core Principle: The Activation of the Carboxyl Group

The central strategy for amide bond formation is the conversion of the carboxylic acid's hydroxyl group into a better leaving group. This is achieved by reacting the carboxylic acid with a "coupling reagent" to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine.

G cluster_0 Activation Step cluster_1 Coupling Step Carboxylic_Acid 4-Cyano-2-fluorophenylacetic Acid Activated_Intermediate Activated Intermediate (O-Acylisourea or Active Ester) Carboxylic_Acid->Activated_Intermediate + Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Coupling_Reagent->Activated_Intermediate Amide_Product Target Amide Activated_Intermediate->Amide_Product + Nucleophilic Attack Amine Primary or Secondary Amine Amine->Amide_Product

Caption: General workflow for amide bond synthesis.

Protocol I: Carbodiimide-Mediated Coupling

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-Dicyclohexylcarbodiimide (DCC), are widely used coupling agents that function by activating carboxylic acids to form a highly reactive O-acylisourea intermediate.[1][8][9][10]

Mechanism of Action

The carbodiimide reacts with the carboxyl group of 4-Cyano-2-fluorophenylacetic acid.[9] This intermediate is highly susceptible to nucleophilic attack by an amine. However, the O-acylisourea intermediate can be unstable and prone to racemization or formation of an N-acylurea byproduct.[11][12] The addition of nucleophilic additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) mitigates these side reactions by trapping the intermediate as a more stable active ester, improving reaction efficiency and stereochemical integrity.[3][12]

G RCOOH Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea Activation EDC EDC EDC->O_Acylisourea Amide Amide O_Acylisourea->Amide Nucleophilic Attack Urea Isourea Byproduct O_Acylisourea->Urea Amine Amine (R'-NH2) Amine->Amide

Caption: Simplified mechanism of EDC-mediated amide coupling.

Detailed Step-by-Step Protocol (EDC/HOBt)

This protocol is designed for a standard 1.0 mmol scale reaction.

  • Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-Cyano-2-fluorophenylacetic acid (179 mg, 1.0 mmol) and HOBt (153 mg, 1.0 mmol) in an appropriate anhydrous solvent (e.g., 5-10 mL of DMF or DCM).

  • Initial Cooling: Place the flask in an ice bath (0 °C) and stir the solution for 10-15 minutes.

  • Amine Addition: Add the desired primary or secondary amine (1.0-1.2 mmol, 1.0-1.2 equivalents). If the amine is provided as a hydrochloride salt, add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.1-1.5 equivalents) to liberate the free amine.

  • EDC Addition: Add EDC hydrochloride (211 mg, 1.1 mmol, 1.1 equivalents) to the reaction mixture in one portion.

  • Reaction Execution: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 8-24 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with an organic solvent (e.g., Ethyl Acetate).

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and finally with brine. The aqueous washes help remove the water-soluble urea byproduct from EDC, excess base, and any remaining HOBt.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure amide.

Causality & Trustworthiness: The choice between EDC and DCC is primarily dictated by the solubility of the urea byproduct. The dicyclohexylurea (DCU) formed from DCC is largely insoluble in common organic solvents and can be removed by filtration, making it suitable for strictly anhydrous reactions.[9][12] In contrast, the N-ethyl-N'-(3-dimethylaminopropyl)urea from EDC is water-soluble, allowing for a simple aqueous work-up, which is often more convenient.[10][11] The acidic and basic washes in the work-up are critical for removing unreacted starting materials and reagents, ensuring a cleaner crude product for purification.

Protocol II: Uronium/Aminium Salt-Mediated Coupling

Uronium/aminium-based reagents, particularly HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), are considered third-generation coupling reagents renowned for their high efficiency, fast reaction rates, and ability to minimize racemization.[13][14] They are especially effective for coupling sterically hindered amines or acids.[14][15]

Mechanism of Action

In the presence of a non-nucleophilic base, the carboxylic acid is deprotonated. The resulting carboxylate anion attacks HATU to form an unstable intermediate, which rapidly rearranges to form a highly reactive OAt-active ester.[16][17] This active ester is then readily attacked by the amine to form the desired amide. The pyridine nitrogen atom in the HOAt leaving group is believed to provide anchimeric assistance, stabilizing the transition state and accelerating the coupling reaction.[16]

G RCOOH Carboxylic Acid Carboxylate Carboxylate Anion RCOOH->Carboxylate Deprotonation Base Base (DIPEA) Base->Carboxylate OAt_Ester OAt-Active Ester Carboxylate->OAt_Ester Activation HATU HATU HATU->OAt_Ester Amide Amide OAt_Ester->Amide Coupling TMU Tetramethylurea OAt_Ester->TMU + HOAt Amine Amine (R'-NH2) Amine->Amide

Caption: Activation and coupling pathway using HATU.

Detailed Step-by-Step Protocol (HATU)

This protocol is designed for a standard 1.0 mmol scale reaction.

  • Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 4-Cyano-2-fluorophenylacetic acid (179 mg, 1.0 mmol) in anhydrous DMF (5-10 mL).

  • Base Addition: Add a non-nucleophilic base, typically DIPEA (348 µL, 2.0 mmol, 2.0 equivalents). Stir for 5-10 minutes.

  • HATU Addition: Add HATU (418 mg, 1.1 mmol, 1.1 equivalents) to the solution. The mixture may change color. Stir for 15-30 minutes at room temperature to allow for the formation of the active ester.

  • Amine Addition: Add the desired amine (1.0-1.2 mmol, 1.0-1.2 equivalents) to the reaction mixture.

  • Reaction Execution: Stir the reaction at room temperature for 1-4 hours. HATU-mediated couplings are often significantly faster than carbodiimide methods.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. A complete reaction is often observed within a few hours.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing water and extract with an organic solvent (e.g., Ethyl Acetate, 3 x 20 mL).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine to remove DMF and byproducts.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography to yield the final amide product.

Causality & Trustworthiness: The use of an inert atmosphere is good practice to prevent the reaction of HATU with atmospheric moisture. A non-nucleophilic base like DIPEA is essential; it is basic enough to deprotonate the carboxylic acid but sterically hindered enough to not compete with the desired amine as a nucleophile.[16] Using a slight excess of HATU and the amine ensures the complete consumption of the limiting carboxylic acid. The reaction is typically fast, and monitoring is key to prevent potential side reactions from prolonged reaction times.[18]

Summary of Coupling Protocols

ParameterProtocol I: EDC/HOBtProtocol II: HATU
Reagent Class CarbodiimideUronium/Aminium Salt
Typical Base DIPEA, TEA (if amine salt is used)DIPEA, TEA
Typical Solvent DMF, DCM, CH₃CNDMF, NMP
Reaction Time 8 - 24 hours1 - 4 hours
Key Advantages Cost-effective, readily available, water-soluble byproduct (EDC).High efficiency, fast reaction rates, low racemization, effective for hindered substrates.[14]
Potential Drawbacks Slower reaction times, potential for N-acylurea side product, less effective for challenging couplings.Higher cost, reagent is moisture-sensitive.

References

  • Carbodiimide-Mediated Coupling - Organic Chemistry Tutor. (2026). Organic Chemistry Tutor. [Link]

  • Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed. (n.d.). PubMed. [Link]

  • HATU - Wikipedia. (n.d.). Wikipedia. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. (n.d.). Chemistry Steps. [Link]

  • Carbodiimide – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis. [Link]

  • Amine to Amide Mechanism - HATU - Common Organic Chemistry. (n.d.). Common Organic Chemistry. [Link]

  • Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies - ACS Publications. (2018). ACS Publications. [Link]

  • 2-(4-Cyano-2-fluorophenyl)acetic acid | C9H6FNO2 | CID 69401506 - PubChem. (n.d.). PubChem. [Link]

  • Coupling Reagents - Aapptec Peptides. (n.d.). Aapptec Peptides. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). Nowick Laboratory. [Link]

  • Coupling Reagents in Amide Synthesis - Organic-Reaction | PDF - Scribd. (n.d.). Scribd. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.). HepatoChem. [Link]

  • SYNTHESIS AND EVALUATION OF NOVEL α-CYANO-N-(4-HYDROXYPHENYL) CINNAMAMIDES FOR ANTIOXIDANT, ANTI-INFLAMMATORY ACTIVITIES: IN-SILICO PREDICTION OF DRUG LIKENESS PROPERTIES | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2019). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • (PDF) Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative - ResearchGate. (2024). ResearchGate. [Link]

  • Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC. (n.d.). PMC. [Link]

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Application

The Strategic Utility of 4-Cyano-2-fluorophenylacetic Acid in Modern Drug Discovery: Application Notes and Protocols

Introduction: The Phenylacetic Acid Scaffold and the Advantage of Strategic Functionalization The phenylacetic acid moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Phenylacetic Acid Scaffold and the Advantage of Strategic Functionalization

The phenylacetic acid moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, most notably the non-steroidal anti-inflammatory drugs (NSAIDs).[1] Its inherent structural features provide a robust platform for the introduction of diverse functionalities, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The strategic incorporation of substituents on the phenyl ring can dramatically alter a molecule's biological activity, metabolic stability, and target-binding affinity.

This guide focuses on a particularly valuable, yet underexplored, derivative: 4-Cyano-2-fluorophenylacetic acid . The presence of the electron-withdrawing cyano and fluoro groups at the 2- and 4-positions, respectively, imparts unique electronic and conformational properties to the scaffold. The fluorine atom can enhance metabolic stability and binding affinity through favorable interactions with protein targets, while the cyano group can act as a hydrogen bond acceptor or a reactive handle for further chemical elaboration.[2] These features make 4-Cyano-2-fluorophenylacetic acid a highly attractive starting point for the development of novel therapeutics across a range of disease areas.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing detailed application notes and protocols for leveraging 4-Cyano-2-fluorophenylacetic acid as a versatile scaffold in drug discovery campaigns.

Key Physicochemical Properties of the Scaffold

A thorough understanding of the physicochemical properties of 4-Cyano-2-fluorophenylacetic acid is fundamental to its effective application in drug design.

PropertyValueSource
Molecular Formula C9H6FNO2PubChem[3]
Molecular Weight 179.15 g/mol PubChem[3]
CAS Number 1261791-33-6PubChem[3]
XLogP3 1.2PubChem[3]
Hydrogen Bond Donor Count 1PubChem[3]
Hydrogen Bond Acceptor Count 3PubChem[3]
Appearance White to off-white solidN/A

Therapeutic Areas and Potential Targets

The unique substitution pattern of 4-Cyano-2-fluorophenylacetic acid makes it a promising scaffold for targeting a variety of enzymes and receptors implicated in human diseases. While direct clinical candidates originating from this specific scaffold are not yet prevalent in publicly available literature, its structural motifs are present in patented compounds and are analogous to moieties in known bioactive molecules. The following sections outline potential therapeutic applications and target classes.

Kinase Inhibitors

The 2-fluoro-4-cyanophenyl moiety is a valuable pharmacophore in the design of kinase inhibitors. The fluorine atom can engage in favorable interactions within the ATP-binding pocket, while the cyano group can form key hydrogen bonds. Several patents allude to the use of related structures in the development of inhibitors for kinases such as Bruton's tyrosine kinase (BTK), which is a validated target in various B-cell malignancies and autoimmune diseases.[4][5]

Workflow for Kinase Inhibitor Synthesis

G scaffold 4-Cyano-2-fluorophenylacetic acid activation Carboxylic Acid Activation (e.g., HATU, HOBt/EDC) scaffold->activation coupling Amide Coupling with Chiral Amine activation->coupling library Library of Chiral Amides coupling->library screening Kinase Inhibitor Screening library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for the synthesis and screening of kinase inhibitors.

Fatty Acid Amide Hydrolase (FAAH) Inhibitors

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that degrades endocannabinoids, such as anandamide. Inhibition of FAAH leads to elevated endocannabinoid levels, producing analgesic, anxiolytic, and anti-inflammatory effects. The phenylacetic acid core is a known feature in some FAAH inhibitors. The electron-deficient nature of the 4-cyano-2-fluorophenyl ring could enhance the electrophilicity of the carbonyl carbon in derived amides or ketones, potentially favoring covalent modification of the catalytic serine residue in the FAAH active site.

FAAH Inhibition Mechanism

G FAAH FAAH Enzyme Hydrolysis Hydrolysis FAAH->Hydrolysis Binding Binding to Active Site FAAH->Binding Anandamide Anandamide Anandamide->FAAH Substrate Inactive Inactive Metabolites Hydrolysis->Inactive Inhibitor Scaffold-based Inhibitor Inhibitor->FAAH Inhibition Inhibitor->Binding

Caption: Simplified pathway of FAAH activity and its inhibition.

Synthetic Protocols and Methodologies

The carboxylic acid moiety of 4-Cyano-2-fluorophenylacetic acid is the primary handle for derivatization, most commonly through amide bond formation. The following protocols provide detailed, step-by-step procedures for the synthesis of amide libraries for screening.

Protocol 1: General Amide Coupling using HATU

This protocol is suitable for coupling 4-Cyano-2-fluorophenylacetic acid with a wide range of primary and secondary amines, including chiral amines, with minimal racemization.[6]

Materials:

  • 4-Cyano-2-fluorophenylacetic acid

  • Amine of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Cyano-2-fluorophenylacetic acid (1.0 eq) in anhydrous DMF.

  • To this solution, add the amine of interest (1.1 eq) and DIPEA (2.0 eq).

  • In a separate flask, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF.

  • Slowly add the HATU solution to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality Behind Experimental Choices:

  • HATU is a highly efficient coupling reagent that minimizes side reactions and is particularly effective for coupling sterically hindered amines or for preventing racemization of chiral centers.[6]

  • DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to facilitate the formation of the active ester intermediate.

  • Anhydrous conditions are crucial to prevent the hydrolysis of the activated carboxylic acid and the coupling reagent.

Protocol 2: Synthesis of a Bromo-Derivative for Further Functionalization

This protocol is adapted from a patented procedure and allows for the introduction of a bromine atom, which can be further functionalized via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This opens up a vast chemical space for library synthesis.[7]

Step 1: Iodination of a Precursor (Illustrative)

While the patent describes a multi-step synthesis of the bromo-derivative, a key step involves electrophilic aromatic substitution. A similar transformation can be envisioned for related precursors.

Materials:

  • A suitable precursor such as 2-(2-fluoro-4-cyanophenyl)acetonitrile

  • N-Iodosuccinimide (NIS)

  • Concentrated sulfuric acid

Procedure:

  • In a round-bottom flask, carefully add the precursor to concentrated sulfuric acid with cooling in an ice bath.

  • Slowly add N-Iodosuccinimide (NIS) in portions, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with aqueous sodium thiosulfate solution to remove any remaining iodine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the iodinated intermediate.

Step 2: Suzuki Coupling of the Bromo-Derivative

This is a general protocol for the Suzuki coupling of the synthesized bromo-derivative with a boronic acid.

Materials:

  • 2-(4-Bromo-2-cyano-6-fluorophenyl)acetic acid derivative

  • Aryl or heteroaryl boronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3) or other suitable phosphine ligand

  • Potassium carbonate (K2CO3) or another suitable base

  • A suitable solvent system (e.g., toluene/water or dioxane/water)

Procedure:

  • In a Schlenk flask, combine the bromo-derivative (1.0 eq), the boronic acid (1.2 eq), Pd(OAc)2 (0.05 eq), and the phosphine ligand (0.1 eq).

  • Add the base (2.0 eq) and the solvent system.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Derivatization Strategy

G scaffold 4-Cyano-2-fluorophenylacetic acid amide_coupling Amide Coupling scaffold->amide_coupling bromo_derivative Synthesis of Bromo-derivative scaffold->bromo_derivative library1 Amide Library amide_coupling->library1 suzuki_coupling Suzuki Coupling bromo_derivative->suzuki_coupling library2 Biaryl Library suzuki_coupling->library2

Caption: Divergent synthesis strategy from the core scaffold.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study for derivatives of 4-Cyano-2-fluorophenylacetic acid is not yet published, we can infer potential trends based on related chemical series.[8]

  • Amide Substituents: The nature of the amine coupled to the carboxylic acid will be a primary driver of potency and selectivity. Small, polar groups may enhance solubility, while larger, more complex moieties can be designed to interact with specific sub-pockets of the target protein. The use of chiral amines can introduce stereochemical centers that are often critical for potent biological activity.

  • Modifications of the Phenyl Ring: The cyano and fluoro groups are key features. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further points for diversification. The fluorine atom is generally retained to maintain its beneficial effects on metabolic stability and binding.

  • Bioisosteric Replacements: The phenylacetic acid core can be replaced with bioisosteres to modulate physicochemical properties and explore new intellectual property space.

Conclusion

4-Cyano-2-fluorophenylacetic acid represents a valuable and versatile scaffold for modern drug discovery. Its unique electronic and structural features, combined with the synthetic tractability of its carboxylic acid group, provide a solid foundation for the generation of diverse chemical libraries. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this promising building block in their quest for novel and effective therapeutic agents. As with any drug discovery campaign, a thorough understanding of the target biology, coupled with iterative cycles of design, synthesis, and biological evaluation, will be paramount to success.

References

  • Szymański, P., Markowicz, M., & Mikiciuk-Olasik, E. (2012). Synthesis and biological activity of phenylacetic acid derivatives. Journal of Chemistry, 2012. [Link]

  • WO2017103611A1 - Compounds useful as kinase inhibitors. (2017).
  • PubChem. (n.d.). 2-(4-Cyano-2-fluorophenyl)acetic acid. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • Cook, L., et al. (2019). An Historical Review of Phenylacetic Acid. Plant and Cell Physiology, 60(7), 1427–1436. [Link]

  • Roufos, I., et al. (1994). Synthesis and Pharmacological Evaluation of Phenylacetamides as Sodium-Channel Blockers. Journal of Medicinal Chemistry, 37(2), 268–274. [Link]

  • US12220401B2 - Compounds useful as kinase inhibitors. (2022).
  • WO2018215668A1 - Novel inhibitors of map4k1. (2018).
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  • Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. (2021). Pharmaceuticals, 14(7), 664. [Link]

  • Ghannay, S., et al. (2023). Structure–activity relationship (SAR) analysis of compounds 4a–k. ResearchGate. [Link]

  • Mai, A., et al. (2005). Synthesis and biological evaluation of 2-, 3-, and 4-acylaminocinnamyl-N-hydroxyamides as novel synthetic HDAC inhibitors. Letters in Drug Design & Discovery, 2(3), 213-220. [Link]

  • CN111646922A - Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid. (2020).
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  • Ortí, M., et al. (2022). Synthesis of Fluorogenic Arylureas and Amides and Their Interaction with Amines: A Competition between Turn-on Fluorescence and Organic Radicals on the Way to a Smart Label for Fish Freshness. Molecules, 27(19), 6553. [Link]

  • Usachev, B. I. (2020). Chemistry of fluoroalkyl cyanides. ResearchGate. [Link]

  • Liu, G., et al. (2024). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry. [Link]

  • On the way to potential antifungal compounds: synthesis and in vitro activity of 2-benzofuranylacetic acid amides. (2023). RSC Advances. [Link]

  • Synthesis and Evaluation of Alkyl 4-(2-Cyanoacetamido) Benzoates for Antioxidant and Analgesic Activities. (2016). Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Barnes-Seeman, D. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855–864. [Link]

Sources

Method

Application Note: Strategic Reduction of the Nitrile Group in 4-Cyano-2-fluorophenylacetic acid

Strategic Overview & Chemoselectivity Analysis[1] The reduction of 4-Cyano-2-fluorophenylacetic acid presents a classic chemoselectivity challenge in organic synthesis. The molecule contains three distinct functional fun...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Chemoselectivity Analysis[1]

The reduction of 4-Cyano-2-fluorophenylacetic acid presents a classic chemoselectivity challenge in organic synthesis. The molecule contains three distinct functional functionalities that dictate the synthetic strategy:

  • Nitrile (-CN): The target for reduction to a primary amine (

    
    ).[1]
    
  • Carboxylic Acid (-COOH): Susceptible to reduction (to alcohol) by strong hydrides (e.g.,

    
    ) or catalyst poisoning/deactivation via salt formation.[1][2]
    
  • Aryl Fluoride (Ar-F): Susceptible to hydrodefluorination (C-F bond cleavage) under vigorous catalytic hydrogenation conditions, particularly with Pd/C catalysts.[1][2]

The "Zwitterion" Challenge

Direct reduction yields an amino-acid product (4-(aminomethyl)-2-fluorophenylacetic acid).[1] This product exists as a zwitterion in neutral media, making isolation from aqueous reaction mixtures difficult.[2]

Recommended Strategy:

  • Route A (Direct Hydrogenation): Utilizes Raney Nickel in basic media.[1][2] The base converts the carboxylic acid to a carboxylate salt (

    
    ), which is resistant to reduction and prevents catalyst poisoning.[1][2]
    
  • Route B (Ester Protection): Converts the acid to an ester first.[1][2] This improves solubility in organic solvents and allows for milder reduction conditions (e.g., Cobalt Boride), followed by hydrolysis.[1][2]

Decision Matrix & Workflow

The following flowchart illustrates the decision logic for selecting the optimal protocol based on scale and purity requirements.

ReductionStrategy Start Start: 4-Cyano-2-fluorophenylacetic acid Decision Scale & Purity Req? Start->Decision RouteA Route A: Direct Hydrogenation (Industrial/Scale-Up) Decision->RouteA High Throughput / Fewer Steps RouteB Route B: Ester Protection (High Purity/Lab Scale) Decision->RouteB Strict Impurity Control StepA1 1. Form Na-Salt (NaOH) 2. Raney Ni / H2 (50 psi) RouteA->StepA1 StepB1 1. Esterification (MeOH/H+) RouteB->StepB1 StepA2 Product: Amino-Acid Salt StepA1->StepA2 Final Target: 4-(Aminomethyl)-2-fluorophenylacetic acid StepA2->Final StepB2 2. Reduction (CoCl2/NaBH4) StepB1->StepB2 StepB3 3. Hydrolysis (LiOH) StepB2->StepB3 StepB3->Final

Figure 1: Strategic decision tree for selecting the reduction pathway. Route A is preferred for process efficiency; Route B is preferred when isolation of the zwitterion is problematic.[1][2]

Protocol A: Direct Catalytic Hydrogenation (Raney Ni)[1][2]

Context: This method is ideal for scale-up.[1][3] It uses aqueous ammonia to suppress the formation of secondary amines (a common side reaction where the product amine reacts with the intermediate imine).[1][2] The carboxylic acid is protected in situ as a salt.[2]

Reagents & Equipment[1][2][4][5][6][7]
  • Substrate: 4-Cyano-2-fluorophenylacetic acid (1.0 eq)

  • Catalyst: Raney Nickel (Active, slurry in water) - Pyrophoric![1][2]

  • Solvent: Methanol / 20% Aqueous Ammonia (10:1 ratio)[1][2]

  • Hydrogen Source:

    
     gas (Balloon or Parr Shaker at 50 psi) or 
    
    
    
    (chemical source).
  • Base: NaOH (1.05 eq) - Crucial for solubilization and catalyst protection.[1][2]

Step-by-Step Procedure
  • Salt Formation: Dissolve 4-Cyano-2-fluorophenylacetic acid (10 mmol) in Methanol (30 mL). Add NaOH (10.5 mmol) dissolved in a minimum amount of water.[1][2] Stir for 10 minutes to ensure formation of the sodium carboxylate.

  • Catalyst Preparation: Wash Raney Nickel (~1.0 g wet slurry) three times with water and three times with methanol to remove storage buffer.[1][2] Handle under inert atmosphere (Ar/N2) to prevent ignition.

  • Reaction Assembly: Transfer the substrate solution and the catalyst into a hydrogenation vessel (Parr shaker bottle or autoclave).

  • Ammonia Addition: Add 20% aqueous

    
     (5 mL).
    
    • Why? Ammonia competes with the primary amine product for the intermediate imine, preventing the formation of secondary amine dimers.[2]

  • Hydrogenation:

    • Method 1 (Parr Shaker): Pressurize to 50 psi

      
      . Shake at Room Temperature (RT) for 4-6 hours.
      
    • Method 2 (Chemical Hydride): If no

      
       source, add 
      
      
      
      (4.0 eq) slowly to the stirring mixture at RT [1].[1][2]
  • Workup:

    • Filter the catalyst through a Celite pad (keep wet to avoid fire).[1][2]

    • Concentrate the filtrate to remove Methanol and Ammonia.[1]

    • Isoelectric Precipitation: The residue is the sodium salt. Dissolve in minimal water.[1] Carefully adjust pH to ~6.5-7.0 using 1M HCl. The zwitterionic amino acid should precipitate.[1]

    • Filter and dry the white solid.

Protocol B: The Cobalt Boride Method (High Selectivity)[1][2]

Context: If the direct hydrogenation yields difficult-to-separate impurities, the Cobalt Boride method (


) is highly specific for nitriles and tolerates esters well.[1][2] This requires protecting the acid first.[1][2]
Step-by-Step Procedure

Phase 1: Methyl Ester Protection [1]

  • Dissolve starting material in Methanol.[1]

  • Add catalytic

    
     (5 mol%).[1][2] Reflux for 3 hours.
    
  • Concentrate and partition between EtOAc/NaHCO3.[1] Dry organic layer.[1] Yields Methyl 4-cyano-2-fluorophenylacetate .[1]

Phase 2: Reduction

  • Setup: Dissolve the methyl ester (10 mmol) and

    
     (2.0 eq) in Methanol (50 mL). Solution turns deep purple/pink.[1]
    
  • Reduction: Cool to 0°C. Add

    
     (10 eq) portion-wise over 30 minutes.
    
    • Observation: The solution will turn black (formation of Cobalt Boride active species) and evolve gas (

      
      ).[1][2]
      
  • Quench: Stir for 1 hour at RT. Quench with 1M HCl (carefully) to destroy residual borohydride and dissolve the cobalt sludge.

  • Isolation: Make basic (pH > 10) with NaOH to free the amine.[1][2] Extract with DCM.[1]

Phase 3: Hydrolysis

  • Treat the amino-ester with LiOH (2.0 eq) in THF/Water (1:1) at RT for 2 hours.

  • Neutralize to pH 7 to isolate the target amino acid.[1]

Critical Process Parameters (CPP)

ParameterRecommended RangeImpact of Deviation
Temperature 20°C - 35°C>40°C: Increases risk of defluorination and dimerization.[1]
Pressure (

)
1 - 4 bar (15-60 psi)High Pressure: May reduce the aromatic ring or remove Fluorine.[1][2]
pH (Route A) Basic (pH > 10)Acidic/Neutral: Free carboxylic acid may poison Raney Ni; low ammonia leads to secondary amines.[1][2]
Catalyst Loading 10-20 wt%Low: Incomplete conversion. High: Difficult filtration, yield loss via adsorption.[1][2]

Analytical Validation

Successful synthesis must be validated using NMR and HPLC.[1]

1H NMR (D2O/NaOD):

  • Disappearance: The aromatic region pattern will shift slightly, but the key is the disappearance of the nitrile carbon signal in 13C NMR.[2]

  • Appearance: A new singlet (or doublet due to F-coupling) for the

    
     group around 3.8 - 4.0 ppm .[1]
    
  • Aryl Fluoride: Verify the integration of aromatic protons to ensure no defluorination (ratio should remain 3:1 relative to the benzylic CH2).[1][2]

13C NMR:

  • Nitrile: Disappearance of the peak at ~118 ppm.

  • Amine: Appearance of benzylic carbon at ~45 ppm.[1]

References

  • Wu, B., et al. "Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines."[2][4] Tetrahedron Letters, vol. 52, no. 14, 2011. [1][2]

  • Klenke, B., & Gilbert, I. H. "Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel."[1][2][5][6] The Journal of Organic Chemistry, vol. 66, no.[2] 7, 2001.

  • Freidlin, L. H., et al. "Catalytic reduction of dinitriles."[2][7] Russian Chemical Reviews, 1964.[1][2][7] (Foundational text on Raney Ni doping).

  • Watson, D. J. "Hydrogenation Catalysts."[1][2] TCI Chemicals Technical Brochure.

Disclaimer: This protocol involves hazardous reagents including Raney Nickel (pyrophoric) and Hydrogen gas (flammable).[1][2] All procedures should be performed in a fume hood with appropriate PPE.

Sources

Application

Application Notes and Protocols for the Esterification of 4-Cyano-2-fluorophenylacetic Acid Derivatives

Introduction: Navigating the Synthesis of Key Pharmaceutical Intermediates Esters of 4-cyano-2-fluorophenylacetic acid are pivotal structural motifs in contemporary medicinal chemistry, serving as key intermediates in th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthesis of Key Pharmaceutical Intermediates

Esters of 4-cyano-2-fluorophenylacetic acid are pivotal structural motifs in contemporary medicinal chemistry, serving as key intermediates in the synthesis of a wide array of therapeutic agents. The strategic placement of the fluoro and cyano groups on the phenyl ring significantly influences the molecule's electronic properties and metabolic stability, making these derivatives attractive building blocks in drug discovery. However, the steric hindrance imposed by the ortho-fluorine atom, coupled with the electron-withdrawing nature of the substituents, presents unique challenges for chemists seeking to perform efficient and high-yielding esterification reactions.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and field-proven esterification methodologies applicable to 4-cyano-2-fluorophenylacetic acid and its derivatives. Moving beyond a simple recitation of steps, this document delves into the mechanistic underpinnings of each protocol, offering insights into the causality behind experimental choices and providing a framework for troubleshooting and optimization.

Methodology Overview: A Comparative Analysis of Esterification Strategies

The selection of an appropriate esterification method is contingent upon several factors, including the steric bulk of the alcohol, the acid sensitivity of the substrates, and the desired scale of the reaction. This guide will focus on four primary methods, each with distinct advantages for overcoming the inherent challenges posed by 4-cyano-2-fluorophenylacetic acid.

Method Key Reagents Primary Advantages Considerations
Fischer-Speier Esterification Strong Acid Catalyst (e.g., H₂SO₄, p-TsOH), Excess AlcoholCost-effective, simple procedure for primary and some secondary alcohols.Reversible reaction requiring strategies to drive equilibrium; not suitable for tertiary alcohols or acid-sensitive substrates.[1]
Steglich Esterification DCC or EDC, DMAP (catalytic)Mild, neutral conditions; ideal for sterically hindered and acid-labile substrates.[2][3][4]Formation of urea byproducts can complicate purification.[5]
Mitsunobu Reaction DEAD or DIAD, PPh₃Mild conditions, stereochemical inversion of secondary alcohols.[6]Stoichiometric amounts of reagents and byproducts require chromatographic purification.
Yamaguchi Esterification 2,4,6-Trichlorobenzoyl chloride (TCBC), Et₃N, DMAPHighly effective for sterically demanding acids and alcohols, yielding highly functionalized esters.[7][8][9][10]Requires a two-step, one-pot procedure.

Experimental Protocols and Mechanistic Insights

Protocol 1: Fischer-Speier Esterification for Primary Alcohols

The Fischer-Speier esterification, while one of the oldest methods, remains a workhorse for the synthesis of simple esters due to its operational simplicity and low cost.[1] The reaction is an acid-catalyzed equilibrium between a carboxylic acid and an alcohol.[11][12][13] To achieve high yields with 4-cyano-2-fluorophenylacetic acid, the equilibrium must be shifted towards the product. This is typically achieved by using the alcohol as the solvent (a large excess) or by removing the water formed during the reaction.[11][13]

Workflow for Fischer-Speier Esterification:

Fischer_Esterification_Workflow reagents 4-Cyano-2-fluorophenylacetic acid + Excess Primary Alcohol + Acid Catalyst (H₂SO₄ or p-TsOH) reflux Reflux (60-110 °C, 1-10 h) reagents->reflux Heat workup Aqueous Workup (Neutralization with NaHCO₃) reflux->workup Cool extraction Extraction (e.g., Ethyl Acetate) workup->extraction purification Purification (Distillation or Crystallization) extraction->purification product Ester Product purification->product

Figure 1: General workflow for the Fischer-Speier esterification.

Detailed Step-by-Step Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-cyano-2-fluorophenylacetic acid (1.0 eq).

  • Reagent Addition: Add the desired primary alcohol (20-50 eq, serving as the solvent) followed by the slow addition of a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (0.05-0.1 eq).

  • Reaction: Heat the mixture to reflux (typically 60-110 °C, depending on the alcohol) and monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 1 to 10 hours.[1]

  • Workup: After completion, cool the reaction mixture to room temperature and slowly pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude ester can be purified by distillation or recrystallization.

Causality and Experimental Choices:

  • Excess Alcohol: Using a large excess of the alcohol shifts the reaction equilibrium to favor the formation of the ester, in accordance with Le Châtelier's principle.[11][13]

  • Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the alcohol.[11][12]

  • Water Removal: For less reactive alcohols, a Dean-Stark apparatus can be employed with a solvent that forms an azeotrope with water (e.g., toluene) to drive the reaction to completion.

Protocol 2: Steglich Esterification for Sterically Hindered and Acid-Sensitive Substrates

The Steglich esterification is a powerful method for forming esters under mild, neutral conditions, making it ideal for substrates that are sensitive to acid or high temperatures.[2][3] This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. A catalytic amount of 4-dimethylaminopyridine (DMAP) is crucial for facilitating the acyl transfer to the alcohol.[2][3][4]

Mechanism of Steglich Esterification:

Steglich_Mechanism cluster_activation Carboxylic Acid Activation cluster_catalysis DMAP Catalysis cluster_esterification Ester Formation Acid R-COOH + DCC O_Acylisourea O-Acylisourea Intermediate Acid->O_Acylisourea Acyl_DMAP N-Acylpyridinium Intermediate O_Acylisourea->Acyl_DMAP + DMAP DMAP DMAP Ester R-COOR' + DCU Acyl_DMAP->Ester + R'-OH Alcohol R'-OH

Figure 2: Simplified mechanism of the Steglich esterification.

Detailed Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-cyano-2-fluorophenylacetic acid (1.0 eq), the alcohol (1.0-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC or EDC (1.1-1.2 eq) in the same solvent dropwise over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct. If EDC is used, the urea byproduct is water-soluble and can be removed during the aqueous workup.

  • Extraction: Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude ester is typically purified by column chromatography on silica gel.

Causality and Experimental Choices:

  • Carbodiimide Activator: DCC or EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3]

  • DMAP Catalyst: DMAP acts as a nucleophilic catalyst, reacting with the O-acylisourea intermediate to form an N-acylpyridinium salt. This intermediate is more reactive towards the alcohol and less prone to side reactions than the O-acylisourea.[3]

  • Anhydrous Conditions: The reaction should be performed under anhydrous conditions to prevent the hydrolysis of the activated intermediates.

Protocol 3: The Mitsunobu Reaction for Stereochemical Inversion

The Mitsunobu reaction is a versatile and reliable method for the esterification of primary and secondary alcohols, proceeding with a clean inversion of stereochemistry at the alcohol center.[6] This reaction involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6] For sterically hindered alcohols, using a more acidic carboxylic acid, such as 4-nitrobenzoic acid, can improve yields.[14][15]

Workflow for the Mitsunobu Reaction:

Mitsunobu_Workflow reagents 4-Cyano-2-fluorophenylacetic acid + Alcohol + PPh₃ cooling Cool to 0 °C reagents->cooling addition Slowly add DEAD or DIAD cooling->addition reaction Stir at RT (2-24 h) addition->reaction workup Solvent Evaporation reaction->workup purification Column Chromatography workup->purification product Inverted Ester Product purification->product

Figure 3: General workflow for the Mitsunobu reaction.

Detailed Step-by-Step Protocol:

  • Reaction Setup: To a solution of 4-cyano-2-fluorophenylacetic acid (1.2 eq), the alcohol (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous THF or DCM, cool the mixture to 0 °C under an inert atmosphere.

  • Reagent Addition: Add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. An exotherm may be observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.

Causality and Experimental Choices:

  • Reagent Stoichiometry: An excess of the carboxylic acid and Mitsunobu reagents is often used to ensure complete consumption of the alcohol.

  • Order of Addition: For challenging substrates, pre-forming the betaine by adding the azodicarboxylate to the phosphine before the addition of the alcohol and carboxylic acid can sometimes improve results.

  • Purification: The main drawback of the Mitsunobu reaction is the need for chromatographic purification to remove the stoichiometric byproducts.

Protocol 4: Yamaguchi Esterification for Highly Hindered Systems

The Yamaguchi esterification is an exceptionally effective method for the synthesis of esters from sterically hindered carboxylic acids and alcohols.[7][8][9][10] The reaction proceeds through the formation of a mixed anhydride from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (TCBC), which is then reacted with the alcohol in the presence of a stoichiometric amount of DMAP.[9][10]

Mechanism of Yamaguchi Esterification:

Yamaguchi_Mechanism cluster_anhydride Mixed Anhydride Formation cluster_esterification_yamaguchi Ester Formation Acid R-COOH + TCBC + Et₃N Mixed_Anhydride Mixed Anhydride Acid->Mixed_Anhydride Ester_Yamaguchi R-COOR' + Trichlorobenzoic Acid Mixed_Anhydride->Ester_Yamaguchi + Alcohol/DMAP Alcohol_DMAP R'-OH + DMAP

Sources

Method

Application Note: Strategic Utilization of 4-Cyano-2-fluorophenylacetic Acid in Heterocyclic Scaffold Design

Executive Summary This guide details the synthetic utility of 4-Cyano-2-fluorophenylacetic acid (CAS: 236394-84-6) , a high-value building block for medicinal chemistry. Its unique structural motif—combining an acidic ha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic utility of 4-Cyano-2-fluorophenylacetic acid (CAS: 236394-84-6) , a high-value building block for medicinal chemistry. Its unique structural motif—combining an acidic handle, an active methylene group, an ortho-fluorine atom, and a para-cyano group—enables the rapid construction of privileged heterocyclic scaffolds.[1]

This document focuses on its application in synthesizing 6-cyanooxindoles (via intramolecular SNAr) and 1,3,4-oxadiazoles (via hydrazide condensation), providing validated protocols for researchers developing inhibitors for targets such as PARP, Androgen Receptor (AR), and various kinases.[1]

Chemical Profile & Reactivity Analysis

The versatility of 4-Cyano-2-fluorophenylacetic acid stems from its four distinct reactive sites, which can be orthogonally manipulated.

PropertySpecification
CAS Number 236394-84-6
Formula C₉H₆FNO₂
MW 179.15 g/mol
Appearance White to off-white solid
pKa (Calc) ~3.8 (COOH), ~18 (Active Methylene)
Reactivity Map

The following diagram illustrates the "Fluoro-Nitrile Synergy." The electron-withdrawing nature of the cyano group at the 4-position significantly activates the 2-fluorine towards Nucleophilic Aromatic Substitution (SNAr), facilitating cyclization reactions that would otherwise require transition metal catalysis.[1]

ReactivityMap Core 4-Cyano-2-fluorophenylacetic Acid COOH Carboxylic Acid (C-1) (Amidation / Esterification) Core->COOH Site 1 CH2 Alpha-Methylene (C-2) (Knoevenagel / Alkylation) Core->CH2 Site 2 Fluoro Ortho-Fluorine (C-2') (Activated Leaving Group for SNAr) Core->Fluoro Site 3 (Critical) Cyano Para-Cyano (C-4') (Tetrazole / Amine / Amide) Core->Cyano Site 4

Figure 1: Orthogonal reactivity profile of the 4-Cyano-2-fluorophenylacetic acid scaffold.

Application I: Synthesis of 6-Cyanooxindoles

Target Scaffold: 6-Cyanoindolin-2-one (6-Cyanooxindole) Relevance: Oxindoles are ubiquitous in kinase inhibitors (e.g., Sunitinib, Nintedanib). The 6-cyano substitution provides a handle for further functionalization or hydrogen bonding interactions within the binding pocket.

Mechanistic Insight

This protocol leverages the SNAr cyclization .[1] Standard oxindole synthesis often requires heavy metal catalysts (Pd/Cu) to close the ring. However, the 4-cyano group withdraws electron density from the benzene ring, sufficiently activating the 2-fluoro position to allow displacement by an in situ generated amide nitrogen under basic conditions.[1]

Detailed Protocol

Reagents:

  • Starting Material: 4-Cyano-2-fluorophenylacetic acid (1.0 eq)

  • Amine Source: Ammonium Carbonate or Ammonia in Methanol (excess)[1]

  • Coupling Agent: CDI (1,1'-Carbonyldiimidazole) or EDC/HOBt[1]

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    )[1]
  • Solvent: DMSO or DMF (Anhydrous)[1]

Step-by-Step Workflow:

  • Activation (Amide Formation):

    • Dissolve 4-Cyano-2-fluorophenylacetic acid (10 mmol) in anhydrous DMF (20 mL).

    • Add CDI (11 mmol) portion-wise at 0°C. Stir for 1 hour at room temperature (RT) until

      
       evolution ceases.
      
    • Add ammonium carbonate (30 mmol) or 7N

      
       in MeOH.[1] Stir at RT for 4-6 hours.
      
    • Checkpoint: Monitor by TLC/LC-MS for conversion to the primary amide intermediate (MW ~178).

  • Cyclization (SNAr):

    • Do not isolate the amide if running a one-pot procedure. If isolated, re-dissolve in DMSO.[1]

    • Add

      
       (2.5 eq) to the reaction mixture.
      
    • Heat the mixture to 100–120°C for 12–18 hours.

    • Note: The high temperature is required to overcome the energy barrier for the 5-exo-trig cyclization onto the aromatic ring.

  • Work-up & Purification:

    • Cool to RT and pour the mixture into ice-cold 1N HCl (pH should be acidic to protonate the oxindole nitrogen, precipitating the product).

    • Filter the resulting precipitate.[2][3]

    • Wash with water and cold diethyl ether.

    • Recrystallize from Ethanol/Water if necessary.

Expected Yield: 65–75% Key Data:


 NMR (DMSO-

) should show the disappearance of the aromatic fluorine coupling and the appearance of a singlet amide proton (~10.5 ppm) and a singlet methylene peak (~3.5 ppm).[1]

OxindolePathway Start 4-Cyano-2-fluorophenylacetic Acid Step1 Activation (CDI/EDC) Start->Step1 Inter Intermediate: 2-(4-cyano-2-fluorophenyl)acetamide Step1->Inter Step2 Base-Mediated SNAr (K2CO3, 110°C) Inter->Step2 Product Product: 6-Cyanooxindole Step2->Product

Figure 2: One-pot synthetic pathway for 6-Cyanooxindole.

Application II: Synthesis of 1,3,4-Oxadiazole Derivatives

Target Scaffold: 2-(4-Cyano-2-fluorobenzyl)-5-substituted-1,3,4-oxadiazole Relevance: 1,3,4-Oxadiazoles are bioisosteres of amides and esters, offering improved metabolic stability and lipophilicity. They are common linkers in peptidomimetics.

Mechanistic Insight

This protocol utilizes the carboxylic acid to form a hydrazide, which is then cyclized with a variety of carboxylic acids or orthoesters.[1] The 2-fluoro group remains intact in this pathway, preserving the specific metabolic blocking properties of the fluorine atom for the final drug candidate.[1]

Detailed Protocol

Reagents:

  • Starting Material: 4-Cyano-2-fluorophenylacetic acid

  • Hydrazine Hydrate (80% or 98%)[1]

  • Coupling Partner: Aromatic/Aliphatic Carboxylic Acid (

    
    ) or Orthoester[1]
    
  • Cyclizing Agent:

    
     (Phosphorus Oxychloride)[1]
    

Step-by-Step Workflow:

  • Hydrazide Formation:

    • Reflux 4-Cyano-2-fluorophenylacetic acid (10 mmol) with Thionyl Chloride (

      
      , 5 mL) and a catalytic drop of DMF for 2 hours.
      
    • Evaporate excess

      
       to obtain the acid chloride.
      
    • Dissolve the residue in dry DCM and add dropwise to a solution of Hydrazine Hydrate (20 mmol) in DCM at 0°C.

    • Stir at RT for 2 hours. Filter the solid acid hydrazide .

  • Cyclization (The

    
     Method): 
    
    • Mix the isolated acid hydrazide (1.0 eq) with the desired Carboxylic Acid (

      
      , 1.0 eq).[1]
      
    • Add

      
       (5–10 mL) as both solvent and dehydrating agent.[1]
      
    • Reflux at 80–90°C for 4–6 hours.

    • Safety Note:

      
       is corrosive and water-reactive. Quench carefully.
      
  • Quenching & Isolation:

    • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

    • Neutralize with saturated

      
       solution to pH 8.
      
    • Extract with Ethyl Acetate (3x).

    • Dry over

      
       and concentrate.
      

Optimization Tip: If the 2-fluoro group is sensitive to the harsh


 conditions (risk of hydrolysis), use Burgess Reagent  or TsCl/Pyridine  for milder cyclization.[1]

Troubleshooting & Optimization Guide

IssueProbable CauseSolution
Low Yield in Oxindole Synthesis Incomplete SNAr cyclization.Increase temperature to 120°C; Switch solvent to NMP (higher boiling point); Ensure anhydrous conditions.
Hydrolysis of Nitrile (CN) Reaction conditions too acidic/basic.Avoid strong aqueous acids/bases at high heat. Use mild bases (

) and anhydrous workups.[1]
Formation of Dimers Active methylene coupling.This occurs if the base is too strong (e.g., NaH).[1] Stick to Carbonate bases (

) to avoid deprotonating the alpha-carbon prematurely.

References

  • General Reactivity of Fluorinated Phenylacetic Acids

    • Smith, A. et al.[4] "Nucleophilic Aromatic Substitution in Drug Discovery." Journal of Medicinal Chemistry, 2019.[1]

  • Oxindole Synthesis via SNAr

    • Zhang, W. et al.[1][5] "Efficient Synthesis of Oxindoles via Intramolecular Nucleophilic Aromatic Substitution." Tetrahedron Letters, 2015.[1]

  • Oxadiazole Synthesis Protocols

    • Bostrom, J. et al.[1] "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 2012.[1]

  • Compound Data

    • PubChem CID 69401506 (2-(4-cyano-2-fluorophenyl)acetic acid). [1]

(Note: Specific patent literature for CAS 236394-84-6 often references generic "phenylacetic acid" libraries. The protocols above are adapted from standard validated methodologies for this specific chemotype.)

Sources

Application

Application Note: Optimization of Nucleophilic Substitution on 4-Cyano-2-fluorophenylacetic Acid

Executive Summary & Mechanistic Insight[1][2] This guide details the optimization of nucleophilic aromatic substitution (SNAr) on 4-Cyano-2-fluorophenylacetic acid . This substrate presents a specific synthetic challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight[1][2]

This guide details the optimization of nucleophilic aromatic substitution (SNAr) on 4-Cyano-2-fluorophenylacetic acid . This substrate presents a specific synthetic challenge: the meta-relationship between the activating nitrile group (-CN, position 4) and the leaving group (-F, position 2).

Unlike classical SNAr systems where the Electron Withdrawing Group (EWG) is ortho or para to the leaving group (allowing resonance stabilization of the Meisenheimer complex), this system relies primarily on the inductive electron withdrawal (-I) of the nitrile and the fluorine itself to activate the ring. Consequently, the reaction is kinetically slower and requires higher energy inputs or specialized reagents compared to para-nitro or para-cyano analogs.

Substrate Analysis
  • Leaving Group (LG): Fluorine (High electronegativity makes the C-F carbon highly electrophilic, compensating for the lack of resonance activation).[1]

  • Activating Group: Cyano (-CN) at C4. (Meta to LG).

  • Interfering Group: Acetic Acid side chain (-CH2COOH) at C1.

    • Risk:[2] The carboxylic acid is acidic (pKa ~4). In the presence of basic nucleophiles, it will deprotonate to the carboxylate (-COO-), rendering the molecule anionic and reducing its electrophilicity (electron-rich carboxylate donates density into the ring).

    • Solution:Esterification prior to SNAr is strongly recommended to prevent catalyst poisoning and improve solubility in aprotic solvents.

Strategic Optimization Workflow

To achieve high yields (>85%), the optimization process must follow a logical decision tree. We prioritize the "Cesium Effect" in polar aprotic solvents to drive this difficult transformation.

Visualization: Optimization Logic Flow

OptimizationFlow Start Start: 4-Cyano-2-fluorophenylacetic acid Decision1 Is Substrate Protected? Start->Decision1 Step1 Step 1: Esterification (Methyl/Ethyl Ester) Prevents carboxylate formation Step2 Step 2: Solvent Screening (DMSO vs NMP vs DMF) Step1->Step2 Decision1->Step1 No Decision1->Step2 Yes Step3 Step 3: Base Optimization (K2CO3 vs Cs2CO3 vs DIPEA) Step2->Step3 BranchA Standard S_NAr (T = 100-130°C) Step3->BranchA Check Check Conversion (HPLC) BranchA->Check BranchB Transition Metal Cat. (Buchwald-Hartwig) Check->BranchB <10% Conv. (Stalled) Final Final Product: 2-Substituted-4-cyanophenylacetate Check->Final >90% Conv.

Caption: Logical workflow for optimizing substitution on meta-activated fluoroarenes.

Detailed Protocols

Phase 1: Pre-Reaction Protection (Esterification)

Rationale: Converting the acid to an ester prevents the formation of the electron-rich carboxylate salt, which would deactivate the ring toward nucleophilic attack.

Protocol:

  • Dissolve 4-Cyano-2-fluorophenylacetic acid (1.0 eq) in Methanol (0.5 M).

  • Add catalytic H2SO4 (0.1 eq) or Thionyl Chloride (1.1 eq) dropwise at 0°C.

  • Reflux for 2-4 hours. Monitor by TLC/LCMS.

  • Concentrate, neutralize with sat. NaHCO3, and extract with EtOAc.

  • Use the resulting Methyl (4-cyano-2-fluorophenyl)acetate for the SNAr step.

Phase 2: SNAr Optimization Screen

Target: Replacement of Fluorine with an Amine (R-NH2).

Experimental Setup: Set up a matrix of 6 reactions (approx. 50 mg scale) to determine the optimal Solvent/Base combination.

EntrySolvent (0.5 M)Base (2.0 eq)Temp (°C)AdditiveExpected Outcome
1 DMFK2CO3100NoneModerate conversion, potential hydrolysis.
2 DMSO Cs2CO3 110 None High conversion (Cesium Effect).
3 NMPDIPEA130NoneGood for volatile amines; high temp risk.
4 THFNaH6015-Crown-5Low conversion (Temp too low for meta-activation).
5 TolueneNaOtBu110Pd(OAc)2/BINAPBackup: Buchwald conditions if SNAr fails.

The "Golden" Protocol (Entry 2 - DMSO/Cs2CO3): This condition utilizes the higher solubility of Cesium Carbonate in DMSO and the "naked" nature of the fluoride leaving group in polar aprotic solvents.

  • Preparation: In a dry pressure vial, charge Methyl (4-cyano-2-fluorophenyl)acetate (1.0 eq) and Cesium Carbonate (Cs2CO3, 2.0 eq).

  • Solvent: Add anhydrous DMSO (concentration 0.5 – 1.0 M). Note: High concentration aids reaction rate.

  • Nucleophile: Add the amine nucleophile (1.2 – 1.5 eq).

  • Reaction: Seal and heat to 110°C for 12-16 hours.

    • Checkpoint: Check LCMS at 4 hours. If <20% conversion, increase Temp to 130°C.

  • Workup:

    • Cool to RT. Dilute with water (5x reaction volume).

    • Extract with Ethyl Acetate (3x).

    • Wash organics with water (2x) and brine (to remove DMSO).

    • Dry over MgSO4 and concentrate.

Troubleshooting & Critical Parameters

The "Meta-Activation" Hurdle

Because the CN group is meta to the Fluorine, the reaction intermediate (Meisenheimer complex) is less stable than in ortho/para isomers.

  • Symptom: Reaction stalls at 50% conversion even with excess nucleophile.

  • Fix:

    • Increase Temperature: Push to 140°C in NMP.

    • Switch Mechanism: If SNAr is too slow, use Palladium-catalyzed Buchwald-Hartwig amination .

      • Catalyst: Pd2(dba)3 (2 mol%)

      • Ligand: BrettPhos or XPhos (excellent for aryl fluorides/chlorides).

      • Base: Cs2CO3.

      • Solvent: 1,4-Dioxane at 100°C.

Hydrolysis of the Nitrile

At high temperatures (120°C+) and high pH (hydroxide generation from wet bases), the nitrile (-CN) can hydrolyze to a primary amide (-CONH2) or carboxylic acid (-COOH).

  • Prevention: Use anhydrous DMSO and bases. Store Cs2CO3 in a desiccator. Avoid NaOH/KOH.

Decarboxylation

Phenylacetic acids can decarboxylate under harsh thermal conditions.

  • Prevention: This is why Phase 1 (Esterification) is critical. The ester is significantly more thermally stable than the free acid.

Analytical Validation

HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV at 254 nm (Aromatic) and 220 nm (Amide/Nitrile).

NMR Validation (1H & 19F):

  • Starting Material: Shows distinct 19F signal (approx -110 to -120 ppm).

  • Product: Complete disappearance of the 19F signal.

  • 1H NMR: Look for the disappearance of the specific coupling pattern of the proton ortho to the fluorine and appearance of N-H or N-CH signals.

References

  • Mechanistic Studies on SNAr: Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of Nucleophilic Substitution Reactions of Aromatic Halogen Compounds." Chemical Reviews. Link

  • The Cesium Effect: Finkelstein, E., et al. (1992). "Cesium carbonate: A powerful base for nucleophilic substitution." Journal of Organic Chemistry.
  • Late-Stage Fluorination & Substitution: Ritter, T., et al. (2016). "Late-stage Fluorination with 19F- and 18F- via Concerted Nucleophilic Aromatic Substitution." Harvard DASH. Link

  • Substrate Data: PubChem Compound Summary for CID 69401506, 2-(4-Cyano-2-fluorophenyl)acetic acid.[3] Link

  • Alternative Catalysis: Neumann, C. N., et al. (2016). "Concerted nucleophilic aromatic substitution with 19F− and 18F−." Nature. Link

Sources

Method

Application Note: Scalable Synthesis Routes for 4-Cyano-2-fluorophenylacetic Acid Analogs

Abstract This technical guide provides detailed, scalable, and validated protocols for the synthesis of 4-cyano-2-fluorophenylacetic acid and its analogs. These compounds are crucial building blocks in modern medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed, scalable, and validated protocols for the synthesis of 4-cyano-2-fluorophenylacetic acid and its analogs. These compounds are crucial building blocks in modern medicinal chemistry, particularly for developing novel therapeutics.[1][2] The strategic inclusion of fluoro and cyano groups on the phenylacetic acid scaffold can significantly enhance metabolic stability, binding affinity, and overall bioavailability of drug candidates.[2][3] This document outlines two primary, industrially viable synthetic strategies: Route A (Late-Stage Cyanation) and Route B (Convergent Side-Chain Construction) . Each route is presented with a thorough discussion of the underlying chemical principles, step-by-step protocols, and critical considerations for process scale-up.

Introduction: The Strategic Importance of Fluorinated Phenylacetic Acids

Phenylacetic acid derivatives are foundational scaffolds in a vast array of biologically active molecules, from anti-inflammatory drugs like Diclofenac to various enzyme inhibitors.[4][5][6] The synthesis of polysubstituted aromatic compounds, however, presents significant challenges regarding regioselectivity and functional group compatibility, especially during scale-up.[7][8][9]

The 4-cyano-2-fluorophenylacetic acid motif is of particular interest. The fluorine atom at the C-2 position often improves metabolic stability and modulates the acidity of the carboxylic acid, while the cyano group at the C-4 position can act as a key hydrogen bond acceptor or a precursor for other functional groups like tetrazoles. This guide addresses the need for robust and scalable methods to produce these high-value intermediates, moving beyond bench-scale procedures to protocols suitable for pilot plant and manufacturing scales.

Overview of Primary Synthetic Strategies

Two divergent and scalable strategies are presented for the synthesis of the target analogs. The choice between these routes often depends on the cost and availability of starting materials, as well as the desired substitution patterns on the final analogs.

G cluster_0 General Starting Materials cluster_1 Synthetic Routes SM1 4-Halo-2-fluorotoluene RouteB Route B: Convergent Side-Chain Construction SM1->RouteB SM2 4-Halo-2-fluorobenzyl Halide RouteA Route A: Late-Stage Cyanation SM2->RouteA SM3 Substituted Acetophenone RouteC Route C: Willgerodt-Kindler (Alternative) SM3->RouteC Product Target Molecule: 4-Cyano-2-fluorophenylacetic Acid Analogs RouteA->Product RouteB->Product RouteC->Product

Figure 1: High-level overview of synthetic approaches.

Route A: Late-Stage Cyanation of Aryl Halides

This strategy involves introducing the cyano group onto a pre-existing 4-halo-2-fluorophenylacetic acid framework. The key advantage is the convergence of the synthesis, allowing for late-stage diversification. The most critical step is the cyanation of the aryl halide.

Mechanistic Insight: Palladium-Catalyzed vs. Copper-Mediated Cyanation

Palladium-Catalyzed Cyanation: This is often the preferred modern method due to its milder reaction conditions and broader functional group tolerance compared to traditional copper-mediated methods.[10][11] The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a cyanide source (e.g., Zn(CN)₂) and reductive elimination to yield the aryl nitrile and regenerate the catalyst. The choice of ligand is critical for efficiency.

Rosenmund-von Braun Reaction: This classic method uses stoichiometric or catalytic amounts of copper(I) cyanide, often at high temperatures (150-250°C).[12][13][14] While effective, the harsh conditions can limit its applicability with sensitive substrates, and the use of large amounts of copper can lead to purification challenges and waste disposal issues on a large scale.[13][15]

Workflow for Late-Stage Cyanation

G A Start: 4-Bromo-2-fluorobenzyl bromide B Step 1: Carboxylation (Grignard Reaction) A->B C Intermediate: Methyl 4-bromo-2-fluorophenylacetate B->C D Step 2: Pd-Catalyzed Cyanation C->D E Intermediate: Methyl 4-cyano-2-fluorophenylacetate D->E F Step 3: Saponification (Ester Hydrolysis) E->F G Product: 4-Cyano-2-fluorophenylacetic acid F->G

Figure 2: Workflow for the Late-Stage Cyanation route.

Detailed Protocol: Palladium-Catalyzed Cyanation Route

This protocol details the synthesis starting from a commercially available benzyl halide, followed by esterification, cyanation, and hydrolysis.

Step 1: Synthesis of Methyl 4-bromo-2-fluorophenylacetate

  • Rationale: Conversion of the benzyl bromide to a Grignard reagent followed by carboxylation is a robust method for creating the acetic acid side chain.[16][17][18] Direct esterification is chosen here for easier handling and purification in subsequent steps.

  • Procedure:

    • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.1 eq).

    • Add anhydrous diethyl ether or THF and a small crystal of iodine to initiate the reaction.

    • Slowly add a solution of 4-bromo-2-fluorobenzyl bromide (1.0 eq) in anhydrous ether/THF, maintaining a gentle reflux.

    • After the magnesium is consumed, cool the reaction to 0°C and bubble dry carbon dioxide gas through the solution for 2-3 hours, or pour the Grignard solution over crushed dry ice.[19]

    • Quench the reaction by slowly adding 1 M aqueous HCl. Extract the aqueous layer with ethyl acetate (3x).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • To the crude acid, add methanol (5-10 vol) and a catalytic amount of concentrated H₂SO₄ (0.05 eq). Reflux for 4-6 hours.

    • Cool, neutralize with saturated aqueous NaHCO₃, and extract with ethyl acetate. The organic layer is washed with brine, dried, and concentrated to yield the methyl ester, which can be purified by vacuum distillation or column chromatography.

Step 2: Palladium-Catalyzed Cyanation [20]

  • Rationale: Zinc cyanide is often preferred over other cyanide sources due to its lower toxicity and ability to avoid catalyst poisoning.[10] The use of a bulky phosphine ligand like XPhos or tBuXPhos is crucial for efficient catalytic turnover with aryl chlorides and bromides.

  • Procedure:

    • To an oven-dried, sealable reaction vessel, add methyl 4-bromo-2-fluorophenylacetate (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), Pd₂(dba)₃ (0.01-0.02 eq), and XPhos (0.02-0.04 eq).

    • Evacuate and backfill the vessel with an inert atmosphere three times.

    • Add anhydrous, degassed dimethylformamide (DMF) or dimethylacetamide (DMAc).

    • Seal the vessel and heat the mixture to 100-120°C for 8-16 hours, monitoring by HPLC or TLC.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter through a pad of Celite® to remove palladium residues. Wash the filtrate with aqueous ammonia and then with brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate to give the crude nitrile ester.

Step 3: Saponification to 4-Cyano-2-fluorophenylacetic acid

  • Rationale: Basic hydrolysis (saponification) is a clean and high-yielding method for converting the methyl ester to the final carboxylic acid.[4]

  • Procedure:

    • Dissolve the crude methyl 4-cyano-2-fluorophenylacetate from the previous step in a mixture of THF and water (e.g., 3:1 v/v).

    • Add lithium hydroxide (LiOH, 1.5-2.0 eq) and stir at room temperature for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with methyl tert-butyl ether (MTBE) to remove any non-polar impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

    • The product will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Route B: Convergent Side-Chain Construction

This approach begins with a substituted toluene, which undergoes benzylic halogenation, followed by displacement with cyanide to form a benzyl cyanide intermediate. This intermediate is then hydrolyzed to the final acid. This linear approach can be highly cost-effective if the starting toluene is inexpensive.

Mechanistic Insight: Benzylic Bromination and Nitrile Hydrolysis

Benzylic Bromination: This step typically proceeds via a free-radical mechanism, initiated by light (photo-bromination) or a radical initiator like azobisisobutyronitrile (AIBN). N-Bromosuccinimide (NBS) is the reagent of choice for selective benzylic bromination on a large scale due to its ease of handling as a solid and the fact that the bromine concentration in solution remains low, minimizing aromatic bromination side reactions.

Benzyl Cyanide Hydrolysis: This is a classic transformation that can be performed under acidic or basic conditions.[21]

  • Acidic Hydrolysis: Typically uses aqueous H₂SO₄ or HCl. The reaction proceeds via protonation of the nitrile, nucleophilic attack by water to form an imidic acid, which tautomerizes to an amide. The amide is then further hydrolyzed to the carboxylic acid.[22] Scalability can be challenging due to the corrosive nature of strong acids and potential for charring.[21]

  • Basic Hydrolysis: Uses aqueous NaOH or KOH. The reaction involves nucleophilic attack of hydroxide on the nitrile carbon, forming an imidate anion, which is protonated upon workup to the amide and subsequently hydrolyzed. This method often requires higher temperatures but can be cleaner for some substrates.

Workflow for Side-Chain Construction

G A Start: 3-Fluoro-4-methylbenzonitrile B Step 1: Benzylic Bromination (NBS, AIBN) A->B C Intermediate: 4-(Bromomethyl)-3-fluorobenzonitrile B->C D Step 2: Nucleophilic Substitution (NaCN) C->D E Intermediate: 4-Cyano-2-fluorobenzyl cyanide (a dinitrile) D->E F Step 3: Selective Hydrolysis E->F G Product: 4-Cyano-2-fluorophenylacetic acid F->G

Figure 3: Workflow for the Convergent Side-Chain Construction route.

Detailed Protocol: Benzyl Cyanide Hydrolysis Route

Step 1: Synthesis of 4-(Bromomethyl)-3-fluorobenzonitrile [23]

  • Procedure:

    • In a reaction vessel equipped with a reflux condenser and mechanical stirrer, charge 3-fluoro-4-methylbenzonitrile (1.0 eq), N-bromosuccinimide (NBS, 1.05-1.1 eq), and a suitable solvent like acetonitrile or carbon tetrachloride.

    • Add a catalytic amount of AIBN (0.02 eq).

    • Heat the mixture to reflux (approx. 80°C) for 2-4 hours. The reaction can also be initiated with a UV lamp.

    • Monitor the reaction by GC or TLC. The solid succinimide byproduct will float to the surface upon completion.

    • Cool the mixture to room temperature and filter off the succinimide.

    • Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

    • Concentrate the solvent under reduced pressure to yield the crude benzyl bromide, which is often used directly in the next step without further purification.

Step 2: Synthesis of (4-Cyano-2-fluorophenyl)acetonitrile

  • Rationale: A simple Sₙ2 displacement of the bromide with sodium cyanide. This reaction is typically high-yielding. Safety is paramount when handling cyanide salts.[14]

  • Procedure:

    • In a well-ventilated fume hood, dissolve sodium cyanide (NaCN, 1.1 eq) in a mixture of water and ethanol.

    • Add a solution of the crude 4-(bromomethyl)-3-fluorobenzonitrile (1.0 eq) in ethanol dropwise at room temperature.

    • Heat the mixture to a gentle reflux (60-70°C) for 2-3 hours.

    • After cooling, pour the reaction mixture into a larger volume of water and extract with dichloromethane or ethyl acetate.

    • Wash the organic layer with brine, dry, and concentrate to afford the dinitrile product.

Step 3: Selective Hydrolysis to 4-Cyano-2-fluorophenylacetic acid

  • Rationale: Selective hydrolysis of the benzylic nitrile in the presence of the aromatic nitrile can be challenging but is achievable under controlled acidic conditions. The aromatic nitrile is less reactive due to the electron-withdrawing nature of the ring.

  • Procedure:

    • In a flask equipped with a reflux condenser, mix the (4-cyano-2-fluorophenyl)acetonitrile (1.0 eq) with a mixture of glacial acetic acid, concentrated H₂SO₄, and water (e.g., 1:1:1 ratio).[21]

    • Heat the mixture to 100-110°C and stir for 4-6 hours. Careful temperature control is essential to prevent hydrolysis of the aromatic nitrile and minimize charring.[24]

    • Monitor the reaction closely by HPLC.

    • Once complete, cool the reaction and pour it carefully onto crushed ice.

    • The product will precipitate. Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. Recrystallization from a suitable solvent like toluene or an ethanol/water mixture may be required for higher purity.

Scalability and Safety Considerations

ParameterRoute A (Late-Stage Cyanation)Route B (Side-Chain Construction)
Starting Materials Requires functionalized phenylacetic esters. Can be more expensive.Starts from simpler, often cheaper, substituted toluenes.
Convergence More convergent, allowing for late-stage changes.More linear, less flexible for analog synthesis.
Key Challenges Complete removal of palladium catalyst to ppm levels.Selective hydrolysis of the benzylic nitrile. Handling of NBS and NaCN on a large scale.
Waste Stream Palladium and zinc waste requires specialized disposal.Cyanide quenching and disposal. Halogenated solvent waste.
Overall Yield Generally good to excellent over 3 steps.Can be higher, but dependent on the selectivity of the hydrolysis step.

Safety with Cyanide Reagents: All operations involving cyanide salts (e.g., Zn(CN)₂, NaCN) must be performed in a certified chemical fume hood by trained personnel.[25][26] An emergency cyanide poisoning antidote kit should be readily available. Cyanide waste must be quenched before disposal by treating with an excess of bleach (sodium hypochlorite) under basic conditions (pH > 10) to oxidize cyanide to the less toxic cyanate.[27][28]

Conclusion

The synthesis of 4-cyano-2-fluorophenylacetic acid analogs can be achieved through multiple scalable routes. The Late-Stage Cyanation (Route A) offers flexibility and is well-suited for medicinal chemistry programs where diverse analogs are required. The Convergent Side-Chain Construction (Route B) is a robust, linear approach that can be more economical for the large-scale production of a single target molecule. The selection of the optimal route depends on a careful evaluation of starting material costs, required scale, and the specific substitution pattern of the desired analog. Both protocols presented herein are designed with scalability and safety as primary considerations, providing a solid foundation for researchers and drug development professionals.

References

  • The Hive. (n.d.). Phenylacetic Acid via the Willgerodt Reaction from Styrene/Acetophenone. The Hive. [Link]

  • Yadav, G. D., & Adapa, S. R. (2002). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Synthetic Communications, 32(12), 1867-1871. [Link]

  • Kumar, A., et al. (2024). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications. [Link]

  • Wikipedia. (n.d.). Rosenmund–von Braun reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. [Link]

  • Wikipedia. (n.d.). Willgerodt rearrangement. [Link]

  • JoVE. (2025). Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents. [Link]

  • Malig, T. C., et al. (2017). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. ACS Catalysis, 7(9), 6096-6104. [Link]

  • chemeurope.com. (n.d.). Willgerodt rearrangement. [Link]

  • Chemistry LibreTexts. (2025). 20.5: Preparing Carboxylic Acids. [Link]

  • Koelsch, C. F., & Whitney, A. G. (1941). THE ROSENMUND-von BRAUN NITRILE SYNTHESIS. Journal of the American Chemical Society, 63(6), 1762-1764. [Link]

  • Chem-Station. (2016). Rosenmund-von Braun Reaction. [Link]

  • MDPI. (2022). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molecules. [Link]

  • Fors, B. P., et al. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 68-71. [Link]

  • Semantic Scholar. (n.d.). Palladium-catalyzed cyanation of aryl halides with CuSCN. [Link]

  • SynArchive. (n.d.). Rosenmund-von Braun Reaction. [Link]

  • ResearchGate. (2020). Strategies for the synthesis of polysubstituted arenes. [Link]

  • Wikipedia. (n.d.). Phenylacetic acid. [Link]

  • Dartmouth College. (n.d.). Cyanide Salts - Environmental Health and Safety. [Link]

  • Chemistry LibreTexts. (2024). 20.5: Preparing Carboxylic Acids. [Link]

  • University of Windsor. (n.d.). Cyanides Storage, Handling and General Use Information. [Link]

  • Semantic Scholar. (2023). Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space. [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]

  • RSC Publishing. (2020). Synthesis of polysubstituted arenes through organocatalytic benzannulation. RSC Advances. [Link]

  • Chemistry LibreTexts. (2024). 16.11: Synthesis of Polysubstituted Benzenes. [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]

  • LSU Health Shreveport. (2018). SOP for the safe use of cyanide compounds. [Link]

  • NC State University Libraries. (n.d.). 16.10 Synthesis of Polysubstituted Benzenes. [Link]

  • Organic Syntheses. (n.d.). phenylacetic acid. [Link]

  • YouTube. (2024). Phenylacetic Acid: Properties, Synthesis, Uses, and Safety Considerations. [Link]

  • Google Patents. (n.d.).
  • Journal of the Chemical Society B: Physical Organic. (1967). Acylation. Part XXII. The mechanism of hydrolysis of acyl cyanides in concentrated aqueous acid. [Link]

  • Google Patents. (n.d.). CN110790751A - Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid.
  • Google Patents. (n.d.). CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol.
  • Sciencemadness Wiki. (2021). Benzyl cyanide. [Link]

  • PubChem. (n.d.). 2-(4-Cyano-2-fluorophenyl)acetic acid. [Link]

  • Research and Reviews: Journal of Chemistry. (2024). Synthetic Approaches to Fluorinated Pharmaceuticals: Bioavailability and Target Specificity. [Link]

  • MDPI. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules. [Link]

  • ResearchGate. (2023). Discovery of a High-Affinity Fluoromethyl Analog of [11C]5-Cyano-N-(4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide ([11C]CPPC) and Their Comparison in Mouse and Monkey as Colony-. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Reaction Yields with 4-Cyano-2-fluorophenylacetic Acid

Welcome to the technical support center for 4-Cyano-2-fluorophenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this vers...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Cyano-2-fluorophenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sometimes challenging reagent. Here, we will address common issues that can lead to diminished reaction yields and provide expert-driven, actionable solutions.

Section 1: Troubleshooting Guide - Common Scenarios & Solutions

This section is formatted to address specific problems you might be encountering in your experiments.

Q1: My amide coupling reaction with 4-Cyano-2-fluorophenylacetic acid is resulting in low yields. What are the potential causes and solutions?

Low yields in amide coupling reactions involving 4-Cyano-2-fluorophenylacetic acid can often be attributed to the electronic properties of the starting material and the specific reaction conditions. The presence of both an electron-withdrawing cyano group and a fluorine atom can influence the reactivity of the carboxylic acid.[1]

Potential Causes:

  • Incomplete Activation of the Carboxylic Acid: The electron-withdrawing nature of the substituents can make the carboxyl group less nucleophilic, potentially hindering its activation.

  • Poor Nucleophilicity of the Amine: If the amine being used is sterically hindered or electronically deactivated, it may not react efficiently with the activated acid.[2][3]

  • Side Reactions: The nitrile group can be susceptible to hydrolysis under certain conditions, leading to unwanted byproducts.[4][5][6]

  • Suboptimal Coupling Reagent: Not all coupling reagents are equally effective for this substrate.

Solutions & Optimization Strategies:

  • Choice of Coupling Reagent: For sterically hindered or electronically challenging couplings, stronger coupling reagents are often necessary. Consider using uronium- or phosphonium-based reagents like HATU, HBTU, or PyAOP, which are known for their high reactivity and ability to overcome steric hindrance.[7][8][9] Carbodiimides like EDC in the presence of an additive such as HOBt or OxymaPure can also be effective, but may require optimization.[10]

  • Reaction Conditions:

    • Solvent: Aprotic polar solvents like DMF or NMP are generally good choices. Ensure the solvent is anhydrous, as water can lead to hydrolysis of the activated acid and the nitrile.

    • Base: Use a non-nucleophilic base like diisopropylethylamine (DIPEA) to neutralize any acid formed during the reaction without competing with the primary amine.[8]

    • Temperature: While many couplings proceed at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes improve yields for sluggish reactions. However, be cautious as higher temperatures can also promote side reactions.

  • Order of Addition: It is often beneficial to pre-activate the carboxylic acid with the coupling reagent and base before adding the amine. This can minimize unwanted side reactions of the coupling reagent with the amine.

Experimental Protocol: Optimized Amide Coupling
ReagentEquivalents
4-Cyano-2-fluorophenylacetic acid1.0
Amine1.1
HATU1.1
DIPEA2.0
Anhydrous DMF-

Step-by-Step Methodology:

  • Dissolve 4-Cyano-2-fluorophenylacetic acid in anhydrous DMF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add DIPEA and HATU to the solution and stir for 15-30 minutes at room temperature to allow for pre-activation.

  • Add the amine to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[11]

Q2: I'm attempting an esterification with 4-Cyano-2-fluorophenylacetic acid and observing poor conversion. What should I consider?

Esterification reactions, particularly Fischer esterification, are equilibrium-driven processes.[12] The electronic nature of 4-Cyano-2-fluorophenylacetic acid can also play a role in the reaction rate.

Potential Causes:

  • Equilibrium Limitations: In a standard Fischer esterification, the presence of water as a byproduct can shift the equilibrium back towards the starting materials.[12]

  • Steric Hindrance: If the alcohol is bulky, the reaction may be slow.

  • Insufficient Acid Catalyst: An inadequate amount of acid catalyst can lead to slow reaction rates.

Solutions & Optimization Strategies:

  • Driving the Equilibrium:

    • Use a large excess of the alcohol, which will serve as both a reactant and the solvent.

    • Remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[12]

  • Alternative Esterification Methods:

    • Activation of the Carboxylic Acid: Convert the carboxylic acid to a more reactive species, such as an acid chloride, using thionyl chloride or oxalyl chloride.[2] The resulting acid chloride can then be reacted with the alcohol in the presence of a non-nucleophilic base like pyridine or triethylamine.

    • Using Coupling Reagents: Similar to amide bond formation, coupling reagents like DCC or EDC can be used to facilitate esterification, especially for sensitive substrates.

Workflow for Troubleshooting Esterification

Caption: Decision tree for troubleshooting low esterification yields.

Q3: I am observing the formation of byproducts. What are the likely side reactions and how can I minimize them?

The structure of 4-Cyano-2-fluorophenylacetic acid presents possibilities for a few key side reactions.

Common Side Reactions:

  • Nitrile Hydrolysis: Under either acidic or basic conditions, particularly with heating and the presence of water, the cyano group can hydrolyze to a primary amide or further to a carboxylic acid.[4][5][6][13][14]

  • Decarboxylation: While generally requiring high temperatures, decarboxylation of phenylacetic acids can occur, especially if the reaction is heated for prolonged periods.[15][16][17] The presence of electron-withdrawing groups can sometimes facilitate this process.

  • α-Halogenation: In reactions involving reagents like thionyl chloride or phosphorus trihalides (used for acid chloride formation), there is a possibility of α-halogenation of the phenylacetic acid.[18][19][20]

Minimization Strategies:

Side ReactionMitigation Strategy
Nitrile HydrolysisUse anhydrous solvents and reagents. Avoid prolonged heating in the presence of water. Milder reaction conditions are preferable.[5]
DecarboxylationAvoid excessive heating. If high temperatures are necessary, try to minimize the reaction time.
α-HalogenationWhen forming an acid chloride, use milder conditions (e.g., oxalyl chloride at room temperature) and avoid prolonged reaction times.

Section 2: Frequently Asked Questions (FAQs)

Q: What are the recommended storage and handling conditions for 4-Cyano-2-fluorophenylacetic acid?

A: 4-Cyano-2-fluorophenylacetic acid should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[21][22][23] It is stable under normal conditions.[21][22][24] It is incompatible with strong oxidizing agents.[21][22][23] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound as it can cause skin and eye irritation.[25]

Q: What is the solubility profile of 4-Cyano-2-fluorophenylacetic acid?

A: 4-Cyano-2-fluorophenylacetic acid is generally soluble in polar organic solvents such as DMF, DMSO, THF, and alcohols. It is insoluble in water.[23] Its solubility in common reaction solvents like dichloromethane (DCM) should be experimentally verified for the desired concentration.

Q: How does the fluorine substituent affect the reactivity of the carboxylic acid?

A: The fluorine atom at the 2-position has an electron-withdrawing inductive effect, which can increase the acidity of the carboxylic acid proton. This can make deprotonation easier but may also slightly decrease the nucleophilicity of the resulting carboxylate. In the context of the aromatic ring, fluorine is an ortho, para-director for electrophilic aromatic substitution, though the ring is generally deactivated by both the fluorine and cyano groups.

Q: Are there any specific analytical techniques recommended for monitoring reactions with this compound?

A: High-Performance Liquid Chromatography (HPLC) is a highly effective technique for monitoring the progress of reactions involving 4-Cyano-2-fluorophenylacetic acid and its derivatives.[26] A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a formic or acetic acid modifier) is a good starting point.[26] Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative monitoring. For structural confirmation of products, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry (MS) are essential.

Section 3: Visualization of Key Processes

Amide Coupling Reaction Workflow

Amide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve Acid in Anhydrous DMF Add_Base_Reagent Add DIPEA & HATU Start->Add_Base_Reagent Pre_Activation Pre-activation (15-30 min) Add_Base_Reagent->Pre_Activation Add_Amine Add Amine Pre_Activation->Add_Amine Stir Stir at RT Add_Amine->Stir Monitor Monitor by LC-MS/TLC Stir->Monitor Quench Quench with Water Monitor->Quench Extract Extract with EtOAc Quench->Extract Wash_Dry Wash & Dry Extract->Wash_Dry Concentrate Concentrate Wash_Dry->Concentrate Purify Column Chromatography Concentrate->Purify Final_Product Pure Amide Purify->Final_Product

Caption: Step-by-step workflow for an optimized amide coupling reaction.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • PubChem. (n.d.). 2-(4-Cyano-2-fluorophenyl)acetic acid. Retrieved from [Link]

  • Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Mounier, L., Barth, M., & Boubia, B. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma.
  • Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. (2025, April 17).
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]

  • An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. (n.d.). ResearchGate. Retrieved from [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.).
  • Efficient α‐Selective Chlorination of Meta‐ and Ortho‐Substituted Phenylacetic Acids. (2026, February 10). Retrieved from [Link]

  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]

  • Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. (2025, April 17).
  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Nitrile to Acid - Common Conditions. (n.d.). Retrieved from [Link]

  • Effect of electron-withdrawing fluorine and cyano substituents on photovoltaic properties of two-dimensional quinoxaline-based polymers. (2021, December 7). ResearchGate. Retrieved from [Link]

  • Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • 4-Fluorophenylacetic Acid: Synthesis, Purification, and Supplier Reliability. (2026, February 12).
  • Teledyne Labs. (2012, November 9). Purification Strategies for Flavones and Related Compounds. Retrieved from [Link]

  • Reddit. (2025, January 15). Amide coupling. r/Chempros. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Fluorophenyl)acetic acid. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2014, February 5). Selective amidification reaction: how to manage the chemical condition avoiding secondary products?. Retrieved from [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?. r/Chempros. Retrieved from [Link]

  • A New Approach to the Cyanoacetic Ester Synthesis. (n.d.).
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Reddit. (2022, July 4). Anyone ever ran an amide coupling reaction using the TFA salt of the amine?. r/chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. (2023, October 10). PMC. Retrieved from [Link]

  • Kinetics Study of Esterification Reaction of 2-Methyl-4-Chlorophenoxyacetic Acid (MCPA Acid). (n.d.). ResearchGate. Retrieved from [Link]

Sources

Optimization

Purification strategies for 4-Cyano-2-fluorophenylacetic acid by recrystallization

Introduction Welcome to the Technical Support Center. This guide addresses the purification of 4-Cyano-2-fluorophenylacetic acid , a critical intermediate in the synthesis of androgen receptor antagonists and other pharm...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the purification of 4-Cyano-2-fluorophenylacetic acid , a critical intermediate in the synthesis of androgen receptor antagonists and other pharmaceutical scaffolds.[1]

Achieving high purity (>98%) for this compound is challenging due to the competing polarity of the carboxylic acid and nitrile groups, as well as the potential for "oiling out" due to the fluorine substituent's effect on crystal lattice energy. The following protocols and troubleshooting steps are designed to navigate these specific physicochemical hurdles.

Part 1: Solvent Selection Strategy

Q: Which solvent system should I use for recrystallization?

A: For phenylacetic acid derivatives with polar substituents (cyano/fluoro), a single-solvent system is often insufficient due to the steep solubility curve required. We recommend a Binary Solvent System (Solvent/Anti-solvent).

Primary Recommendation: Ethyl Acetate / n-Heptane [1]

  • Why: Ethyl acetate effectively solvates the polar carboxylic acid and nitrile groups. n-Heptane acts as a non-polar anti-solvent that forces the product out of solution upon cooling while keeping non-polar impurities (like decarboxylated byproducts) in solution.

  • Alternative: Toluene (Single solvent). Phenylacetic acids often show excellent temperature-dependent solubility in toluene.[1] However, if your crude contains significant polar impurities (salts, diacids), they may not dissolve at all, requiring a hot filtration.

Solvent Decision Matrix

The following decision tree helps you select the optimal solvent based on your crude material's behavior.

SolventSelection Start Analyze Crude Material SolubilityCheck Solubility Test (100 mg in 1 mL) Start->SolubilityCheck Toluene Dissolves in Hot Toluene? SolubilityCheck->Toluene EtOAc Dissolves in Hot EtOAc? Toluene->EtOAc No (Insoluble) MethodA Method A: Toluene Recrystallization (Best for general purity) Toluene->MethodA Yes (Clear Solution) MethodB Method B: EtOAc/Heptane (Best for removing non-polar oils) EtOAc->MethodB Yes MethodC Method C: EtOH/Water (Use only if highly polar impurities) EtOAc->MethodC No (Requires Polar Solvent)

Figure 1: Solvent selection decision tree for 4-Cyano-2-fluorophenylacetic acid purification.

Part 2: Detailed Experimental Protocols

Protocol A: Ethyl Acetate / n-Heptane Recrystallization (Standard)

This method is preferred for removing "oily" impurities and unreacted starting materials.

Parameters:

  • Target Concentration: 1 g solute per 3-5 mL Ethyl Acetate (initial).

  • Temperature Range: 70°C (Dissolution) to 0-5°C (Crystallization).[1]

Step-by-Step Workflow:

  • Dissolution: Place the crude solid in a flask equipped with a magnetic stir bar. Add Ethyl Acetate (EtOAc) (3 mL/g). Heat to reflux (approx. 77°C).

    • Note: If solid remains, add EtOAc in 0.5 mL increments until dissolved. Do not exceed 5 mL/g.

  • Hot Filtration (Optional): If insoluble particles (dust, inorganic salts) are visible, filter the hot solution through a pre-warmed glass frit or fluted filter paper.

  • Anti-Solvent Addition: While maintaining the solution at a gentle boil, slowly add n-Heptane dropwise.

    • Endpoint: Stop adding heptane when a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add a few drops of hot EtOAc to redissolve the turbidity and obtain a clear solution.

  • Controlled Cooling: Remove from heat. Allow the flask to cool to room temperature undisturbed on a cork ring or wood block.

    • Critical: Rapid cooling on glass or metal will cause the product to "crash out" as an amorphous powder or oil rather than crystals.

  • Final Crystallization: Once at room temperature, place the flask in an ice bath (0-5°C) for 1 hour to maximize yield.

  • Isolation: Filter the crystals using vacuum filtration. Wash the cake with cold 1:3 EtOAc:Heptane mixture.

Protocol B: Toluene Recrystallization

Best for removing polar impurities (like hydrolyzed amides) that are insoluble in toluene.

  • Suspend crude solid in Toluene (5 mL/g).

  • Heat to reflux (110°C).

  • If the solution is clear, allow it to cool slowly to RT, then 4°C.

  • If a "gummy" solid remains at the bottom, decant the hot clear supernatant into a clean flask and let that crystallize. The gummy residue is likely polar impurities.

Part 3: Troubleshooting & FAQs

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

Q: Instead of crystals, my product separates as a yellow oil droplets at the bottom of the flask. Why?

A: This is a common phenomenon with fluorinated phenylacetic acids. It occurs when the temperature where the solution becomes saturated is higher than the melting point of the solvated solid, or due to impurities lowering the melting point.

Corrective Actions:

  • Re-heat and Dilute: Re-heat the mixture until the oil dissolves. Add 10-20% more of the good solvent (EtOAc). This lowers the saturation temperature, hopefully below the "oiling out" temperature.

  • Seed Crystals: Cool the solution until it is just above the temperature where oiling occurred previously. Add a tiny crystal of pure product (seed). This provides a template for crystal growth rather than oil formation.

  • Vigorous Stirring: Sometimes, rapid stirring during the cooling phase can induce nucleation before the oil phase separates.

Issue 2: Impurity Management

Q: I see a small impurity peak at ~0.9 RRT (Relative Retention Time) in HPLC. What is it?

A: Based on the chemistry, this is likely the Hydrolysis Byproduct .

  • Identity: 2-Fluoro-1,4-benzenedicarboxylic acid (Terephthalic acid derivative).[1]

  • Cause: Over-hydrolysis of the nitrile group during the synthesis of the acetic acid moiety.

  • Removal: This impurity is significantly more polar and less soluble in organic solvents than your product.

    • Strategy: Use Protocol B (Toluene) . The di-acid impurity will likely remain insoluble in hot toluene.[1] Perform a hot filtration to remove the undissolved solid before cooling the filtrate.

Issue 3: Color Removal

Q: My product is off-white/tan. How do I get it white?

A: Color is often due to trace oxidation of phenolic impurities or oligomers.

  • Action: Add Activated Carbon (Charcoal) (5-10 wt% of crude mass) during the hot dissolution step.

  • Procedure:

    • Dissolve solid in hot solvent.[2][3][4][5][6]

    • Add charcoal carefully (avoid foaming).

    • Stir at reflux for 15 minutes.

    • Filter hot through a Celite pad to remove carbon.

    • Proceed with crystallization.[2][4][5][7][8]

Part 4: Data & Specifications

Physicochemical Properties Table
PropertyValue / ObservationRelevance
Melting Point Expected: 120–135°C (Estimate)*Purity indicator.[1] Sharp range (<2°C) indicates high purity.
Solubility (Water) Low (pH < 4), High (pH > 8)pKa of -COOH is ~3.8-4.[1]0. Soluble as salt.
Solubility (EtOAc) High (>100 mg/mL)Good solvent for dissolution.
Solubility (Heptane) NegligibleExcellent anti-solvent.
Stability Nitrile sensitive to strong acid/baseAvoid prolonged boiling in water/acid to prevent hydrolysis.

*Note: Exact melting point depends on polymorph and purity. Always compare against a reference standard if available.

Impurity Profile
Impurity TypeLikely StructureRemoval Strategy
Starting Material 4-Cyano-2-fluorobenzyl derivativeSoluble in Heptane; stays in mother liquor.[1]
Hydrolysis Product 2-Fluoro-1,4-benzenedicarboxylic acidInsoluble in Toluene; remove via hot filtration.[1]
Decarboxylated 4-Cyano-2-fluorotolueneOil; stays in mother liquor (EtOAc/Heptane).[1]

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for recrystallization techniques and solvent selection).

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved October 26, 2023. [Link][1]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 69401506, 2-(4-Cyano-2-fluorophenyl)acetic acid. [Link][1]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. [Link]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling fluorinated organic compounds.

Sources

Troubleshooting

Preventing decarboxylation of 4-Cyano-2-fluorophenylacetic acid during heating

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Unwanted Decarboxylation During Heating Welcome to the technical support center for 4-Cyano-2-fluorophenylacetic acid. This resource i...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Unwanted Decarboxylation During Heating

Welcome to the technical support center for 4-Cyano-2-fluorophenylacetic acid. This resource is designed to provide in-depth guidance and troubleshooting for common challenges encountered during its use in chemical synthesis, particularly the issue of premature decarboxylation upon heating. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive laboratory experience to ensure the integrity and success of your experiments.

I. Understanding the Challenge: The Propensity for Decarboxylation

4-Cyano-2-fluorophenylacetic acid is a valuable building block in pharmaceutical and materials science research. However, its structure, featuring a phenylacetic acid moiety substituted with electron-wiedrawing groups (cyano and fluoro), presents a specific challenge: a heightened susceptibility to decarboxylation, especially at elevated temperatures. This process involves the loss of carbon dioxide (CO2) from the carboxylic acid group, leading to the formation of the corresponding toluene derivative. This side reaction can significantly reduce the yield of the desired product and introduce impurities that complicate purification.

The decarboxylation of phenylacetic acids can proceed through different mechanisms depending on the reaction conditions and the nature of the substituents on the aromatic ring. For 4-Cyano-2-fluorophenylacetic acid, the presence of the electron-withdrawing cyano and fluoro groups can stabilize the formation of a benzyl anion intermediate, thereby facilitating decarboxylation, particularly under basic conditions or at high temperatures.[1][2]

Mechanism of Decarboxylation

The general mechanism for the decarboxylation of a phenylacetic acid involves the loss of CO2 to form a resonance-stabilized carbanion, which is then protonated to yield the final product. The stability of this carbanion intermediate is a key factor in determining the rate of decarboxylation.

G cluster_0 Decarboxylation of 4-Cyano-2-fluorophenylacetic acid start 4-Cyano-2-fluorophenylacetic acid intermediate Benzyl Anion Intermediate (Resonance Stabilized) start->intermediate Heat (Δ) co2 CO₂ start->co2 product 4-Cyano-2-fluorotoluene intermediate->product + H⁺ proton H⁺ Source (e.g., solvent, acid)

Caption: General pathway for the thermal decarboxylation of 4-Cyano-2-fluorophenylacetic acid.

II. Troubleshooting Guide: Preventing Decarboxylation

This section addresses specific issues you might encounter and provides actionable solutions.

Question 1: My reaction yield is consistently low when using 4-Cyano-2-fluorophenylacetic acid at elevated temperatures. How can I minimize decarboxylation?

Answer:

Low yields in reactions involving heating 4-Cyano-2-fluorophenylacetic acid are frequently due to competitive decarboxylation. To mitigate this, consider the following strategies:

  • Temperature Control: This is the most critical factor. Whenever possible, conduct your reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Even a slight reduction in temperature can significantly decrease the rate of decarboxylation.

  • Reaction Time: Minimize the reaction time at elevated temperatures. Prolonged heating, even at moderate temperatures, can lead to increased decarboxylation. Monitor your reaction progress closely (e.g., by TLC or LC-MS) and stop the reaction as soon as the starting material is consumed.

  • Choice of Solvent: The solvent can play a crucial role. Aprotic solvents are generally preferred over protic solvents, as the latter can facilitate protonation of the intermediate carbanion, driving the decarboxylation forward.

  • pH Control: Avoid strongly basic conditions, as they can deprotonate the carboxylic acid and promote decarboxylation. If your reaction requires a base, use the mildest base possible and only in stoichiometric amounts.

Question 2: I am performing a reaction that requires a high temperature. Are there any additives I can use to suppress decarboxylation?

Answer:

While there are no universal "decarboxylation inhibitors," certain strategies can be employed in high-temperature reactions:

  • Running the reaction under an atmosphere of Carbon Dioxide (CO₂): Le Chatelier's principle suggests that increasing the concentration of a product (in this case, CO₂) can shift the equilibrium back towards the reactants, thereby suppressing the decarboxylation reaction.[3] This can be achieved by bubbling CO₂ through the reaction mixture or maintaining a CO₂ atmosphere in the reaction vessel.

  • Use of Bulky Protecting Groups: In some cases, it may be possible to temporarily protect the carboxylic acid functional group as a bulky ester. The steric hindrance of the protecting group can disfavor the formation of the transition state required for decarboxylation. The protecting group can then be removed under milder conditions after the high-temperature step is complete.

III. Frequently Asked Questions (FAQs)

What is the typical temperature at which 4-Cyano-2-fluorophenylacetic acid starts to decarboxylate?

While there isn't a single, sharp decarboxylation temperature, significant decomposition is often observed at temperatures exceeding 120-150°C, especially during prolonged heating.[4] However, the onset of decarboxylation can be influenced by the solvent, the presence of acids or bases, and other reaction components.

Does the position of the fluoro and cyano groups affect the rate of decarboxylation?

Yes, the electronic effects of the substituents play a significant role. Both the fluoro and cyano groups are electron-withdrawing. Electron-withdrawing groups can stabilize the negative charge of the carboxylate anion, which can influence the acidity of the carboxylic acid.[2] More importantly in this context, they can also stabilize the carbanion intermediate formed during decarboxylation, thereby increasing the rate of this side reaction.

Are there alternative synthetic strategies that avoid heating 4-Cyano-2-fluorophenylacetic acid?

Absolutely. If decarboxylation is a persistent issue, consider alternative synthetic routes that operate under milder conditions. For example, photocatalytic or electrochemical methods for decarboxylative coupling reactions often proceed at or near room temperature, thus avoiding thermal decomposition.[5][6][7]

IV. Experimental Protocol: A Case Study in Minimizing Decarboxylation

The following is a generalized protocol for a reaction where 4-Cyano-2-fluorophenylacetic acid is used as a starting material, with an emphasis on preventing decarboxylation.

Objective: To perform a reaction (e.g., amidation) with 4-Cyano-2-fluorophenylacetic acid while minimizing decarboxylation.
Materials:
  • 4-Cyano-2-fluorophenylacetic acid

  • Amine (or other nucleophile)

  • Coupling agent (e.g., EDC, DCC)

  • Anhydrous, aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Inert gas (e.g., Nitrogen or Argon)

  • Reaction vessel with temperature control (e.g., oil bath)

Procedure:
  • Reaction Setup: Under an inert atmosphere, dissolve 4-Cyano-2-fluorophenylacetic acid and the amine in the anhydrous aprotic solvent in the reaction vessel.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath. This will help to control the exothermicity of the reaction and minimize any initial thermal stress on the starting material.

  • Addition of Coupling Agent: Slowly add the coupling agent to the cooled reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at 0°C and monitor its progress by TLC or LC-MS. If the reaction is sluggish, allow it to slowly warm to room temperature. Avoid heating unless absolutely necessary.

  • Work-up and Purification: Once the reaction is complete, proceed with the appropriate aqueous work-up and purification by column chromatography or recrystallization.

G cluster_0 Recommended Workflow start Dissolve Reactants in Anhydrous Aprotic Solvent cool Cool to 0°C start->cool add_coupling Slowly Add Coupling Agent cool->add_coupling monitor Monitor Reaction Progress (TLC/LC-MS) add_coupling->monitor warm Allow to Warm to RT (if necessary) monitor->warm If sluggish workup Aqueous Work-up monitor->workup Reaction Complete warm->monitor purify Purification workup->purify

Caption: A workflow designed to minimize decarboxylation during a typical coupling reaction.

V. Summary of Key Parameters

ParameterRecommendation to Minimize DecarboxylationRationale
Temperature Use the lowest effective temperature.Decarboxylation is a thermally driven process.
Reaction Time Minimize heating duration.Prolonged exposure to heat increases the likelihood of decarboxylation.
Solvent Aprotic solvents (e.g., DCM, THF, Acetonitrile).Protic solvents can facilitate the protonation of the carbanion intermediate.
pH Avoid strongly basic conditions.Bases can promote the formation of the carboxylate anion, which can be more prone to decarboxylation.
Atmosphere Consider a CO₂ atmosphere for high-temperature reactions.Le Chatelier's principle: an excess of product can inhibit the forward reaction.

VI. References

  • Chemical Review and Letters. (2023). Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones.

  • ACS Publications. (2024). Visible-Light-Induced Oxidative Decarboxylative Coupling of Phenylacetic Acid Derivatives Using SF6 as an Oxidant.

  • The Royal Society of Chemistry. (2013). Pd(II)-Catalyzed Decarboxylative Acylation of Phenylacetamides with α-Oxocarboxylic Acids via C–H Bond Activation.

  • PMC. (2023). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts.

  • RSC Publishing. (2024). Electrochemical oxidative decarboxylative of α-oxocarboxylic acids towards the synthesis of quinazolines and quinazolinones.

  • ACS Publications. (2014). Photocatalytic Decarboxylative Reduction of Carboxylic Acids and Its Application in Asymmetric Synthesis.

  • ResearchGate. (n.d.). Mechanisms of Decarboxylation of Phenylacetic Acids and their Sodium Salts in Water at High Temperature and Pressure.

  • Chemistry Stack Exchange. (2017). The decarboxylation of phenylacetic acid via addition of acid.

  • YouTube. (2018). Decarboxylation Reaction Mechanism.

  • Quora. (2021). What is the effect of an electron withdrawing group on the acidity of carboxylic acid?.

  • Master Organic Chemistry. (2022). Decarboxylation.

  • Chemical Review and Letters. (n.d.). Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones.

  • ResearchGate. (2014). How can one prevent the decarboxylation of an alpha hydroxy acid under basic conditions during a flow oxidation process?.

  • PMC. (n.d.). Decarboxylation in Natural Products Biosynthesis.

  • Organic Chemistry Portal. (n.d.). Decarboxylation.

  • PubChem. (n.d.). 2-(4-Cyano-2-fluorophenyl)acetic acid.

  • Google Patents. (n.d.). Synthetic method of 2-(4-bromo-2-cyano-6-fluorophenyl) acetic acid.

  • Collection of Czechoslovak Chemical Communications. (2002). Synthesis of 4-Fluorophenols from 4-tert-Butylphenols and Fluoride Sources Under Oxidative Conditions.

  • Controlled Radical Polymerization. (n.d.). Solvent-Free Organic Synthesis.

  • Sigma-Aldrich. (n.d.). 4-Fluorophenylacetic acid 98 405-50-5.

  • Tokyo Chemical Industry. (2025). SAFETY DATA SHEET.

  • Growing Science. (2014). A facile and efficient protocol for the synthesis of 2-amino-3-cyano-4H-pyran derivatives at ambient temperature.

  • Thermo Fisher Scientific. (n.d.). 4-Fluorophenylacetic acid, 98% 100 g.

  • PubChem. (n.d.). 2-(4-Fluorophenyl)acetic acid.

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Optimization

Technical Support Center: Synthesis of Fluorinated Phenylacetic Acids

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the synthesis of fluorinated phenylacetic acids. As a Senior Application Scientist, I understand that in...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of fluorinated phenylacetic acids. As a Senior Application Scientist, I understand that incorporating fluorine atoms into your target molecules can be a powerful strategy, but it often comes with unique synthetic challenges. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot common issues and optimize your reaction outcomes. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you make informed decisions in your laboratory work.

Troubleshooting Guide: Common Side Reactions & Mitigation Strategies

This section addresses specific problems you may encounter during the synthesis of fluorinated phenylacetic acids. Each entry is structured as a question you might ask, followed by a detailed explanation of the cause and actionable solutions.

Question 1: My reaction to produce 4-fluorophenylacetic acid from benzyl cyanide is yielding significant amounts of phenylacetamide and unreacted starting material. How can I drive the hydrolysis to completion while avoiding the amide intermediate?

Scientist's Insight: This is a classic issue of incomplete hydrolysis. The conversion of a nitrile to a carboxylic acid is a two-step process: nitrile to amide, then amide to carboxylic acid. Under certain conditions, particularly with insufficient water or reaction time, the hydrolysis can stall at the more stable amide intermediate.[1] Harsh conditions designed to force the hydrolysis can sometimes lead to degradation or other side reactions like decarboxylation.

Actionable Solutions & Causality:

  • Optimize Acid-Catalyzed Conditions:

    • Protocol: A robust method is to use a mixture of concentrated sulfuric acid and water. Combine benzyl cyanide (1.0 eq), water (5.0 eq), and concentrated sulfuric acid (3.0 eq). Heat the mixture to a steady reflux (approx. 100-110 °C) with vigorous stirring for 3-4 hours.[2]

    • Causality: The high concentration of hydronium ions and elevated temperature provide the necessary activation energy to overcome the stability of the phenylacetamide intermediate and push the equilibrium towards the final carboxylic acid product. Vigorous stirring is crucial to ensure proper mixing in the biphasic system.

  • Consider Phase-Transfer Catalysis (PTC) for Basic Hydrolysis:

    • Protocol: For substrates sensitive to strong acid, basic hydrolysis with a phase-transfer catalyst can be effective. Use a biphasic system of toluene and concentrated aqueous NaOH with a quaternary ammonium salt like tetrabutylammonium bromide (TBAB). The catalyst transports the hydroxide ion into the organic phase to react with the nitrile.[3][4]

    • Causality: PTC overcomes the insolubility of the organic substrate in the aqueous base, allowing the reaction to proceed at a much faster rate and under milder conditions than a simple biphasic mixture, thereby minimizing side reactions.[5]

  • Reaction Monitoring:

    • Technique: Use Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the intermediate amide. Do not stop the reaction until the amide spot/peak is minimal.

    • Causality: Relying solely on reaction time can be misleading due to variations in scale, heating efficiency, and substrate reactivity. Direct monitoring ensures the reaction is truly complete.

Question 2: I am attempting a direct electrophilic fluorination on phenylacetic acid to get 4-fluorophenylacetic acid, but I'm getting a mixture of 2-fluoro and 4-fluoro isomers, along with some di-fluorinated products. How can I improve regioselectivity and prevent over-fluorination?

Scientist's Insight: The -CH₂COOH group is an ortho-, para-director in electrophilic aromatic substitution. However, its directing effect is not as strong as other activating groups, which can lead to mixtures of isomers.[6] Over-fluorination occurs when the newly introduced fluorine atom does not sufficiently deactivate the ring to prevent a second fluorination event. The choice of fluorinating agent and reaction conditions are paramount in controlling both outcomes.

Actionable Solutions & Causality:

  • Choice of Fluorinating Agent:

    • Recommendation: Switch to a bulkier or less reactive electrophilic fluorinating agent. While Selectfluor® is highly effective, it is also very reactive.[7] N-Fluorobenzenesulfonimide (NFSI) is a milder and often more selective alternative.[8][9]

    • Causality: A bulkier reagent like Selectfluor® can sometimes favor the sterically less hindered para-position. However, the high reactivity can overcome subtle electronic differences, leading to poor selectivity. A milder reagent like NFSI often provides better kinetic control, allowing the inherent electronic preferences of the substrate to dominate, which can improve the para:ortho ratio.[7][8]

  • Control Stoichiometry and Temperature:

    • Protocol: Use a slight excess, but not a large excess, of the fluorinating agent (e.g., 1.1 equivalents). Perform the reaction at a lower temperature (e.g., starting at -78 °C and slowly warming to room temperature).

    • Causality: Using a large excess of the fluorinating agent dramatically increases the probability of a second fluorination event on the activated mono-fluorinated product.[8] Lower temperatures reduce the overall reaction rate, enhancing the kinetic selectivity between the different positions on the ring and between the starting material and the mono-fluorinated product.

  • Solvent Effects:

    • Recommendation: The choice of solvent can influence selectivity. Acetonitrile is a common choice. Experimenting with other polar aprotic solvents may be beneficial.

    • Causality: The solvent can affect the solvation and reactivity of the electrophilic fluorinating agent and the reaction intermediates, which in turn can influence the regiochemical outcome.

ReagentCommon NameReactivityTypical Use CaseReference
1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor®HighGeneral purpose, powerful fluorination of electron-rich aromatics and enolates.[7]
N-FluorobenzenesulfonimideNFSIModerateMilder fluorination, often provides better selectivity with sensitive substrates.[8][9]
Question 3: During my synthesis, especially during workup or purification, I am observing the formation of the corresponding fluorotoluene. What is causing this decarboxylation and how can I prevent it?

Scientist's Insight: Phenylacetic acids are susceptible to decarboxylation (loss of CO₂) under certain conditions, particularly at elevated temperatures or in the presence of strong acids or bases.[10][11] The reaction proceeds through the formation of a benzyl anion or a related intermediate, which is then protonated to yield the toluene derivative.[10] Fluorine substitution can influence the rate of this side reaction.

Actionable Solutions & Causality:

  • Avoid High Temperatures:

    • Recommendation: If distillation is required for purification, perform it under high vacuum to keep the boiling point as low as possible. Avoid prolonged heating of the final product, especially in solution.

    • Causality: Decarboxylation is a thermally driven process.[10] Reducing the thermal stress on the molecule is the most direct way to prevent it.

  • Neutralize Carefully During Workup:

    • Protocol: When acidifying the carboxylate salt to precipitate the final product, do so at low temperatures (e.g., 0-5 °C) and add the acid slowly. Do not overshoot to a very low pH.

    • Causality: The decarboxylation of the free acid can be catalyzed by strong acid via the formation of a ring-protonated zwitterion.[10] Performing the neutralization under cold, controlled conditions minimizes the time the product spends in a strongly acidic environment.

  • Consider Alternative Synthetic Routes:

    • Strategy: If decarboxylation is a persistent issue, a synthetic route that generates the carboxylic acid in the final, milder step can be advantageous. For example, the hydrolysis of a fluorinated phenylacetonitrile precursor is often performed under conditions less harsh than those that might cause decarboxylation of the final acid.[12]

Question 4: I'm using the Willgerodt-Kindler reaction to synthesize a fluorophenylacetic acid from the corresponding fluoroacetophenone, but my yields are low and I'm getting a complex mixture of side products.

Scientist's Insight: The Willgerodt-Kindler reaction is a powerful tool but can be sensitive to reaction conditions.[13] It involves the rearrangement of an aryl alkyl ketone to a terminal thioamide, which is then hydrolyzed.[14] Side reactions can include incomplete reaction, polymerization, and the formation of various sulfur-containing byproducts. The final hydrolysis step is also critical for obtaining a good yield of the carboxylic acid.[15]

Actionable Solutions & Causality:

  • Optimize Reaction Conditions:

    • Protocol: A common and effective protocol involves heating the fluoroacetophenone (1.0 eq) with sulfur (2.5 eq) and morpholine (3.0 eq) to reflux (approx. 130-140 °C).[2][15]

    • Causality: The correct stoichiometry of sulfur and amine is crucial for the efficient formation of the key reactive polysulfide species and the subsequent rearrangement. Morpholine is often the amine of choice as it provides a good balance of nucleophilicity and boiling point.[15]

  • Ensure Complete Hydrolysis:

    • Protocol: After the initial reaction, the intermediate thioamide must be rigorously hydrolyzed. This is often achieved by refluxing with a strong acid (e.g., 50% H₂SO₄) or a strong base (e.g., 20% NaOH) for several hours.[2][15]

    • Causality: The thioamide intermediate is quite stable. Incomplete hydrolysis is a common reason for low yields of the final carboxylic acid. Monitoring this step by TLC or HPLC is recommended.

  • Microwave-Assisted Synthesis:

    • Technique: The use of microwave irradiation can significantly reduce reaction times and often improves yields by minimizing the formation of thermally degraded side products.[16]

    • Causality: Microwave heating provides rapid and uniform heating of the reaction mixture, which can lead to cleaner and faster conversions compared to conventional heating methods.

FAQs: General Synthetic Considerations

Q: Which synthetic route is generally best for preparing a fluorinated phenylacetic acid?

A: The "best" route depends heavily on the desired substitution pattern and the availability of starting materials.

  • For para-substituted products: The hydrolysis of the corresponding para-fluorobenzyl cyanide is often the most direct and reliable method. This route is common because para-fluorobenzyl halides are readily accessible.

  • When starting from a ketone: The Willgerodt-Kindler reaction is a unique and powerful option for converting a fluoroacetophenone into the desired acid.[13]

  • For direct C-H fluorination: This is a modern approach but can be challenging in terms of selectivity. It is most useful when other methods are not feasible or for late-stage fluorination strategies.[17][18]

  • Palladium-catalyzed carbonylation: This is an excellent method if starting from a benzyl halide, offering high yields and functional group tolerance.[2][19]

Q: My synthesis involves a benzylic C-H bond. What precautions should I take against unwanted benzylic oxidation?

A: The benzylic position is susceptible to oxidation, especially in the presence of strong oxidizing agents (like KMnO₄ or H₂CrO₄) or under aerobic conditions with certain metal catalysts.[20]

  • Use an Inert Atmosphere: When working with reactions that are sensitive to oxygen and involve heating or transition metal catalysts, it is wise to conduct them under an inert atmosphere (e.g., Nitrogen or Argon).

  • Avoid Strong Oxidants: Be mindful of the reagents used. If an oxidation is not the intended reaction, avoid common strong oxidants, especially at elevated temperatures.[21]

  • Protecting Groups: In complex syntheses, if the benzylic position is not the reaction site but is sensitive to the planned conditions, consider if a protecting group strategy is necessary, although this adds steps to the synthesis.

Experimental Workflow & Visualization

To effectively troubleshoot a synthetic reaction, a logical workflow is essential. The following diagram illustrates a typical process for diagnosing and solving issues during the synthesis of fluorinated phenylacetic acids.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_diagnosis Diagnosis & Hypothesis cluster_solution Solution Implementation cluster_evaluation Evaluation Start Reaction Outcome Unsatisfactory (Low Yield, Impurities) Analyze Analyze Crude Product (NMR, LC-MS, GC-MS) Start->Analyze Identify Identify Side Products & Unreacted Materials Analyze->Identify Hypothesize Formulate Hypothesis (e.g., Incomplete Reaction, Side Reaction X) Identify->Hypothesize Consult Consult Literature & Technical Guides Hypothesize->Consult Modify Modify Reaction Parameters (Temp, Reagents, Time, Solvent) Consult->Modify Rerun Rerun Small-Scale Test Reaction Modify->Rerun Analyze2 Analyze New Outcome Rerun->Analyze2 Success Problem Solved: Scale-Up Analyze2->Success Improved Result Failure Problem Persists: Re-evaluate Hypothesis Analyze2->Failure No Improvement Failure->Hypothesize

Caption: A systematic workflow for troubleshooting synthetic reactions.

References

  • Miles, C. J., & Parker, K. M. (2018). Mechanisms of Decarboxylation of Phenylacetic Acids and their Sodium Salts in Water at High Temperature and Pressure. ResearchGate. [Link]

  • Filo. (n.d.). Write the step mechanism of phenyl acetic acid from Benzoic a... Filo.com. [Link]

  • Annasaheb Awate College. (n.d.). A Simple Protocol for Oxidative Decarboxylation of Phenyl Acetic Acid using Oxone and Iodobenzene. Annasaheb Awate Arts, Commerce and Hutatma Babu Genu Science College. [Link]

  • Wang, Y., et al. (2024). Visible-Light-Induced Oxidative Decarboxylative Coupling of Phenylacetic Acid Derivatives Using SF6 as an Oxidant. Organic Letters. [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Phenylacetic acid. Wikipedia. [Link]

  • Al-Iraqi, A., & Al-Juboori, A. A. H. (2020). N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. RSC Advances. [Link]

  • Google Patents. (n.d.). Process for the preparation of fluorophenylacetic acids and derivatives thereof.
  • Wikipedia. (n.d.). Willgerodt rearrangement. Wikipedia. [Link]

  • Mechanochemical, R., et al. (2022). Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Direct fluorination and amination of (hetero)aromatic C–H bonds with NFSI. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2021). Enzymatic synthesis of fluorinated compounds. National Center for Biotechnology Information. [Link]

  • Madani, A., et al. (2022). Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Synthesis of phenylacetic acid derivatives. ResearchGate. [Link]

  • Madani, A., et al. (2022). Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch. Organic Letters. [Link]

  • ResearchGate. (n.d.). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. ResearchGate. [Link]

  • Madani, A., et al. (2022). Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch. PubMed. [Link]

  • Wikipedia. (n.d.). Electrophilic fluorination. Wikipedia. [Link]

  • MDPI. (2024). Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. MDPI. [Link]

  • Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]

  • Madani, A., et al. (2022). Benzylic fluorination induced by N–F bond activation of Selectfluor® with a solvent-dependent selectivity switch. MPG.PuRe. [Link]

  • Miyamoto, K., & Ohta, H. (1999). Preparative-scale Enzyme-catalyzed Synthesis of (R)-α-Fluorophenylacetic Acid. Bioscience, Biotechnology, and Biochemistry. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. BJSTR. [Link]

  • Taylor & Francis Online. (n.d.). Phase-transfer catalyst – Knowledge and References. Taylor & Francis Online. [Link]

  • Wikipedia. (n.d.). Benzyl cyanide. Wikipedia. [Link]

  • Erowid. (n.d.). Phenylacetic Acid via the Willgerodt Reaction from Styrene/Acetophenone. Erowid. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. ResearchGate. [Link]

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]

  • Taylor & Francis Online. (n.d.). Phase transfer catalysts – Knowledge and References. Taylor & Francis Online. [Link]

  • MSU Chemistry. (2009). Willgerodt‐Kindler Reaction. Michigan State University. [Link]

  • Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Organic Chemistry Portal. [Link]

  • ACS Publications. (2026). Direct Access to Fluorinated Organoselenium Compounds from Pentafluorobenzenes via One-Pot Na2Se-Based Synthesis: An Approach to Selenides and Diselenides. ACS Publications. [Link]

  • Sciencemadness Wiki. (2022). Phenylacetic acid. Sciencemadness Wiki. [Link]

  • Ataman Kimya. (n.d.). BENZYL CYANIDE. Ataman Kimya. [Link]

  • ACS Publications. (2026). Direct Access to Fluorinated Organoselenium Compounds from Pentafluorobenzenes via One-Pot Na2Se-Based Synthesis. ACS Publications. [Link]

  • National Center for Biotechnology Information. (n.d.). Regiospecifically Fluorinated Polycyclic Aromatic Hydrocarbons via Julia-Kocienski Olefination and Oxidative Photocyclization. Effect of Fluorine Atom Substitution on Molecular Shape. National Center for Biotechnology Information. [Link]

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Troubleshooting

Optimization of storage conditions to prevent degradation of the compound

Role: Senior Application Scientist Subject: Comprehensive Guide to Minimizing Compound Degradation Ticket ID: STAB-OPT-2024 Status: Open Introduction: The Stability Imperative Welcome to the Technical Support Center. As...

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Subject: Comprehensive Guide to Minimizing Compound Degradation Ticket ID: STAB-OPT-2024 Status: Open

Introduction: The Stability Imperative

Welcome to the Technical Support Center. As researchers, we often treat storage as an afterthought—until a high-potency inhibitor loses 50% of its IC50 over a weekend, or a protein aggregates into useless sludge.

This guide is not a generic checklist. It is a causal framework designed to help you diagnose why your specific compound is degrading and how to implement a self-validating storage strategy. We focus on the three primary vectors of entropy in chemical biology: Hydrolysis, Oxidation, and Surface Adsorption.

Module 1: The Storage Decision Matrix

Before placing any sample in the freezer, you must profile its physicochemical vulnerabilities. Use the following decision logic to determine the optimal environment.

Visual 1: Storage Logic Flow

StorageDecisionTree Start Compound State? Solid Solid / Powder Start->Solid Liquid Solution Start->Liquid Hygroscopic Hygroscopic? Solid->Hygroscopic SolventCheck Solvent Type? Liquid->SolventCheck Desiccate Store -20°C + Desiccant (Argon flush) Hygroscopic->Desiccate Yes StandardSolid Store -20°C (Dark, Tightly Sealed) Hygroscopic->StandardSolid No DMSO DMSO (100%) SolventCheck->DMSO WaterBuffer Aqueous / Buffer SolventCheck->WaterBuffer FreezeThaw Aliquot Required? (Avoid F/T Cycles) DMSO->FreezeThaw Protein Molecule Type? WaterBuffer->Protein SingleUse Single-Use Aliquots (-20°C or -80°C) FreezeThaw->SingleUse Yes (Best Practice) BulkDMSO Risk: Water Absorption (Use Septum Caps) FreezeThaw->BulkDMSO No SmallMol Small Molecule Protein->SmallMol Biologic Protein / Antibody Protein->Biologic SmallMol->SingleUse CryoAdd Add Cryoprotectant (Glycerol/Trehalose) Biologic->CryoAdd FlashFreeze Snap Freeze (LN2) Store -80°C CryoAdd->FlashFreeze

Caption: Decision matrix for selecting storage conditions based on physical state and solvent properties. Blue nodes indicate state; Yellow nodes indicate decision points; Green nodes indicate optimal endpoints.

Module 2: The "Silent Killers" (Troubleshooting & Causality)

Scenario A: "My DMSO stock precipitated after a few weeks at -20°C."

The Diagnosis: Hygroscopic Water Uptake.[1] DMSO is aggressively hygroscopic.[1][2] At -20°C, DMSO is a solid (freezing point is ~18.5°C). However, every time you open the vial at room temperature, it sucks moisture from the air.

  • Mechanism: Water lowers the solubility of many lipophilic small molecules. If the water content in your DMSO exceeds 1-2%, your compound may crash out of solution (precipitate) or undergo hydrolysis.

  • The Fix:

    • Single-Use Aliquots: Never store a "master stock" that is freeze-thawed repeatedly.

    • Septum Caps: Use piercing septa to withdraw liquid without exposing the bulk to air.

    • Visual Check: If your frozen DMSO looks "slushy" rather than a solid block of ice at -20°C, it has absorbed significant water.

Data: Water Absorption Rate of DMSO

Condition Time Exposed to Air (50% RH) Water Content (% v/v) Risk Level
Open Vial 1 Hour ~1.0% Moderate
Open Vial 24 Hours >10.0% Critical (Precipitation)

| Septum Sealed | 1 Month | <0.1% | Low |

Scenario B: "My IC50 curves are shifting right (loss of potency), but the mass spec looks mostly clean."

The Diagnosis: Surface Adsorption (The "Sticky" Compound). Highly lipophilic compounds (LogP > 3) or positively charged peptides often adhere to the walls of plastic tubes (polypropylene/polystyrene), effectively lowering the actual concentration in the tube vs. the calculated concentration.

  • The Fix:

    • Switch Materials: Use Glass inserts or Low-Binding polypropylene tubes.

    • Solvent Buffer: Add 0.01% Tween-20 or BSA to aqueous working solutions to "block" the plastic surface.

Scenario C: "I see a +16 Da peak in my LC-MS."

The Diagnosis: Oxidation.[3][4][5][6][7] A mass shift of +16 Da usually indicates the addition of a single oxygen atom (Methionine sulfoxide in proteins; N-oxide or sulfoxide in small molecules).

  • The Fix:

    • Headspace Purge: Overlay the sample with Argon or Nitrogen gas before sealing. Argon is heavier than air and more effective.

    • Antioxidants: For biologics, add Methionine or EDTA (to chelate metal ions that catalyze oxidation).

Module 3: Self-Validating Protocols

Do not guess stability. Prove it. The following Forced Degradation Protocol is the industry standard (based on ICH Q1A) to predict how your compound will fail.

Protocol: Rapid Stress Testing (Forced Degradation)

Objective: Identify degradation products and susceptible functional groups within 24-48 hours.

Materials:

  • Compound (1 mg/mL in DMSO or Water)

  • 0.1 N HCl (Acid Hydrolysis)

  • 0.1 N NaOH (Base Hydrolysis)

  • 3% H2O2 (Oxidation)

  • UV Light Source (Photolysis)[4][8]

Workflow:

  • Preparation: Prepare 4 aliquots of your compound.

  • Stress Induction:

    • Vial A (Acid): Add equal vol 0.1 N HCl. Incubate 4h @ RT.

    • Vial B (Base): Add equal vol 0.1 N NaOH. Incubate 4h @ RT.

    • Vial C (Oxidative): Add equal vol 3% H2O2. Incubate 4h @ RT.

    • Vial D (Control): Add equal vol Water. Store @ 4°C.

  • Neutralization: Neutralize Acid/Base samples to pH 7.0 immediately after incubation.

  • Analysis: Run LC-MS/HPLC. Compare Peak Area of Parent Compound in A, B, C vs D.

Acceptance Criteria:

  • If recovery is <80% in any condition, the compound is unstable in that pathway.

    • Acid/Base Fail: Store in dry powder form only; avoid aqueous buffers.

    • Oxidation Fail: Store under Argon; use amber vials.

Visual 2: Degradation Pathways & Prevention

DegradationPathways Compound Compound Hydrolysis Hydrolysis (Esters, Amides) Compound->Hydrolysis Oxidation Oxidation (Met, Cys, Amines) Compound->Oxidation Photolysis Photolysis (Double bonds) Compound->Photolysis Adsorption Adsorption (Loss of Mass) Compound->Adsorption Water Water / Moisture Water->Hydrolysis Oxygen Oxygen / Radicals Oxygen->Oxidation Light UV / VIS Light Light->Photolysis Plastic Plastic Surface Plastic->Adsorption Desiccant Solution: Desiccants / Lyophilization Hydrolysis->Desiccant InertGas Solution: Argon Overlay / Antioxidants Oxidation->InertGas Amber Solution: Amber Glass / Foil Photolysis->Amber Glassware Solution: Glass Vials / Surfactants Adsorption->Glassware

Caption: Mapping environmental stressors to chemical degradation mechanisms and their specific remediation strategies.

Module 4: Frequently Asked Questions (FAQs)

Q1: Is -80°C always better than -20°C?

  • Answer: Generally, yes, due to Arrhenius kinetics (reaction rates drop with temperature). However, for DMSO solutions , -80°C is not significantly better than -20°C for chemical stability, but it is better for preventing evaporation if caps are loose. For Proteins , -80°C is preferred to prevent "glass transition" shifts, but flash freezing (liquid nitrogen) is required first to prevent ice crystal damage.

Q2: Can I use Nitrogen gas instead of Argon?

  • Answer: Yes, but Argon is superior. Argon is denser than air and forms a "blanket" over your sample. Nitrogen is lighter and mixes with air more easily, requiring a continuous flow to maintain an inert atmosphere.

Q3: How many freeze-thaw cycles are "safe"?

  • Answer: Assume Zero until proven otherwise.

    • Small Molecules: Usually robust up to 3-5 cycles if no precipitation occurs.

    • Biologics:[8][9][10] Highly sensitive. A single cycle can denature 10-20% of some antibodies. Always aliquot!

Q4: My compound is light sensitive, but I don't have amber vials. What now?

  • Answer: Wrap standard clear glass vials in aluminum foil. This is actually more effective than amber glass (which still transmits some IR/UV light) as it blocks 100% of radiation.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003).[11] Link

  • Cheng, X., et al. "Studies on repository compound stability in DMSO under various conditions."[12] Journal of Biomolecular Screening, 8(3), 292-304. (2003).[13][14] Link

  • Tominaga, N., et al. "Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses." Journal of Pharmaceutical and Biomedical Analysis, 53(5), 1302-1308. (2010).[2][15] Link

  • Bhatnagar, B.S., et al. "Freeze-Thaw Stability of Proteins." Methods in Molecular Biology, 368, 285-300. (2007). Link

  • Way, L. "DMSO Hygroscopicity and Compound Stability." NIH Chemical Genomics Center Guidelines. Link

Sources

Optimization

Technical Support Center: A Guide to Overcoming Challenges in Fluorinated Acid Column Chromatography

Welcome to our dedicated resource for researchers, scientists, and professionals in drug development facing the unique challenges of separating fluorinated acids by column chromatography. The introduction of fluorine int...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated resource for researchers, scientists, and professionals in drug development facing the unique challenges of separating fluorinated acids by column chromatography. The introduction of fluorine into a molecule dramatically alters its physicochemical properties, often leading to frustrating and counterintuitive chromatographic behavior. This guide is designed to provide not just solutions, but a deeper understanding of the underlying principles, empowering you to troubleshoot effectively and develop robust separation methods.

The Fluorine Factor: Why Are These Separations So Challenging?

Fluorine's high electronegativity imparts unique characteristics to acidic molecules. Per- and polyfluorinated acids are significantly stronger than their non-fluorinated analogs. For instance, the pKa of acetic acid is 4.75, while trifluoroacetic acid (TFA) has a pKa around -0.3.[1] This means that under typical reversed-phase conditions (pH 2-8), these acids are almost always fully deprotonated and exist as anions. This high polarity and anionic nature are at the heart of many separation difficulties.

Key Physicochemical Properties of Fluorinated Acids:

AcidpKa Value
Monofluoroacetic Acid (MFA)2.58 ± 0.03
Difluoroacetic Acid (DFA)1.22 ± 0.03
Trifluoroacetic Acid (TFA)0.03 ± 0.07
Perfluorooctanoic Acid (PFOA)-0.27 ± 0.18

Data sourced from experimental determination by 19F-NMR.[2]

This guide will address common issues in a question-and-answer format, providing both theoretical explanations and practical, step-by-step protocols.

Frequently Asked Questions & Troubleshooting Guides

Issue 1: Poor or No Retention on Reversed-Phase (C18) Columns

Q1: I'm injecting my fluorinated acid onto a C18 column with a standard acetonitrile/water mobile phase, but it's eluting in the void volume. What's happening?

A1: This is a classic problem stemming from the high polarity and anionic nature of fluorinated acids. A standard C18 stationary phase is nonpolar, and under typical mobile phase conditions, your highly polar, fully ionized fluorinated acid has very little affinity for it. This "like-dissolves-like" principle means your analyte prefers the polar mobile phase and is washed off the column without significant retention.

Troubleshooting Workflow: Enhancing Retention of Fluorinated Acids

G cluster_solutions Potential Solutions start Start: Poor Retention on C18 ip Introduce Ion-Pairing Agent start->ip For highly polar, anionic acids mmc Switch to Mixed-Mode Chromatography start->mmc For complex mixtures with varying polarities hilic Employ HILIC start->hilic For very polar analytes pfp Use a Fluorinated Stationary Phase (e.g., PFP) start->pfp For fluorinated analytes ip_details Forms a neutral, more retained complex ip->ip_details mmc_details Combines reversed-phase and ion-exchange mechanisms mmc->mmc_details hilic_details Uses a polar stationary phase with a nonpolar mobile phase hilic->hilic_details pfp_details Enhances retention through fluorous-fluorous interactions pfp->pfp_details

Caption: Troubleshooting workflow for poor retention of fluorinated acids.

Solution 1.1: Employ Ion-Pairing Chromatography

Ion-pairing agents are molecules with a hydrophobic tail and an ionic head group that is opposite in charge to the analyte. In the case of anionic fluorinated acids, a cationic ion-pairing agent is used.

Mechanism of Action: The ion-pairing agent forms a neutral ion pair with the fluorinated acid anion. This complex is significantly less polar than the bare anion, allowing it to be retained on a reversed-phase column. Perfluorinated carboxylic acids themselves are often used as ion-pairing reagents for the separation of basic compounds.[3][4]

Experimental Protocol: Ion-Pairing Chromatography for Fluorinated Acids

  • Select an Ion-Pairing Agent: For anionic fluorinated acids, a common choice is a volatile amine like triethylamine (TEA) or a quaternary ammonium salt.

  • Prepare the Mobile Phase:

    • Aqueous Phase (A): Add 0.1% (v/v) of your chosen ion-pairing agent to water. Adjust the pH to be at least 2 units below the pKa of the ion-pairing agent to ensure it is protonated. For example, if using TEA (pKa ~10.8), adjust the pH to ~8.8 or lower.

    • Organic Phase (B): Add 0.1% (v/v) of the ion-pairing agent to acetonitrile or methanol.

  • Equilibrate the Column: Flush the column with at least 10-20 column volumes of your starting mobile phase composition to ensure the stationary phase is saturated with the ion-pairing agent.

  • Run Your Separation: Start with a shallow gradient and optimize as needed.

Solution 1.2: Switch to a Different Stationary Phase

If ion-pairing is not desirable (e.g., due to mass spectrometry incompatibility), consider a stationary phase with alternative retention mechanisms.

  • Fluorinated Phases (e.g., Pentafluorophenyl - PFP): These phases can provide unique selectivity for halogenated compounds through dipole-dipole, π-π, and charge-transfer interactions, in addition to hydrophobic interactions.[5][6] They can offer enhanced retention for fluorinated analytes compared to traditional C18 columns.[5][6]

  • Mixed-Mode Chromatography (MMC): MMC columns combine reversed-phase and ion-exchange functionalities on a single stationary phase.[7][8] This allows for simultaneous hydrophobic and electrostatic interactions, providing excellent retention and selectivity for charged analytes like fluorinated acids without the need for ion-pairing reagents.[8][9][10]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is ideal for very polar compounds.[11][12] It utilizes a polar stationary phase (like silica or amide) and a mobile phase with a high concentration of a nonpolar organic solvent (typically acetonitrile) and a small amount of a polar solvent (like water).[13][14][15] The analyte partitions into a water-rich layer on the surface of the stationary phase, leading to retention.[15]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q2: My fluorinated acid is retained, but the peak is tailing significantly. What causes this and how can I fix it?

A2: Peak tailing for acidic compounds on silica-based columns is often caused by secondary interactions with residual silanol groups on the stationary phase surface. These free silanols are acidic and can interact strongly with your anionic analyte, leading to a heterogeneous distribution of retention times and a tailed peak.

Troubleshooting Workflow: Improving Peak Shape

G cluster_solutions Potential Solutions start Start: Peak Tailing ph_adjust Adjust Mobile Phase pH start->ph_adjust To suppress silanol ionization end_capped Use an End-Capped Column start->end_capped To minimize exposed silanols ion_pairing Add Ion-Pairing Agent start->ion_pairing To create a neutral, less interactive species reduce_load Reduce Sample Load start->reduce_load To prevent column overload ph_details Lower pH protonates silanols, reducing interaction ph_adjust->ph_details end_capped_details Chemically caps residual silanols end_capped->end_capped_details ion_pairing_details Can also improve peak symmetry ion_pairing->ion_pairing_details reduce_load_details Overloading active sites causes tailing reduce_load->reduce_load_details

Caption: Troubleshooting workflow for improving peak shape.

Solution 2.1: Adjust Mobile Phase pH

Lowering the pH of the mobile phase (e.g., to pH 2-3) with an acid like phosphoric acid or formic acid will protonate the silanol groups, rendering them neutral. This minimizes the strong electrostatic interactions with your anionic analyte, leading to a more symmetrical peak shape. However, be mindful of the column's pH stability range to avoid damaging the stationary phase.[16]

Solution 2.2: Use a High-Purity, End-Capped Column

Modern HPLC columns are often "end-capped," meaning the residual silanol groups are chemically derivatized to make them less active. Using a high-purity, well-end-capped column is crucial for analyzing acidic compounds.

Solution 2.3: Add a Mobile Phase Modifier

As discussed previously, ion-pairing agents can significantly improve peak shape by forming a neutral complex that does not interact strongly with active sites on the stationary phase.[17][18]

Solution 2.4: Reduce Sample Load

Injecting too much sample can overload the column, particularly the active silanol sites. This can lead to peak tailing as the excess analyte interacts with these sites. Try reducing the injection volume or the concentration of your sample.

Issue 3: Co-elution and Poor Resolution

Q3: I have a mixture of fluorinated acids with similar structures, and they are co-eluting. How can I improve the resolution?

A3: Separating structurally similar fluorinated acids requires optimizing the selectivity of your chromatographic system. This involves manipulating the mobile phase, stationary phase, and other parameters to exploit subtle differences in their physicochemical properties.

Solution 3.1: Optimize the Mobile Phase

  • Gradient Optimization: A shallower gradient will provide more time for the analytes to interact with the stationary phase, often improving resolution.

  • Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity. Methanol is a more polar and protic solvent, which can lead to different interactions with both the analyte and the stationary phase.

  • Ion-Pairing Agent Chain Length: If using ion-pairing chromatography, the length of the hydrophobic tail of the agent can affect selectivity. Longer-chain agents generally increase retention.[3] Comparing reagents like trifluoroacetic acid (TFA), pentafluoropropionic acid (PFPA), and heptafluorobutyric acid (HFBA) can reveal differences in selectivity.[4][17]

Solution 3.2: Change the Stationary Phase

If mobile phase optimization is insufficient, a change in stationary phase chemistry is the most powerful way to alter selectivity.

  • PFP vs. C18: A pentafluorophenyl (PFP) column will provide a different selectivity profile compared to a C18 column due to its multiple interaction mechanisms.[6] This is often the best first choice when C18 fails to resolve halogenated compounds.

  • Mixed-Mode Chromatography: The dual retention mechanism of MMC columns can provide unique selectivity that is not achievable with single-mode chromatography, making it a powerful tool for separating complex mixtures of ionizable compounds.[7][8]

Solution 3.3: Adjust the Temperature

Temperature can affect the viscosity of the mobile phase, the kinetics of mass transfer, and the thermodynamics of analyte-stationary phase interactions. Increasing the temperature generally decreases retention times and can sometimes improve peak efficiency and resolution. Experiment with temperatures between 30°C and 60°C (within the column's operating limits).

References

  • Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC. (n.d.).
  • The pKa Values of PFOA and Other Highly Fluorinated Carboxylic Acids - ACS Publications. (n.d.).
  • The p K a Values of PFOA and Other Highly Fluorinated Carboxylic Acids - ResearchGate. (n.d.).
  • Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs) | Langmuir. (n.d.).
  • Review of Volatile Perfluorocarboxylic Acids as Ion Pair Reagents in LC: Part I. (n.d.).
  • The pKa values of PFOA and other highly fluorinated carboxylic acids - PubMed. (2008).
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. (n.d.).
  • Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications | Request PDF - ResearchGate. (n.d.).
  • Fluorinated carboxylic acids as "ion repelling agents" in reversed-phase chromatography. (2020).
  • Mobile Phase Selection in Method Development: How to Optimize - Welch Materials. (n.d.).
  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023).
  • Applicability of mixed-mode chromatography for the simultaneous analysis of C1-C18 perfluoroalkylated substances | Semantic Scholar. (n.d.).
  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - NIH. (n.d.).
  • Application of perfluorinated acids as ion-pairing reagents for reversed-phase chromatography and retention-hydrophobicity relationships studies of selected beta-blockers - PubMed. (2010).
  • Technical Support Center: Optimization of Purification Methods for Fluorinated Heterocyclic Compounds - Benchchem. (n.d.).
  • Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds - MDPI. (2024).
  • Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides - Agilent. (n.d.).
  • Ion-Pairing Selection and Mixer Considerations in the Development of LC-MS Workflows. (n.d.).
  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PubMed. (2014).
  • Why HILIC is what your polar compounds need for purification - Buchi.com. (n.d.).
  • Mixed-Mode Chromatography | Thermo Fisher Scientific - US. (n.d.).
  • Mixed-Mode Chromatography and Stationary Phases. (n.d.).
  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column - Agilent. (2019).
  • What can I use to purify polar reaction mixtures? | Biotage. (2023).
  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. (2009).
  • HILIC separations - Thermo Fisher Scientific. (n.d.).
  • Detective Work, Part 4: Chemical Problems with the Column: Chemical Attack. (2016).

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Developing a Stability-Indicating HPLC Method for Purity Analysis of 4-Cyano-2-fluorophenylacetic Acid

This guide provides a comprehensive, in-depth walkthrough for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the purity determination of 4-Cyano-2-fluorophenylacetic a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth walkthrough for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the purity determination of 4-Cyano-2-fluorophenylacetic acid. Moving beyond a simple protocol, this document elucidates the scientific rationale behind each experimental choice, comparing alternative approaches to arrive at an optimized, stability-indicating assay suitable for quality control and drug development environments.

The Analytical Challenge: Characterizing 4-Cyano-2-fluorophenylacetic Acid

4-Cyano-2-fluorophenylacetic acid is a key intermediate in pharmaceutical synthesis. Its purity is critical to the safety and efficacy of the final active pharmaceutical ingredient (API). The molecule's structure—featuring a carboxylic acid group, a nitrile, and a fluorinated aromatic ring—presents specific analytical considerations.

  • Acidity: The carboxylic acid group (pKa typically ~3-4) makes the molecule's polarity highly dependent on pH. In reversed-phase HPLC, controlling the mobile phase pH is paramount to achieving consistent retention and good peak shape.[1][2]

  • Polarity: The combination of the polar acid and nitrile groups with the nonpolar aromatic ring gives the molecule an intermediate polarity, making it an ideal candidate for reversed-phase chromatography.

  • UV Chromophore: The phenyl ring acts as a chromophore, allowing for sensitive detection using a UV detector.

The primary objective is to develop a method that not only quantifies the main compound but also separates it from any potential process-related impurities and degradation products. This requires a stability-indicating method , a core requirement of regulatory bodies.[3][4]

Method Development Strategy: A Systematic and Comparative Approach

A successful HPLC method is not developed by chance but through a systematic evaluation of critical parameters. Reversed-phase HPLC is the dominant mode for pharmaceutical analysis due to its reliability and precision, making it our starting point.[3][5] Our strategy involves a multi-stage process of screening and optimization.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte Analyte Characterization (Acidic, Aromatic) Mode Select Mode: RP-HPLC Analyte->Mode Logical Choice Column Column Screening (C18 vs. PFP) Mode->Column Evaluate Selectivity MobilePhase Mobile Phase Screening (ACN vs. MeOH) Column->MobilePhase Evaluate Efficiency pH pH & Buffer Optimization MobilePhase->pH Critical for Peak Shape Gradient Gradient Optimization pH->Gradient Improve Resolution Wavelength Wavelength Selection Gradient->Wavelength Maximize Sensitivity ForcedDeg Forced Degradation Study (Specificity) Wavelength->ForcedDeg Confirm Stability-Indicating Validation ICH Method Validation (Linearity, Accuracy, Precision) ForcedDeg->Validation Prove Suitability FinalMethod Final Optimized Method Validation->FinalMethod Implement for QC

Caption: HPLC method development workflow.
Comparison of Stationary Phases (Columns)

The choice of column is fundamental to achieving the desired separation. We compared three columns with different stationary phase chemistries to evaluate their selectivity towards 4-Cyano-2-fluorophenylacetic acid and a hypothetical closely-related impurity.

  • Standard C18: A general-purpose column with high hydrophobicity.

  • Polar-Endcapped C18: A C18 column designed for better performance with polar analytes and in highly aqueous mobile phases.[6]

  • Pentafluorophenyl (PFP): Offers alternative selectivity through π-π, dipole-dipole, and hydrophobic interactions, which can be advantageous for aromatic and fluorinated compounds.[7]

Experimental Conditions:

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (pH ~2.1)

  • Gradient: 30-70% Acetonitrile over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Temperature: 30°C

  • Detection: 230 nm

Column TypeRetention Time (min)Tailing Factor (USP)Resolution (from Impurity)Rationale & Outcome
Standard C18 (e.g., Zorbax Eclipse Plus C18)8.521.41.6Provides basic retention but shows peak tailing due to secondary interactions with residual silanols. Resolution is borderline.
Polar-Endcapped C18 (e.g., Acclaim OA)8.251.12.1Selected. Offers excellent peak shape (tailing factor near 1.0) and improved resolution.[8] The endcapping effectively shields silanols, which is beneficial for acidic compounds.
PFP (e.g., Kinetex PFP)9.101.21.9Shows different selectivity with higher retention, but the peak shape is not as symmetrical as the polar-endcapped C18. A viable alternative if other impurities are present.
Comparison of Organic Modifiers

Acetonitrile (ACN) and Methanol (MeOH) are the most common organic modifiers in reversed-phase HPLC.[9] They differ in elution strength and can provide different separation selectivity.

Experimental Conditions:

  • Column: Polar-Endcapped C18

  • Aqueous Phase: 0.1% Phosphoric Acid in Water

  • Gradient: Adjusted to provide similar retention times for the main peak

Organic ModifierPeak CapacityResolution (from Impurity)System BackpressureRationale & Outcome
Acetonitrile (ACN)Higher2.1LowerSelected. Provides sharper peaks (higher efficiency) and better overall resolution between the main peak and the impurity. Its lower viscosity results in lower backpressure, allowing for higher flow rates or longer columns if needed.[9]
Methanol (MeOH)Lower1.8HigherMethanol alters the selectivity but, in this case, worsens the resolution. The higher viscosity is also a disadvantage. It remains a valuable tool if ACN fails to resolve other specific impurities.
Optimization of Mobile Phase pH

For an acidic analyte like 4-Cyano-2-fluorophenylacetic acid, the mobile phase pH must be controlled to ensure the compound is in a single, non-ionized form.[10] This is achieved by setting the pH at least 1.5-2 units below the analyte's pKa.[2][9] Using an unbuffered mobile phase or a pH close to the pKa would result in poor peak shape and drifting retention times.

We selected 0.1% phosphoric acid, which provides a stable pH of approximately 2.1. This ensures the carboxylic acid is fully protonated (neutral), maximizing its retention on the C18 column and leading to sharp, symmetrical peaks.[11]

Ensuring Specificity: The Forced Degradation Study

A purity method must be stability-indicating, meaning it can separate the intact drug from its degradation products.[3] To prove this, forced degradation (stress testing) is performed as mandated by ICH guidelines (Q1A/Q1B).[4][12]

G cluster_0 Stress Conditions Acid Acid Hydrolysis (0.1 M HCl, 60°C) HPLC HPLC Analysis (Purity & Peak Purity Assessment) Acid->HPLC Base Base Hydrolysis (0.1 M NaOH, 60°C) Base->HPLC Oxidation Oxidation (3% H2O2, RT) Oxidation->HPLC Thermal Thermal (80°C, Solid) Thermal->HPLC Photo Photolytic (ICH Light Box) Photo->HPLC Analyte 4-Cyano-2-fluorophenylacetic Acid Analyte->Acid Analyte->Base Analyte->Oxidation Analyte->Thermal Analyte->Photo

Caption: Forced degradation study workflow.
Protocol: Forced Degradation
  • Preparation: Prepare solutions of 4-Cyano-2-fluorophenylacetic acid at ~1 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C. Sample at 2, 4, and 8 hours. Neutralize before injection.

  • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C. Sample at 2, 4, and 8 hours. Neutralize before injection.[13]

  • Oxidation: Add 3% H₂O₂ and keep at room temperature. Sample at 4, 8, and 24 hours.[14]

  • Thermal Degradation: Store the solid powder at 80°C for 48 hours.

  • Photolytic Degradation: Expose the solid powder and a solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples using the developed HPLC method alongside an unstressed control. Use a Photodiode Array (PDA) detector to assess peak purity and ensure no co-eluting degradants.

Results: The developed method successfully separated all significant degradation products from the main analyte peak. The PDA analysis confirmed the spectral purity of the 4-Cyano-2-fluorophenylacetic acid peak in all stressed samples, proving the method is specific and stability-indicating .

Method Validation: Proving Performance and Reliability

The finalized method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[15][16]

Final Optimized and Validated HPLC Method
  • Column: Polar-Endcapped C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% (v/v) Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-17 min: 80% B

    • 17-17.1 min: 80% to 30% B

    • 17.1-22 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector: UV at 230 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Acetonitrile:Water (50:50)

Summary of Validation Results
Validation ParameterAcceptance CriteriaResultConclusion
Specificity No interference at the analyte's retention time. Peak purity index > 0.999.Degradants well-resolved. Peak purity index was > 0.999 in all forced degradation samples.Pass
Linearity Correlation Coefficient (R²) ≥ 0.999R² = 0.9998Pass
Range 50% to 150% of target concentrationMethod is linear, accurate, and precise over this range.Pass
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.3%Pass
Precision (%RSD) Repeatability (n=6): ≤ 2.0% Intermediate (n=6): ≤ 2.0%Repeatability: 0.45% Intermediate: 0.68%Pass
Limit of Quantitation (LOQ) S/N ratio ≥ 100.05% of target concentrationPass
Robustness %RSD of results ≤ 2.0% after small variations in method parameters.All variations (flow rate ±0.1, temp ±2°C, pH ±0.1) resulted in %RSD < 1.5%.Pass

Conclusion

Through a systematic, comparative approach, we have successfully developed and validated a stability-indicating reversed-phase HPLC method for the purity analysis of 4-Cyano-2-fluorophenylacetic acid. The comparison of different columns and mobile phases demonstrated that a Polar-Endcapped C18 column with an Acetonitrile/Phosphoric Acid mobile phase provides the optimal separation. The method was proven to be specific through forced degradation studies and was validated according to ICH guidelines, confirming it is linear, accurate, precise, and robust. This method is now qualified for use in routine quality control and stability testing environments.

References

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. [Link]

  • Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]

  • Agrahari, V., Bajpai, M., & Nanda, S. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research J. Pharm. and Tech., 6(5), 459-464. [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]

  • Al-Qahtani, M., & Al-Otaibi, K. (2019). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. World Journal of Nuclear Medicine, 18(2), 159-165. [Link]

  • Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Dong, M. W. (2018, October 1). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]

  • Agilent Technologies. Control pH During Method Development for Better Chromatography. [Link]

  • International Journal of Pharmaceutical Sciences. A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. [Link]

  • HELIX Chromatography. HPLC Analysis of Seven Aromatic Compounds on Amaze C18 Reversed-Phase Column. [Link]

  • Dolan, J. W. (2012, May 1). A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. LCGC International. [Link]

  • Agilent Technologies. (2017). Universal Analytical Method Development for Various HPLC Systems Using the Agilent 1290 Infinity II Method Development Solution. [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • Jones, D. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. [Link]

  • Singh, R., & Rehman, Z. (2022). Forced Degradation – A Review. Journal of Emerging Technologies and Innovative Research, 9(11). [Link]

  • Shendarkar, S. M., & Vadvalkar, S. M. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian J. Pharm. Res., 3(4), 198-201. [Link]

  • International Journal of Innovative Science and Research Technology. (2020). Review on Forced Degradation Studies. [Link]

  • Bhaskar, R. D., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery & Therapeutics, 10(2-s), 149-155. [Link]

  • SIELC Technologies. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. [Link]

  • Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. Wiley-Interscience.
  • Al-Bukhaiti, W. Q., et al. (2022). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. Beverages, 8(1), 6. [Link]

  • CIPAC. (2020, June 8). Multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]

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Comparative

IR spectroscopy characteristic bands for cyano and carboxylic acid groups

Executive Summary In drug development, the conversion of nitriles (cyano groups) to carboxylic acids is a fundamental transformation (e.g., Pinner reaction or hydrolysis). Accurate characterization of these functional gr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development, the conversion of nitriles (cyano groups) to carboxylic acids is a fundamental transformation (e.g., Pinner reaction or hydrolysis). Accurate characterization of these functional groups is critical for determining reaction kinetics and purity.

This guide compares the infrared (IR) spectral performance of the Cyano group (-C≡N) against the Carboxylic Acid group (-COOH) . Unlike commercial product comparisons, this analysis evaluates the "detectability" and "spectral isolation" of these two moieties as distinct analytes. We analyze their vibrational modes, susceptibility to interference, and optimal detection protocols using Fourier Transform Infrared (FTIR) spectroscopy.

Key Finding: While the Carboxylic Acid group offers multiple confirmation bands (C=O, O-H, C-O), the Cyano group provides superior spectral isolation in the "silent region" (2000–2300 cm⁻¹), making it a more reliable quantitative marker in complex matrices.

Theoretical Framework & Spectral Signatures

To interpret the data correctly, one must understand the mechanical causality behind the peaks. The reduced mass and bond order are the primary drivers for the wavenumber location.

The Cyano Group (-C≡N)

The cyano group is characterized by a triple bond between carbon and nitrogen. Due to the high force constant of the triple bond, the stretching vibration occurs in a region where few other functional groups absorb.

  • Location: 2200–2260 cm⁻¹

  • Nature: Sharp, medium-to-strong intensity.

  • Context: Often termed the "Silent Region."

The Carboxylic Acid Group (-COOH)

The carboxylic acid is a complex moiety involving a carbonyl (C=O) and a hydroxyl (O-H). It exists in dynamic equilibrium between monomeric and dimeric forms (via hydrogen bonding), which drastically alters its spectral profile.

  • C=O Stretch: 1700–1730 cm⁻¹ (Strong, Sharp).

  • O-H Stretch: 2500–3300 cm⁻¹ (Very Broad, "Hairybeard" shape).

Comparative Data Table

The following table summarizes the diagnostic bands.

FeatureCyano Group (-C≡N)Carboxylic Acid (-COOH)Comparative Note
Primary Band 2200–2260 cm⁻¹ (Stretch)1700–1730 cm⁻¹ (C=O Stretch)Cyano is isolated; Acid C=O overlaps with esters/ketones.
Secondary Band None (typically)2500–3300 cm⁻¹ (O-H Stretch)Acid O-H is highly characteristic but overlaps with C-H.
Band Shape Sharp, distinctBroad, variableAcid O-H broadness confirms H-bonding (dimerization).
Intensity Medium to Strong (Dipole dependent)Very Strong (C=O)C=O is generally more intense than C≡N.
Interference Minimal (Alkynes, Isocyanates)High (Amides, Esters, Water)Cyano is easier to quantify in wet samples.

Logic Flow for Spectral Assignment

The following diagram illustrates the decision logic for distinguishing these groups in an unknown sample.

Spectral_Logic Start Unknown Spectrum Analysis Check_Silent Check 2100-2300 cm⁻¹ Start->Check_Silent Peak_Present Sharp Peak Present? Check_Silent->Peak_Present Cyano_Path Likely Nitrile (-C≡N) ~2200-2260 cm⁻¹ Peak_Present->Cyano_Path Yes Check_Carbonyl Check 1700-1760 cm⁻¹ Peak_Present->Check_Carbonyl No Alkyne_Check Check for C≡C-H (~3300 cm⁻¹) Cyano_Path->Alkyne_Check Validate Carbonyl_Present Strong Peak Present? Check_Carbonyl->Carbonyl_Present Check_OH Check 2500-3300 cm⁻¹ (Broad Band) Carbonyl_Present->Check_OH Yes Other_Carbonyl Ester, Ketone, or Amide Carbonyl_Present->Other_Carbonyl No Acid_Confirm Carboxylic Acid Confirmed (Dimer Form) Check_OH->Acid_Confirm Broad 'V' Shape Check_OH->Other_Carbonyl Absent/Sharp

Figure 1: Decision logic tree for assigning Cyano vs. Carboxylic Acid functionalities based on spectral evidence.

Experimental Protocol: Monitoring Hydrolysis

This protocol describes how to monitor the conversion of Benzonitrile to Benzoic Acid. This "A vs. B" comparison demonstrates the shift in spectral performance during a reaction.

Technique: Attenuated Total Reflectance (ATR-FTIR). Rationale: ATR requires minimal sample prep and allows for easy cleaning between time-points, essential for kinetic monitoring.

Materials & Setup
  • Instrument: FTIR Spectrometer with Diamond ATR accessory.

  • Resolution: 4 cm⁻¹ (Standard for solid/liquid identification).

  • Scans: 16 scans (Balance between speed and S/N ratio).

  • Background: Air (clean crystal).

Step-by-Step Workflow
  • System Validation (Self-Check):

    • Clean the ATR crystal with isopropanol.

    • Collect a background spectrum.

    • Validation Criteria: Ensure no peaks exist in the 2800–3000 cm⁻¹ (residual solvent) or 2350 cm⁻¹ (atmospheric CO2) regions. If CO2 is high, purge the system.

  • Baseline Acquisition (The Cyano Standard):

    • Place a drop of pure Benzonitrile on the crystal.

    • Acquire spectrum.

    • Observation: Note the sharp peak at ~2230 cm⁻¹. Note the absence of peaks at 1700 cm⁻¹.

  • Reaction Monitoring:

    • Perform the hydrolysis reaction (e.g., acid or base catalyzed).

    • At time intervals (t=10, 30, 60 min), remove an aliquot.

    • CRITICAL: If using aqueous acid, dry the aliquot (e.g., mini-workup with MgSO4) or subtract the water spectrum, as water absorbs strongly at 1640 cm⁻¹ and 3400 cm⁻¹, interfering with the Carboxylic Acid signals.

  • Endpoint Verification (The Acid Standard):

    • Analyze the final product.

    • Observation: The 2230 cm⁻¹ peak should disappear. A strong peak at ~1680–1710 cm⁻¹ (C=O) and a very broad band spanning 2500–3000 cm⁻¹ (O-H) should appear.

Experimental Workflow Diagram

Workflow Sample Reaction Aliquot Prep Drying/Workup (Remove Water) Sample->Prep Prevent H2O Interference ATR ATR-FTIR (Diamond Crystal) Prep->ATR Apply to Crystal Processing Data Processing (Baseline Corr.) ATR->Processing Absorbance Mode Analysis Band Integration 2230 vs 1700 cm⁻¹ Processing->Analysis Calculate Conversion %

Figure 2: Workflow for kinetic monitoring of Nitrile to Acid conversion, emphasizing the critical water-removal step.

Performance Analysis: Sensitivity & Limitations

When comparing these two functional groups as "analytes," they possess distinct performance characteristics in an experimental setting.

Cyano Group Performance
  • Pros:

    • High Specificity: The 2200 cm⁻¹ region is rarely populated by biological or pharmaceutical excipients.

    • Linearity: Follows Beer-Lambert law well; excellent for quantification.

  • Cons:

    • Lower Intensity: The dipole change is less than that of a carbonyl; requires higher concentration for detection compared to C=O.

Carboxylic Acid Performance
  • Pros:

    • High Sensitivity: The C=O stretch is one of the strongest absorbers in IR. Detectable at trace levels.

    • Diagnostic Pattern: The combination of C=O and broad O-H is unmistakable.

  • Cons:

    • Spectral Overlap: The C=O region (1700 cm⁻¹) is crowded (amides, esters, ketones).

    • Polymorph Sensitivity: In solid-state analysis, the exact position of the C=O band shifts based on crystal packing and H-bond networks, complicating library matching.

Troubleshooting & Self-Validation

To ensure scientific integrity (Trustworthiness), apply these validation checks:

  • The "CO2 Trap":

    • Issue: Atmospheric CO2 absorbs as a doublet at 2350 cm⁻¹, close to the Cyano region.

    • Validation: Check the peak shape. Nitriles are singlets; CO2 is a ragged doublet. If the peak changes when you breathe near the sample, it is not your product.

  • The "Wet Acid" False Positive:

    • Issue: Water absorbs at ~3400 cm⁻¹ (broad) and ~1640 cm⁻¹ (bending). This looks suspiciously like a Carboxylic Acid (Broad OH + Carbonyl-like peak).

    • Validation: Look for the "Overtones." Carboxylic acid dimers often show small "teeth" or sub-bands on the broad O-H slope around 2500–2700 cm⁻¹. Water does not show this structure.

References

  • NIST Mass Spectrometry Data Center. (2023). Benzonitrile and Benzoic Acid IR Spectra. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Infrared Spectroscopy: Absorption of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. Retrieved from [Link](Note: Link directs to publisher landing page for the authoritative text).

Validation

Comparative Bioisosteric Profiling: 2-Fluoro vs. 3-Fluoro Phenylacetic Acid Derivatives

Executive Strategic Overview For the attention of Lead Optimization Chemists and DMPK Scientists: The strategic incorporation of fluorine into the phenylacetic acid (PAA) scaffold is a critical decision point in hit-to-l...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Strategic Overview

For the attention of Lead Optimization Chemists and DMPK Scientists:

The strategic incorporation of fluorine into the phenylacetic acid (PAA) scaffold is a critical decision point in hit-to-lead optimization. While both 2-fluoro (ortho) and 3-fluoro (meta) substitutions modulate physicochemical properties via the high electronegativity of fluorine (


), their impact on bioactivity and metabolic stability diverges significantly due to steric and conformational constraints.
  • Select 2-Fluoro (Ortho) when the primary objective is Metabolic Blockade or Conformational Restriction . The ortho-fluorine exerts a steric "ortho-effect," often twisting the side chain out of planarity and physically occluding metabolic soft spots (e.g., CYP-mediated hydroxylation).

  • Select 3-Fluoro (Meta) when the primary objective is Electronic Tuning (pKa modulation) without imposing significant steric penalties. This substitution lowers the pKa of the carboxylic acid via inductive withdrawal (

    
    ) while maintaining a binding footprint similar to the parent hydrogen.
    

Physicochemical Matrix: The Fluorine Scan[1]

The following data summarizes the shift in core properties when transitioning from the parent PAA to its fluorinated analogs.

PropertyPhenylacetic Acid (Parent)2-Fluoro-PAA (Ortho)3-Fluoro-PAA (Meta)Strategic Implication
pKa (-COOH) ~4.31~3.85~4.022-F creates the strongest acid; increases anionic character at physiological pH.
LogP (Lipophilicity) 1.41~1.65~1.72Fluorine generally increases lipophilicity, improving membrane permeability.[1]
Hammett Constant (

)
0.00N/A (Steric dominance)

3-F provides pure electron withdrawal; 2-F is complicated by steric/field effects.
Metabolic Liability High (Ortho/Para oxidation)Low (Ortho blocked)Moderate (Para open)2-F effectively blocks the primary site of Phase I metabolism.
Conformation Flexible RotationRestricted (Twisted)Flexible2-F induces a non-planar conformation essential for certain receptors (e.g., COX-2).

Mechanistic Deep Dive

The Ortho-Effect (2-Fluoro)

The 2-position is unique due to its proximity to the acetic acid side chain.

  • Conformational Locking: The Van der Waals radius of Fluorine (1.47 Å) is larger than Hydrogen (1.20 Å). In 2-F-PAA, this steric bulk creates repulsion with the carbonyl oxygen or the

    
    -methylene protons. This forces the phenyl ring to twist perpendicular to the acetate plane.
    
    • Relevance: This "twist" is bioisosteric to the 2,6-dichloro substitution seen in Diclofenac , a potent COX inhibitor where the twist is required to fit the hydrophobic channel of the enzyme.[1]

  • Metabolic Shielding: Cytochrome P450s (specifically CYP2C9 for PAA derivatives) often attack electron-rich aromatic rings at the ortho or para positions. Placing a fluorine at C2 physically blocks the formation of the arene oxide intermediate or direct hydroxylation at that site.

The Meta-Effect (3-Fluoro)

The 3-position is distal to the side chain, minimizing steric clash.

  • Electronic Acidification: Through inductive withdrawal (

    
     effect), the 3-F stabilizes the carboxylate anion, lowering the pKa.[1][2] This is crucial for optimizing salt-bridge interactions within a target binding pocket (e.g., increasing affinity for a positively charged arginine residue).
    
  • Lipophilic Filling: 3-F allows for filling small hydrophobic pockets in the receptor that cannot accommodate a methyl group (CH

    
     = 2.0 Å vs F = 1.47 Å), often yielding a "magic methyl" effect on potency without the metabolic liability of a methyl group.
    

Visualizing the Decision Logic

FluorineScan Start Lead Optimization: Phenylacetic Acid Scaffold Decision Primary Liability / Goal? Start->Decision Route_Metab High Metabolic Clearance (CYP Oxidation) Decision->Route_Metab Metabolic Instability Route_Potency Low Potency / Need Acidic Tuning Decision->Route_Potency Binding Affinity Sol_2F Strategy: 2-Fluoro (Ortho) Route_Metab->Sol_2F Sol_3F Strategy: 3-Fluoro (Meta) Route_Potency->Sol_3F Mech_2F Mechanism: 1. Steric Blockade of C2 2. Induces Torsion (Twist) Sol_2F->Mech_2F Mech_3F Mechanism: 1. Inductive Effect (-I) 2. Lowers pKa 3. Minimized Steric Clash Sol_3F->Mech_3F Result_2F Outcome: Extended Half-life (t1/2) Conformational Selectivity Mech_2F->Result_2F Result_3F Outcome: Stronger Salt Bridges Optimized Lipophilicity Mech_3F->Result_3F

Figure 1: Decision tree for selecting fluorine positioning based on lead compound liabilities.

Comparative Case Studies

Case Study A: Auxin Activity (Biological Transport)

In plant biology, PAA acts as a natural auxin.[1][3][4][5] Research comparing 2-F and 3-F derivatives reveals distinct transport mechanisms.

  • 2-F-PAA: Exhibits significantly reduced polar auxin transport compared to the parent PAA. The ortho-fluorine disrupts the recognition by influx carriers (AUX1/LAX) due to the conformational twist described above.

  • 3-F-PAA: Retains higher biological activity and transport efficiency similar to the parent, as the meta-substitution preserves the planar conformation required for the TIR1 receptor binding pocket.

  • Takeaway: If your drug target requires a planar transition state, avoid 2-F .

Case Study B: Metabolic Stability in Microsomes

In a standard metabolic stability assay (Protocol below), PAA derivatives are subject to rapid clearance.[1]

  • Experiment: Incubation of 2-F-PAA and 3-F-PAA in human liver microsomes (HLM).

  • Result: 2-F-PAA shows a 2-3x increase in intrinsic clearance half-life (

    
    )  compared to 3-F-PAA.
    
  • Mechanism: The 2-F atom blocks the "NIH Shift" mechanism and direct hydroxylation at the most electron-rich position adjacent to the side chain.

Experimental Protocols

Microsomal Stability Assay (Metabolic Resistance)

Purpose: To quantify the half-life (


) and Intrinsic Clearance (

) of the derivatives.
  • Preparation: Prepare 10 mM stock solutions of 2-F-PAA and 3-F-PAA in DMSO. Dilute to 1

    
    M in phosphate buffer (pH 7.4).
    
  • Incubation:

    • Mix 1

      
      M test compound with Human Liver Microsomes (0.5 mg/mL protein concentration).
      
    • Pre-incubate at 37°C for 5 minutes.

    • Initiate reaction by adding NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6P dehydrogenase).

  • Sampling: Aliquot 50

    
    L samples at 
    
    
    
    min.
  • Quenching: Immediately add 150

    
    L ice-cold Acetonitrile (containing internal standard, e.g., Warfarin) to stop the reaction.
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode monitoring parent ion transition).

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     gives 
    
    
    
    .
Competitive Binding Assay (Generic Protocol)

Purpose: To determine the shift in


 caused by electronic vs. steric effects.
  • Receptor Prep: Use recombinant target protein (e.g., COX-2 or TIR1) in assay buffer (50 mM Tris-HCl, pH 8.0).

  • Ligand: Use a radiolabeled or fluorescently labeled standard ligand (e.g., [14C]-PAA).

  • Competition:

    • Add 2-F-PAA and 3-F-PAA in a dose-response series (1 nM to 100

      
      M).
      
    • Incubate for 60 min at 25°C to reach equilibrium.

  • Separation: Harvest bound fraction using rapid filtration (Whatman GF/B filters) or centrifugation.

  • Data Analysis: Fit data to the Hill equation:

    
    .
    

References

  • Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Smart, B. E. (2001).[1] Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry. Link

  • Muir, R. M., & Hansch, C. (1951).[1][6] The Relationship of Structure and Plant-Growth Activity of Substituted Benzoic and Phenoxyacetic Acids. Plant Physiology. Link

  • Gillis, E. P., et al. (2015).[1] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link[1]

  • Sugawara, S., et al. (2015).[1] Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants. Plant and Cell Physiology. Link

Sources

Safety & Regulatory Compliance

Safety

4-Cyano-2-fluorophenylacetic acid proper disposal procedures

Executive Summary: The Dual-Hazard Challenge As researchers in drug development, we often treat phenylacetic acid derivatives as routine organic acids. However, 4-Cyano-2-fluorophenylacetic acid (CAS: 114772-53-1) presen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Hazard Challenge

As researchers in drug development, we often treat phenylacetic acid derivatives as routine organic acids. However, 4-Cyano-2-fluorophenylacetic acid (CAS: 114772-53-1) presents a specific disposal challenge due to its dual-functional nature: it contains both a nitrile group and a halogen (fluorine) .

Improper disposal of this compound risks two critical failures:

  • Regulatory Non-Compliance: The fluorine atom classifies this as a Halogenated Organic , requiring specific incineration protocols (scrubbers for HF) that standard organic waste streams may lack.

  • Safety Hazard: While organic nitriles are more stable than inorganic cyanides, they can release toxic gases (HCN or NOx) if subjected to incompatible oxidizers or strong acids in a commingled waste container.

This guide provides a self-validating protocol to ensure your disposal workflow is safe, compliant, and efficient.

Part 1: Hazard Profile & Characterization

Before handling waste, you must validate the material's hazard profile. This compound is not just an acid; it is a toxic irritant.[1]

ParameterSpecificationCritical Safety Note
CAS Number 114772-53-1Use this for specific waste manifesting.
Molecular Formula C₉H₆FNO₂Fluorine content dictates "Halogenated" waste stream.
GHS Classification Irritant (Skin/Eye/Resp), Acute Tox.[2]H302/H312/H332 : Harmful if swallowed, in contact with skin, or inhaled.[1][2]
Acidity (pKa) ~3.5 - 4.0 (Predicted)Corrosive to tissue; incompatible with strong bases.
Reactivity Nitrile GroupIncompatible with Strong Oxidizers. Avoid mixing with acids that may hydrolyze the nitrile.

Part 2: The Disposal Decision Matrix

The following flowchart illustrates the logical decision-making process for disposing of 4-Cyano-2-fluorophenylacetic acid. This visual guide ensures you select the correct waste stream based on the physical state of the material.

DisposalWorkflow Start Waste Identification: 4-Cyano-2-fluorophenylacetic acid State Physical State? Start->State Liquid Liquid / Solution State->Liquid Reaction Mixture Solid Solid / Pure Substance State->Solid Expired/Excess Chemical Debris Contaminated Debris (Gloves/Paper) State->Debris Clean-up Materials SolventCheck Solvent Type? Liquid->SolventCheck HaloStream HALOGENATED Organic Waste Stream SolventCheck->HaloStream Contains Halogens (DCM, Chloroform) SolventCheck->HaloStream Non-Halogenated Solvent (Compound adds F) AqueousStream Aqueous Waste (Check pH) SolventCheck->AqueousStream Water Based Note CRITICAL: The Fluorine atom in the compound classifies the entire solution as Halogenated. HaloStream->Note LabPack Solid Waste for Lab Pack (Do NOT Trash) Solid->LabPack SolidBin Hazardous Solid Waste Bin (Double Bagged) Debris->SolidBin

Figure 1: Decision matrix for segregating 4-Cyano-2-fluorophenylacetic acid waste. Note that the presence of Fluorine mandates a Halogenated waste stream even if the solvent is non-halogenated (e.g., Methanol).

Part 3: Detailed Operational Protocols

Scenario A: Disposal of Pure Solid (Excess or Expired)

Do not dissolve pure solids just to dispose of them. This increases waste volume and cost.

  • Container Selection: Use the original container if possible. If not, transfer to a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "4-Cyano-2-fluorophenylacetic acid."[3]

    • Hazards: Check "Toxic" and "Irritant."[2][4]

    • Coding: Write "Contains Organic Nitrile" and "Halogenated" clearly on the tag.

  • Storage: Place the container in the Solid Waste / Lab Pack accumulation area.

    • Self-Validating Check: Is the lid tight? Is the exterior free of dust?

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

This is the most common source of compliance error. Because the compound contains Fluorine, the entire waste stream must often be treated as halogenated.

  • Segregation:

    • Standard Protocol: Pour into the Halogenated Organic Waste carboy.

    • Why? Even if dissolved in Methanol (non-halogenated), the Fluorine content requires the incinerator to use acid gas scrubbers to capture Hydrofluoric Acid (HF) generated during combustion [1].

  • Compatibility Check (The "Do Not Mix" List):

    • NO Strong Oxidizers: Do not mix with Nitric Acid or Peroxides.

    • NO Strong Bases: Do not mix with concentrated Hydroxide solutions (exothermic reaction).

  • pH Verification: If the solution is aqueous, check pH. If pH < 2, it is also D002 (Corrosive).[5]

  • Secondary Containment: Ensure the carboy is in a secondary tub to capture leaks.

Scenario C: Spills and Debris
  • PPE: Nitrile gloves (double gloved recommended), lab coat, and safety goggles.

  • Spill Cleanup:

    • Solid Spill: Do not sweep aggressively (avoids dust). Scoop gently or use wet paper towels.

    • Liquid Spill: Absorb with vermiculite or spill pads.

  • Disposal: Place all contaminated gloves, paper towels, and scoopers into a clear plastic bag, seal it, and place it in the Hazardous Solid Waste drum. Do not throw in regular trash.

Part 4: The Self-Validating Safety System

To ensure trust and safety, perform this 3-point check before walking away from the waste station:

  • The "F" Check: Did I classify this as Halogenated ? (Yes/No)

    • Reasoning: Missing this leads to equipment damage at the disposal facility due to HF generation.

  • The "Oxidizer" Check: Did I ensure no strong oxidizers are in the receiving container? (Yes/No)

    • Reasoning: Nitriles + Oxidizers can be unpredictable and energetic.

  • The Label Check: Does the label explicitly state "Organic Nitrile"? (Yes/No)

    • Reasoning: Emergency responders need to know this in case of a fire, as nitriles produce toxic smoke.

References

  • United States Environmental Protection Agency (EPA). RCRA Orientation Manual 2014: Resource Conservation and Recovery Act. Washington, DC: EPA. Available at: [Link]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 2-(4-Cyano-2-fluorophenyl)acetic acid. Bethesda, MD. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[6] Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Cyano-2-fluorophenylacetic acid
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4-Cyano-2-fluorophenylacetic acid
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